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  • Product: Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

CAS Registry Number: 1956325-56-6 Molecular Formula: C₁₃H₁₁NO₄ Molecular Weight: 245.23 g/mol Executive Summary & Structural Logic This guide provides a comprehensive technical analysis of Methyl 5-benzoyl-2-methyloxazol...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1956325-56-6 Molecular Formula: C₁₃H₁₁NO₄ Molecular Weight: 245.23 g/mol

Executive Summary & Structural Logic

This guide provides a comprehensive technical analysis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate , a highly functionalized heterocyclic scaffold. Unlike simple oxazoles, this trisubstituted derivative integrates three distinct pharmacophoric elements: a polar methyl ester at C4, a lipophilic benzoyl moiety at C5, and a compact methyl group at C2.[1]

For drug development professionals, this molecule represents a critical "privileged structure."[1] The 2,4,5-substitution pattern locks the conformation of the pendant phenyl and ester groups, making it an ideal template for designing kinase inhibitors (e.g., p38 MAPK) , COX-2 inhibitors , and tubulin polymerization antagonists .[1] The presence of the C5-benzoyl group specifically introduces a ketone linker that mimics the transition states of peptide bond hydrolysis or serves as a rigid spacer in protein-ligand interactions.

Physicochemical Profile

The following data consolidates predicted and experimental properties essential for handling and formulation.

PropertyValueContext/Implication
Appearance Off-white to pale yellow solidTypical of conjugated oxazole esters.
Melting Point 98–102 °C (Predicted)Solid at room temperature; amenable to standard crystallization.[1]
LogP 2.3 – 2.6Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).[1]
TPSA ~69 ŲFavorable for oral bioavailability (<140 Ų).[1]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires co-solvents (e.g., PEG400) for biological assays.[1]
pKa ~1.5 (Conjugate acid)The oxazole nitrogen is weakly basic due to the electron-withdrawing 4-ester and 5-benzoyl groups.

Synthetic Methodology: The "Aldol-Oxidation" Route

While direct acylation of oxazoles is possible, the presence of the C4-methyl ester makes the C5 position less nucleophilic and introduces the risk of competitive Claisen condensation.[1] Therefore, the most robust, high-integrity protocol relies on a C5-Lithiation / Aldol Condensation / Oxidation sequence.[1]

Retrosynthetic Analysis

The strategy disconnects the C5-Benzoyl bond. We establish the C5-C(OH) bond first via nucleophilic addition to benzaldehyde, followed by oxidation to the ketone.[1]

Step-by-Step Protocol

Precursor: Methyl 2-methyloxazole-4-carboxylate (commercially available or synthesized via Cornforth rearrangement).

Stage 1: C5-Lithiation and Aldol Addition
  • Reagents: LiHMDS (Lithium hexamethyldisilazide), Benzaldehyde, anhydrous THF.[1]

  • Mechanism: The proton at C5 is the most acidic (

    
    ). LiHMDS selectively deprotonates C5 without attacking the C4-ester (unlike BuLi).
    
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Methyl 2-methyloxazole-4-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78 °C (dry ice/acetone bath). Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes.[1]

    • Critical Control Point: Maintain temperature below -70 °C to prevent ring fragmentation or ester attack.

    • Observation: Solution may turn yellow/orange (formation of oxazolyl-lithium species). Stir for 30 minutes.

  • Addition: Add Benzaldehyde (1.2 eq) dissolved in minimal THF dropwise.

  • Quench: Stir at -78 °C for 1 hour, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Intermediate: Methyl 5-(hydroxy(phenyl)methyl)-2-methyloxazole-4-carboxylate.

Stage 2: Oxidation to the Benzoyl Derivative[1]
  • Reagents: Dess-Martin Periodinane (DMP) or MnO₂.

  • Why DMP? It avoids the acidic conditions of Jones reagent (which might hydrolyze the ester) and the heavy metals of PCC.[1]

  • Reaction: Dissolve the intermediate alcohol in DCM (0.1 M). Add DMP (1.2 eq) at 0 °C.[1]

  • Monitoring: Warm to room temperature. Monitor by TLC (disappearance of polar alcohol spot).[1]

  • Purification: Quench with 1:1 sat. NaHCO₃/Na₂S₂O₃.[1] Extract with DCM.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

SynthesisPathway Start Methyl 2-methyloxazole- 4-carboxylate Lithiation Intermediate: 5-Lithio-oxazole species Start->Lithiation LiHMDS, THF -78°C Aldol Aldol Adduct: Methyl 5-(hydroxy(phenyl)methyl)- 2-methyloxazole-4-carboxylate Lithiation->Aldol + Benzaldehyde (Electrophilic Attack) Lithiation->Aldol Product TARGET: Methyl 5-benzoyl-2-methyl oxazole-4-carboxylate Aldol->Product Oxidation (DMP or MnO2) (-2H)

Caption: Step-wise synthesis via C5-lithiation and subsequent oxidation, avoiding competitive ester reactions.

Applications in Drug Discovery

The Methyl 5-benzoyl-2-methyloxazole-4-carboxylate scaffold is not merely a final product but a versatile intermediate.

Kinase Inhibition (p38 MAPK)

The 2,4,5-trisubstituted oxazole core mimics the ATP-binding pocket of several kinases.[1] The C5-benzoyl group can be modified (e.g., conversion to an oxime or hydrazone) to interact with the "gatekeeper" residues in the kinase hinge region.[1]

NSAID Development (COX Inhibition)

Structurally related to Oxaprozin (Daypro), this molecule possesses the spatial geometry required to fit into the cyclooxygenase channel.[1]

  • Modification: Hydrolysis of the C4-methyl ester to the free acid (

    
    ) generates the requisite acidic headgroup for ionic interaction with Arg120 in the COX active site.
    
  • Differentiation: The C5-benzoyl group provides a "propeller" conformation that may enhance selectivity for COX-2 over COX-1 by exploiting the larger side pocket of the COX-2 enzyme.

Metabolic Stability

The methyl ester is a "soft spot" for esterases.[1] In early discovery, this is advantageous for creating prodrugs .[1] For lead optimization, the ester is often converted to a bioisostere (e.g., 1,2,4-oxadiazole or amide) to improve plasma half-life.[1]

Analytical Characterization (Expected Signals)

To validate the synthesis, researchers should look for these diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.55 – 2.65 ppm (s, 3H): C2-Methyl  group.[1]
      
    • 
       3.90 – 4.00 ppm (s, 3H): C4-Methyl ester  (
      
      
      
      ).[1]
    • 
       7.40 – 8.10 ppm (m, 5H): C5-Benzoyl  aromatic protons (distinct splitting pattern for mono-substituted benzene).[1]
      
  • IR Spectroscopy:

    • ~1740 cm⁻¹: Ester C=O stretch.[1]

    • ~1660 cm⁻¹: Diaryl/Conjugated Ketone C=O stretch (Benzoyl).[1]

    • ~1610 cm⁻¹: Oxazole C=N stretch.[1]

References

  • General Oxazole Synthesis

    • Robinson-Gabriel and Ugi/Robinson-Gabriel Sequences: S. G.[2] Pilyo et al., "Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates," Ukrainica Bioorganica Acta, 2020.[1] Link

  • C5-Functionalization of Oxazoles

    • Lithiation Strategies: V. A. Snieckus et al., "Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles," Journal of Organic Chemistry, 1996.[1] Link[1]

  • Biological Relevance (Scaffold Analysis)

    • Benzoxazole and Oxazole Activities:[1][2][3][4][5] "Biological activities of benzoxazole and its derivatives," Global Research Online, 2025.[1] Link

  • Compound Data

    • Methyl 5-benzoyl-2-methyloxazole-4-carboxylate Entry: Chemsrc CAS Database.[1][6] Link

Sources

Exploratory

Thermodynamic Stability &amp; Regio-Equilibration of 2,4,5-Trisubstituted Oxazoles

Executive Summary The 2,4,5-trisubstituted oxazole scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for amides and esters while offering improved lipophilicity and metabolic profiles. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4,5-trisubstituted oxazole scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for amides and esters while offering improved lipophilicity and metabolic profiles. However, the thermodynamic stability of this ring system is frequently misunderstood. Unlike simple heterocycles, 2,4,5-trisubstituted oxazoles exist on a precarious thermodynamic ledge governed by the specific electronic nature of substituents at the C4 and C5 positions.

This guide moves beyond basic synthesis to analyze the thermodynamic versus kinetic control of these systems. We will dissect the Cornforth Rearrangement as the definitive evidence of regio-equilibration, provide computational protocols for predicting isomer stability, and detail experimental stress tests to validate shelf-life and metabolic resilience in drug candidates.

The Regio-Thermodynamic Landscape: 2,4,5 vs. 2,5,4

The primary stability challenge in trisubstituted oxazoles is not the decomposition of the ring itself, but the thermodynamic equilibration between regioisomers .

The Cornforth Rearrangement: A Case Study in Thermodynamics

The most authoritative demonstration of oxazole thermodynamics is the Cornforth Rearrangement. It reveals that 4-carbonyl oxazoles (kinetic products) are often thermodynamically unstable relative to their 5-carbonyl isomers.

  • Mechanism: The rearrangement proceeds via a formal [3,3]-sigmatropic shift or, more accurately, an electrocyclic ring opening to a nitrile ylide intermediate , followed by recyclization.

  • Thermodynamic Driver: The reaction is driven by the formation of the more stable isomer, typically where the strongest electron-withdrawing group (EWG) resides at the C5 position.

  • Implication: If your synthetic route targets a 4-EWG-oxazole (e.g., a 4-ester), you must strictly control temperature to prevent equilibration to the 5-EWG isomer.

Visualization: The Cornforth Equilibration Cycle

The following diagram illustrates the equilibration pathway via the nitrile ylide intermediate.

Cornforth_Rearrangement cluster_0 Kinetic Isomer cluster_1 Transition State cluster_2 Thermodynamic Isomer Oxazole_4_Acyl 4-Acyl Oxazole (Kinetic Product) Nitrile_Ylide Nitrile Ylide Intermediate (Open Chain) Oxazole_4_Acyl->Nitrile_Ylide  Heat /  Ring Opening   Oxazole_5_Acyl 5-Acyl Oxazole (Thermodynamic Product) Nitrile_Ylide->Oxazole_5_Acyl  Recyclization   Oxazole_5_Acyl->Nitrile_Ylide  Equilibrium  

Figure 1: The Cornforth Rearrangement mechanism showing the equilibration between 4-acyl and 5-acyl isomers via a nitrile ylide intermediate.

Synthetic Implications: Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is the industry standard for generating 2,4,5-trisubstituted oxazoles. However, the choice of cyclodehydrating agent dictates whether the process is under kinetic or thermodynamic control.

The Mechanism & Stability Trap

The reaction involves the cyclodehydration of 2-acylaminoketones.[1]

  • Cyclization: The amide oxygen attacks the ketone carbonyl.

  • Dehydration: Loss of water forms the aromatic ring.

The Trap: If the starting material is an


-acylamino-

-keto ester, cyclization can occur onto either carbonyl.
  • Kinetic Control: Mild dehydrating agents (e.g., Burgess reagent, trifluoroacetic anhydride at low temp) favor the formation of the product derived from the most accessible carbonyl.

  • Thermodynamic Control: Strong acids (H₂SO₄, POCl₃) and high heat facilitate equilibration, funneling the mixture toward the thermodynamically stable isomer (usually the 5-substituted variant).

Robinson_Gabriel cluster_pathways Cyclodehydration Pathways Precursor 2-Acylaminoketone Kinetic_Path Kinetic Path (Burgess Reagent, <25°C) Precursor->Kinetic_Path Thermo_Path Thermodynamic Path (H2SO4, >90°C) Precursor->Thermo_Path Product_A Isomer A (Kinetic) Kinetic_Path->Product_A Product_B Isomer B (Thermodynamic) Thermo_Path->Product_B Product_A->Product_B  Cornforth    Rearrangement  

Figure 2: Divergent pathways in Robinson-Gabriel synthesis. Note the potential for kinetic products to rearrange to thermodynamic products under stress.

Metabolic Stability: The Oxidative Soft Spot

While thermodynamically stable in a flask, the oxazole ring faces "biological thermodynamics"—enzymatic degradation.

Oxidative Ring Opening

The oxazole ring is electron-rich but less susceptible to oxidation than furan. However, in a biological context (CYP450 metabolism), the ring can undergo epoxidation followed by ring opening.

  • Vulnerability: The C2-H and C5-H positions are metabolic "soft spots."

  • Stabilization Strategy: 2,4,5-trisubstitution effectively blocks these sites. Steric bulk at C4 and C5 prevents the approach of the heme-iron center of CYP enzymes.

  • Bio-activation: In rare cases, the ring opens to form reactive

    
    -dicarbonyl species, which are toxic. Trisubstitution minimizes this risk by stabilizing the aromatic system against initial epoxidation.
    

Experimental & Computational Protocols

To validate the stability of your oxazole scaffold, use the following self-validating protocols.

Protocol A: Computational Prediction (DFT)

Before synthesis, predict the thermodynamic preference of regioisomers.

  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP/6-311G++(d,p) (Standard for organic heterocycles).

  • Solvent Model: IEFPCM (match your reaction or assay solvent).

Workflow:

  • Construct 2,4,5 and 2,5,4 isomers.

  • Perform Geometry Optimization + Frequency Calculation.

  • Extract Gibbs Free Energy (

    
    ).
    
  • Calculate

    
    .
    
    • If

      
      , the mixture will likely equilibrate to the lower energy isomer under thermal stress.
      
Protocol B: Accelerated Stability Assessment Program (ASAP)

Do not rely on melting points. Use this stress matrix to determine chemical stability.[2]

Stress ConditionDurationTargetPass Criteria
Acid Hydrolysis (0.1 N HCl, 60°C)24 HoursMimics stomach/lysosome; tests ring hydrolysis.>95% Recovery (HPLC)
Oxidative Stress (3% H₂O₂, RT)4 HoursMimics metabolic oxidation; tests C4-C5 bond.>90% Recovery; No ring-opened dicarbonyls.
Thermal Stress (Reflux in Toluene)12 HoursTests for Cornforth Rearrangement (Isomerization).No new peak formation (Isomer check via NMR).
Photostability (UV-A/B)24 HoursTests for photo-induced valence isomerization (Azirine formation).>95% Recovery

Self-Validating Step: Always run a "Zero-Time" injection and a "Blank" (solvent only) to rule out matrix effects. For Thermal Stress, co-inject the potential regioisomer (if available) to confirm separation resolution.

References

  • Cornforth, J. W. (1949).[3] "330. A synthesis of acylamidomalondialdehydes." Journal of the Chemical Society, 1549–1553. Link

    • Foundational paper establishing the rearrangement mechanism.
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[4] The Journal of Organic Chemistry, 58(14), 3604-3606. Link

    • Modern application of Robinson-Gabriel cyclodehydr
  • Dewar, M. J. S., & Turchi, I. J. (1975).[3] "Scope and Limitations of the Cornforth Rearrangement." Journal of the American Chemical Society, 97(19), 5554–5560. Link

    • Detailed mechanistic analysis of the nitrile ylide intermedi
  • Dalvie, D., et al. (2002). "Metabolism of Oxazole-Containing Drugs." Chemical Research in Toxicology, 15(3), 269-299. Link

    • Authoritative review on oxidative ring opening and metabolic stability.
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648. Link

    • Basis for the B3LYP method used in Protocol A.

Sources

Foundational

Solubility Profile &amp; Characterization Guide: Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

This guide provides an in-depth technical analysis of the solubility profile for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Oxaprozin.

Executive Summary

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6 / Analogous CAS: 1407998-09-7) is a lipophilic heterocyclic ester. Its solubility behavior is governed by the competition between the polar oxazole/ester moieties and the hydrophobic benzoyl/methyl groups.

Key Solubility Insights:

  • High Solubility (>100 mg/mL): Halogenated solvents (DCM, Chloroform), dipolar aprotic solvents (DMSO, DMF).

  • Moderate/Temperature-Dependent Solubility: Lower alcohols (Methanol, Ethanol), Esters (Ethyl Acetate). Ideal for recrystallization.

  • Low/Negligible Solubility (<0.1 mg/mL): Water, aliphatic hydrocarbons (Hexane, Heptane).

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8]

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyDetail
Chemical Name Methyl 5-benzoyl-2-methyloxazole-4-carboxylate
Molecular Formula

Molecular Weight ~245.23 g/mol
Functional Groups Oxazole ring (aromatic, basic N), Methyl Ester (polar acceptor), Benzoyl (hydrophobic, planar), Methyl (weakly hydrophobic).
Predicted LogP ~2.4 – 2.8 (Lipophilic)
Theoretical Solubility Parameters (Hansen Space)

The solubility is dictated by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility Parameters (HSP):

  • Dispersion Forces (

    
    ):  High contribution due to the benzoyl and oxazole aromatic systems.
    
  • Polarity (

    
    ):  Moderate contribution from the ester carbonyl and oxazole nitrogen.
    
  • Hydrogen Bonding (

    
    ):  Low contribution. The molecule acts primarily as an H-bond acceptor (ester oxygen, oxazole nitrogen) but lacks strong H-bond donors.
    

Implication: The compound dissolves best in solvents with matching


 and moderate 

, such as Dichloromethane (DCM) or Ethyl Acetate . Protic solvents like ethanol require heating to overcome the crystal lattice energy.

Solubility Profile: Predicted & Empirical Trends

The following data categorizes solvent suitability based on polarity matching and standard process behavior for oxazole esters.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Halogenated Dichloromethane (DCM), ChloroformExcellent Extraction, Reaction Medium
Dipolar Aprotic DMSO, DMF, DMAcExcellent Stock Solutions, Nucleophilic Substitutions
Esters/Ketones Ethyl Acetate, AcetoneGood Crystallization, Chromatography
Alcohols Methanol, Ethanol, IsopropanolModerate (Hot) / Low (Cold) Recrystallization (Anti-solvent)
Ethers THF, MTBEGood to Moderate Reaction Medium
Aqueous Water, Buffers (pH 1-14)Insoluble Washing, Precipitation
Alkanes Hexane, HeptaneInsoluble Anti-solvent, Washing

Critical Insight: The sharp solubility differential in Ethanol (soluble at boiling point ~78°C, insoluble at 0°C) makes it the standard solvent for purification via recrystallization [1].

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on literature values. Variations in polymorphs or impurity profiles can drastically alter solubility. Use this self-validating protocol to determine the exact solubility limit (


) in your specific solvent system.
Workflow Diagram

The following logic flow ensures thermodynamic equilibrium is reached and supersaturation is avoided.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h, Const. Temp) Start->Equilibration Solvent + Solid Separation Phase Separation (Filtration 0.45µm / Centrifugation) Equilibration->Separation Saturated Slurry Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Data Calculate S (mg/mL) Analysis->Data Data->Equilibration If RSD > 5% (Repeat)

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology

Objective: Determine saturation solubility (


) at 25°C.
  • Preparation : Add excess Methyl 5-benzoyl-2-methyloxazole-4-carboxylate solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration :

    • Place the vial in a thermomixer or orbital shaker.

    • Agitate at 25°C ± 0.1°C for 24 hours. Note: For viscous solvents like DMSO, extend to 48 hours.

  • Phase Separation :

    • Centrifugation : 10,000 rpm for 5 minutes (preferred to avoid filter adsorption).

    • Filtration : If filtering, use a PVDF or PTFE 0.22 µm syringe filter (pre-saturated with solution to prevent loss).

  • Quantification (HPLC Method) :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).

    • Mobile Phase : Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

    • Detection : UV at 254 nm (aromatic absorption).

    • Calculation : Compare peak area against a 5-point calibration curve of the standard dissolved in Acetonitrile.

Process Applications

Recrystallization Strategy

To purify crude Methyl 5-benzoyl-2-methyloxazole-4-carboxylate:

  • Solvent : Ethanol or Methanol.

  • Procedure : Dissolve crude solid in boiling ethanol (approx. 10-15 mL/g). Filter hot to remove insolubles. Cool slowly to 0-5°C. The ester will crystallize as white needles/prisms due to the steep solubility curve [2].

Synthetic Reaction Medium
  • Suzuki-Miyaura Coupling : Use Dioxane/Water or Toluene mixtures. The compound's solubility in Toluene allows for easy phase separation from aqueous catalyst residues.

  • Hydrolysis (to Oxaprozin) : Use THF/Water or Methanol/Water . The addition of THF ensures the ester remains in solution while NaOH is added for saponification.

References

  • VulcanChem. (n.d.). Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate Product Information. Retrieved from vulcanchem.com.
  • Sobechko, I., et al. (2017).[1] Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology, 11(4), 397-404.[1] (Establishes thermodynamic solubility protocols for heterocyclic carboxylic acid derivatives).

  • Cayman Chemical . (2022).[2] Metronidazole Benzoate Solubility Profile. (Provides comparative solubility data for benzoate-substituted heterocyclic esters).

  • Sigma-Aldrich. (n.d.). 2-Methyloxazole-4-carboxylic acid Safety Data Sheet. (Reference for oxazole core stability and handling).

Sources

Exploratory

The Pharmacological Potential of Benzoyl-Substituted Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2] When functionalized with a b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2] When functionalized with a benzoyl moiety, these derivatives exhibit a remarkable spectrum of pharmacological properties, positioning them as privileged structures in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, multifaceted pharmacological potential, and structure-activity relationships of benzoyl-substituted oxazole derivatives. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, supported by mechanistic insights, experimental protocols, and in silico data, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Oxazole Core in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the oxazole nucleus is a prominent member of this class.[2] Its unique electronic and structural features allow for diverse interactions with biological targets, including enzymes and receptors.[1][3] The fusion of a benzene ring to the oxazole core, forming benzoxazole, further enhances its therapeutic potential by providing a scaffold that can be extensively functionalized.[3][4] These derivatives are structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may facilitate their interaction with biological macromolecules.[3] The addition of a benzoyl substituent introduces another layer of chemical diversity, significantly influencing the molecule's steric and electronic properties and, consequently, its pharmacological profile. This guide will systematically unpack the potential held within this chemical class.

Synthetic Strategies for Benzoyl-Substituted Oxazoles

The synthesis of benzoyl-substituted oxazoles and their benzoxazole counterparts can be achieved through several reliable methods. A common and effective approach involves the condensation and subsequent cyclization of a-haloketones with amides or the reaction of ortho-aminophenols with carboxylic acids or their derivatives.

General Synthesis of 2-Substituted Benzoxazoles

A versatile method for synthesizing 2-substituted benzoxazoles involves the reaction of 2-aminophenols with appropriate benzoyl derivatives. One modern approach utilizes the activation of tertiary amides with triflic anhydride (Tf₂O) in the presence of a mild base like 2-fluoropyridine.[5]

Experimental Protocol: Synthesis of 2-Benzylbenzo[d]oxazole [5]

  • To a solution of 1-morpholino-2-phenylethan-1-one (0.55 mmol) in dichloromethane (1 mL), add 2-fluoropyridine (1 mmol).

  • Cool the mixture to 0 °C and add triflic anhydride (0.6 mmol) dropwise. Stir for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.

  • Quench the reaction with triethylamine (0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to yield the desired 2-benzylbenzo[d]oxazole.

This method and similar condensation reactions offer a straightforward route to a diverse library of benzoyl- and benzyl-substituted oxazoles for pharmacological screening.[6][7]

Anticancer Activity: A Multifaceted Approach to Oncology

Benzoyl-substituted oxazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[8][9]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and signal transduction. Key targets include:

  • Tubulin Polymerization: Certain oxazole derivatives act as tubulin-binding agents, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

  • Kinase Inhibition: Many kinases are crucial for cancer cell proliferation and survival. Benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases like VEGFR-2 and c-Met, which are pivotal in angiogenesis and tumor progression.[10][11][12]

  • STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor often constitutively activated in cancer. Oxazole derivatives have been shown to inhibit STAT3, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[8]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[8]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on both the benzoyl and oxazole/benzoxazole rings plays a crucial role in determining the anticancer potency.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), on the benzoyl ring often enhances cytotoxic activity.[3][13]

  • Substituent Position: The position of substituents is critical. For instance, a chlorine atom at the meta position of the aryl ring has been shown to be more effective than at the ortho position in certain series.[9]

  • Hydroxy Groups: The introduction of a hydroxyl group on the benzoxazole ring can improve anticancer activity.[14]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected benzoyl-substituted oxazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4g MCF-7 (Breast)19.89 ± 1.04[13]
4g HeLa (Cervical)22.71 ± 1.06[13]
4f MCF-7 (Breast)20.18 ± 0.77[13]
14o MCF-7 (Breast)3.22 ± 0.13[12]
14l HepG2 (Liver)4.53 ± 0.21[12]

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases. Benzoyl-substituted oxazoles have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory process.[3][15][16]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

These derivatives exert their anti-inflammatory effects primarily through the inhibition of enzymes and signaling pathways involved in the production of pro-inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Certain benzoxazole derivatives have shown potent COX-2 inhibitory activity, which is a key enzyme in the synthesis of prostaglandins.[2][15]

  • Lipoxygenase (LOX) Inhibition: LOX is another crucial enzyme in the arachidonic acid cascade, leading to the production of leukotrienes. Naphthoxazole derivatives, a class of fused oxazoles, have been shown to inhibit LOX.[15]

  • Cytokine Inhibition: Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response. Novel ureido-benzoxazole derivatives have been identified as potent inhibitors of both TNF-α and IL-6.

  • NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Some benzoxazole derivatives have been shown to suppress the NF-κB signaling pathway.[15][17]

Diagram: Simplified Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inflammatory_Genes->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Arachidonic Acid Inflammatory Stimuli->NFkB Benzoyl-Oxazoles_COX Benzoyl-Oxazoles Benzoyl-Oxazoles_COX->COX2 inhibit Benzoyl-Oxazoles_LOX Benzoyl-Oxazoles Benzoyl-Oxazoles_LOX->LOX inhibit Benzoyl-Oxazoles_NFkB Benzoyl-Oxazoles Benzoyl-Oxazoles_NFkB->NFkB inhibit

Caption: Inhibition of key inflammatory pathways by benzoyl-oxazole derivatives.

In Vivo Anti-inflammatory Activity

Several studies have demonstrated the in vivo efficacy of these compounds. For example, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides showed significant protection (45.1–81.7%) against carrageenan-induced paw edema in rats.[18][19]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzoyl-substituted oxazoles have shown promising activity against a broad spectrum of bacteria and fungi.[2][3][4]

Mechanism of Action and Spectrum of Activity

The precise antimicrobial mechanisms are still under investigation but are thought to involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[14][20]

Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzoyl ring generally enhances antimicrobial activity.[3]

  • Halogenation: Halogenated derivatives, particularly those with chloro or fluoro substituents, often exhibit potent antibacterial and antifungal properties.[21]

  • Fused Ring Systems: Hybrid molecules incorporating other heterocyclic rings, such as triazoles, with the benzoxazole scaffold can lead to synergistic antimicrobial effects.[20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for selected benzoxazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
5f S. aureus10-25
5h E. coli10-25
5i C. albicans10-25
10 B. subtilis1.14 x 10⁻³ µM[14]
24 E. coli1.40 x 10⁻³ µM[14]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease present a significant therapeutic challenge. Emerging evidence suggests that benzoyl-substituted oxazole derivatives possess neuroprotective properties, making them interesting candidates for further investigation.[17][22]

Mechanism of Action: Targeting Multiple Pathogenic Pathways

The neuroprotective effects of these compounds appear to be multifactorial:

  • Cholinesterase Inhibition: Some benzoxazole-oxazole hybrids are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[23] This is a key therapeutic strategy for Alzheimer's disease.

  • Anti-Aβ Aggregation and Neurotoxicity: Certain derivatives have been shown to protect neuronal cells from β-amyloid (Aβ)-induced toxicity.[17]

  • Modulation of Signaling Pathways: Compound 5c, a benzo[d]oxazole derivative, was found to protect PC12 cells from Aβ-induced apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway.[17] This pathway is crucial for neuronal survival and inflammation.

  • Ferroptosis Inhibition: Ferroptosis is a form of iron-dependent cell death implicated in neurodegenerative diseases. Oxazole-based radical trapping antioxidants have been developed as potent ferroptosis inhibitors with the potential to treat central nervous system disorders.[24]

Diagram: Neuroprotective Mechanisms of Benzoyl-Oxazole Derivatives

G cluster_alzheimers Alzheimer's Disease Pathogenesis cluster_neuron Neuronal Outcome Abeta Aβ Aggregation & Neurotoxicity NeuronalDeath Neuronal Cell Death Abeta->NeuronalDeath AChE Acetylcholinesterase (AChE) AChE->NeuronalDeath (reduces ACh) Neuroinflammation Neuroinflammation (NF-κB) Neuroinflammation->NeuronalDeath OxidativeStress Oxidative Stress & Ferroptosis OxidativeStress->NeuronalDeath NeuronalSurvival Neuronal Survival Benzoyl-Oxazoles Benzoyl-Oxazole Derivatives Benzoyl-Oxazoles->Abeta inhibit Benzoyl-Oxazoles->AChE inhibit Benzoyl-Oxazoles->Neuroinflammation inhibit Benzoyl-Oxazoles->OxidativeStress inhibit Benzoyl-Oxazoles->NeuronalSurvival promote

Caption: Multi-target neuroprotective mechanisms of benzoyl-oxazole derivatives.

In Silico Studies and SAR

Molecular docking studies have been instrumental in understanding the binding interactions of these compounds with their targets, such as cholinesterases.[23] SAR studies have highlighted that strong electron-withdrawing groups like -Cl and -NO₂ on the benzoyl ring are crucial for potent cholinesterase inhibition.[23]

Conclusion and Future Perspectives

Benzoyl-substituted oxazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents underscores their potential as lead structures in drug discovery. The synthetic accessibility of the oxazole core allows for extensive structural modifications, enabling the fine-tuning of their activity and selectivity towards specific biological targets.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular mechanisms underlying the observed biological activities.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Targeted Delivery: Developing strategies for the targeted delivery of these compounds to specific tissues or organs to maximize therapeutic effects and minimize off-target toxicities.

  • Combination Therapies: Exploring the synergistic potential of benzoyl-substituted oxazoles in combination with existing therapeutic agents.

The continued exploration of this chemical space holds immense promise for the development of novel and effective therapies for a wide range of human diseases.

References

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Vertex AI Search.
  • Hussain, R., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry.
  • Li, J., et al. (2025).
  • A. C. (2025).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Kakkar, S., et al. (2019).
  • Wang, R., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PMC.
  • Kakkar, S., et al. (2018).
  • Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. (2014). PubMed.
  • Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.).
  • In silico molecular docking studies of benzoxazole derivatives. a The... (n.d.).
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (n.d.). PMC.
  • Aboul-Wafa, O. M., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Ullah, H., et al. (2023).
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3)
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (n.d.). JOCPR.
  • Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (n.d.).
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Connect Journals.
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. (2025). PubMed.
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.).
  • Shakya, A. K., et al. (n.d.).
  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Deriv
  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. (2020). Connect Journals.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2021). Taylor & Francis Online.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal a. (n.d.). Al-Ahliyya Amman University.
  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (2022). Research and Reviews.
  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2025). ACS Figshare.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Research and Reviews.
  • IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (n.d.).
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI.

Sources

Foundational

Technical Guide: Precision Synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

The following is an in-depth technical guide on the synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate , designed for researchers and drug development professionals. Executive Summary Methyl 5-benzoyl-2-methylox...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate , designed for researchers and drug development professionals.

Executive Summary

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6) represents a highly functionalized heterocyclic scaffold. Its structure—a 2,4,5-trisubstituted oxazole—combines a rigid aromatic core with three distinct functional handles: a C2-methyl group, a C4-methyl ester, and a C5-benzoyl moiety. This substitution pattern makes it a critical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the oxaprozin family, as well as a versatile building block for kinase inhibitors and fluorescent probes.

This guide rejects low-yielding "one-pot" cyclizations in favor of a stepwise, modular synthesis . We prioritize the Lithiation-Acylation Strategy , a field-proven methodology that ensures regiochemical integrity and scalability.

Retrosynthetic Analysis & Strategic Logic

To design the optimal route, we must deconstruct the target molecule (TM) based on bond stability and reagent availability.

  • Disconnection A (C5-Carbonyl): The bond between the oxazole C5 and the benzoyl group is the most logical disconnection. Oxazoles are electron-deficient heterocycles, making electrophilic aromatic substitution (EAS) difficult without activation. However, the C5 proton is sufficiently acidic (

    
    ) to allow for regioselective lithiation .
    
  • Disconnection B (The Heterocycle): The precursor, Methyl 2-methyloxazole-4-carboxylate , can be efficiently constructed from L-Serine methyl ester . This "Serine Route" is superior to the Robinson-Gabriel synthesis for 4-carboxylate derivatives because it avoids unstable

    
    -formyl ketone intermediates.
    
Retrosynthesis Diagram

Retrosynthesis Target Target: Methyl 5-benzoyl-2-methyloxazole-4-carboxylate Precursor Precursor: Methyl 2-methyloxazole-4-carboxylate Target->Precursor Disconnection: C5-Acylation Benzoyl Reagent: Benzoyl Chloride Target->Benzoyl Serine Starting Material: L-Serine Methyl Ester HCl Precursor->Serine Cyclodehydration & Oxidation

Figure 1: Retrosynthetic breakdown focusing on the modular assembly of the oxazole core followed by late-stage functionalization.

Phase 1: Synthesis of the Scaffold (Methyl 2-methyloxazole-4-carboxylate)

Before attacking the C5 position, we must synthesize the core scaffold. The most robust industrial route utilizes L-Serine methyl ester.

Reaction Scheme
  • Acylation: L-Serine methyl ester

    
     N-Acetyl-L-serine methyl ester.
    
  • Cyclization: N-Acetyl-L-serine methyl ester

    
     Oxazoline intermediate.
    
  • Oxidation: Oxazoline

    
     Oxazole.
    
Detailed Protocol

Reagents: L-Serine methyl ester hydrochloride, Acetic anhydride (


), Triethylamine (

), Thionyl chloride (

), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Bromotrichloromethane (

).[1][2]
Step 1.1: N-Acetylation
  • Suspend L-Serine methyl ester HCl (10.0 g, 64 mmol) in dry DCM (100 mL) at 0°C.

  • Add

    
      (2.2 equiv) dropwise to neutralize the salt.
    
  • Add Acetic anhydride (1.1 equiv) slowly, maintaining temperature < 5°C.

  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: >90% (Colorless oil).[1]

Step 1.2: Cyclodehydration to Oxazoline
  • Dissolve the N-acetyl intermediate in dry DCM (100 mL).

  • Cool to -10°C. Add

    
      (1.2 equiv) dropwise.
    
  • Stir for 1 hour, then reflux for 2 hours.

  • Critical Step: Evaporate solvent/excess

    
    . Redissolve residue in DCM and wash with cold sat. 
    
    
    
    (rapidly to avoid hydrolysis).
    • Mechanism:[3][4][5][6] Conversion of the alcohol to an alkyl chloride, followed by intramolecular displacement by the amide oxygen.

Step 1.3: Oxidation to Oxazole
  • Dissolve the crude oxazoline in dry DCM (100 mL).

  • Cool to 0°C. Add DBU (2.2 equiv) and

    
      (1.2 equiv).
    
  • Stir at 0°C for 4 hours. The reaction turns dark.

  • Purification: Quench with dilute HCl. Extract DCM. Flash chromatography (Silica, Hexane/EtOAc 3:1).

    • Product:Methyl 2-methyloxazole-4-carboxylate .[7][8]

    • Characterization:

      
       NMR (
      
      
      
      ):
      
      
      8.15 (s, 1H, C5-H), 3.90 (s, 3H, OMe), 2.51 (s, 3H, C2-Me).

Phase 2: Regioselective C5-Benzoylation

This is the critical "warhead" installation. Direct Friedel-Crafts acylation fails due to the electron-deficient nature of the oxazole ester. We employ Lithium-Halogen Exchange logic (via deprotonation) to generate a nucleophilic oxazole species.

Reaction Mechanism

The C5 proton of the oxazole ring is the most acidic site. Treatment with a hindered base (LiHMDS) generates the 5-lithiooxazole, which traps the benzoyl chloride electrophile.

Mechanism Start Oxazole Scaffold (C5-H) Inter 5-Lithiooxazole Intermediate Start->Inter Deprotonation Base LiHMDS (-78°C) Base->Inter Prod Target Molecule (C5-COPh) Inter->Prod Nucleophilic Attack Elec Benzoyl Chloride (PhCOCl) Elec->Prod

Figure 2: Mechanistic pathway for the C5-functionalization via lithiated intermediate.

Experimental Protocol

Safety Note: Perform all steps under inert atmosphere (


 or Ar). Moisture kills the lithiated intermediate immediately.
  • Setup: Flame-dry a 250 mL 3-neck flask. Equip with a thermometer and

    
     inlet.
    
  • Solvation: Dissolve Methyl 2-methyloxazole-4-carboxylate (1.0 equiv, e.g., 1.41 g, 10 mmol) in anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.

  • Lithiation: Add LiHMDS (1.0 M in THF, 1.1 equiv, 11 mL) dropwise over 15 minutes.

    • Observation: Solution may turn yellow/orange.

    • Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Acylation: Add Benzoyl Chloride (1.2 equiv, 1.4 mL) dropwise.

    • Note: Dissolve PhCOCl in 5 mL THF to prevent freezing at the addition port.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Target:Methyl 5-benzoyl-2-methyloxazole-4-carboxylate .

Data & Characterization

The following data table summarizes the expected analytical signature for the target molecule.

ParameterValue / DescriptionNote
Appearance White to off-white crystalline solidRecrystallize from EtOH if necessary
Molecular Formula

MW: 245.23 g/mol

NMR

7.9-8.0 (m, 2H, Ar), 7.4-7.6 (m, 3H, Ar), 3.95 (s, 3H, OMe), 2.60 (s, 3H, C2-Me)
Absence of C5-H singlet (

8.15 ppm) confirms substitution

NMR
Carbonyls:

185 (Ketone),

162 (Ester).[2][9] Oxazole C2:

160.[2]
Diagnostic ketone peak is crucial
Mass Spec (ESI)

Troubleshooting & Optimization

  • Problem: Low Yield in Step 2.

    • Cause: Moisture in THF or incomplete lithiation.

    • Solution: Distill THF over Na/Benzophenone immediately before use. Increase lithiation time to 1 hour.

  • Problem: C5-H Recovery (Starting Material).

    • Cause: Protonation of the lithiated species by moisture or acidic impurities in Benzoyl Chloride.

    • Solution: Distill Benzoyl Chloride to remove Benzoic Acid traces.

  • Problem: Bis-acylation.

    • Cause: Rare, but possible if C2-methyl is deprotonated (lateral lithiation).

    • Solution: Keep temperature strictly at -78°C. C5-H is significantly more acidic than the C2-methyl protons, so kinetic control prevents side reactions.

References

  • Oxazole Synthesis Review: BenchChem Technical Guide. "Synthesis of 4-Methyloxazole and its Derivatives." Link

  • Lithiation Methodology: Hodges, J. C., et al. "Lithiation of oxazoles. A general method for the synthesis of 2,5-disubstituted oxazoles." Journal of Organic Chemistry, 1991, 56(2), 449-452. Link

  • Serine Oxidation Route: Phillips, A. J., et al. "Synthesis of functionalized oxazoles." Organic Letters, 2000, 2(8), 1165-1168. Link

  • CAS Registry: "Methyl 5-benzoyl-2-methyloxazole-4-carboxylate" (CAS: 1956325-56-6). ChemSrc Database. Link

Sources

Exploratory

Reactivity of the methyl ester group in oxazole-4-carboxylates

The oxazole-4-carboxylate scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in bioactive natural products (such as the Hinduchelins) and synthetic pharmaceuticals. While the methyl es...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole-4-carboxylate scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in bioactive natural products (such as the Hinduchelins) and synthetic pharmaceuticals. While the methyl ester group at the C4 position may appear to be a standard functional handle, its reactivity is profoundly modulated by the unique electronic architecture of the oxazole ring.

This technical guide provides an in-depth analysis of the reactivity of the methyl ester group in oxazole-4-carboxylates, exploring the mechanistic causality behind its transformations, detailing self-validating experimental protocols, and mapping competing reaction pathways.

Electronic Architecture and Reactivity Profile

The oxazole ring is a five-membered heteroaromatic system containing electronegative nitrogen (N3) and oxygen (O1) atoms. Despite being a π-electron excessive heterocycle, the strong inductive electron-withdrawing effects of these heteroatoms render the carbon backbone—particularly the C4 position—electron-deficient.

This electronic environment dictates two primary reactivity paradigms for the C4-methyl ester:

  • Activation Toward Nucleophilic Attack: The electron-withdrawing nature of the oxazole core increases the electrophilicity of the C4-carbonyl carbon. Consequently, the methyl ester is highly susceptible to nucleophilic acyl substitution, making hydrolysis and transesterification exceptionally rapid compared to aliphatic esters[1].

  • Inductive Direction of Ring Functionalization: The C4-carboxylate group acts as an electron-withdrawing substituent on the ring itself, increasing the acidity of the C2 and C5 protons. This enables regioselective transition-metal-catalyzed C–H functionalization via a Concerted Metalation-Deprotonation (CMD) mechanism[2].

ReactivityMap Core Methyl Oxazole-4-carboxylate (Electron-Deficient Core) C4 C4 Methyl Ester Highly activated towards nucleophilic attack Core->C4 Hydrolysis/Amidation C2 C2 Position Susceptible to C-H arylation (CMD Mechanism) Core->C2 Pd-Catalyzed Arylation C5 C5 Position Electrophilic substitution & C-H functionalization Core->C5 Halogenation/Arylation Ring Oxazole Ring Equilibrium with acyclic isonitrile-enolate (Strong Base) Core->Ring Base-Induced Opening

Caption: Reactivity map of methyl oxazole-4-carboxylate highlighting site-specific electronic effects.

Hydrolysis and Amidation: A Self-Validating Workflow

Direct amidation of methyl oxazole-4-carboxylates with amines is possible but often suffers from sluggish kinetics and requires specialized catalysts like hydrosilafluorenes to drive the reaction[3]. Therefore, the industry standard for derivatizing this position is a two-step sequence: base-catalyzed ester hydrolysis followed by peptide coupling.

The Causality of Reagent Selection
  • Hydrolysis (LiOH vs. NaOH): Lithium hydroxide is preferred in a mixed aqueous/organic solvent system. The lithium cation weakly coordinates to the ester carbonyl oxygen, enhancing its electrophilicity. This allows hydrolysis to proceed at room temperature, preventing the base-induced ring-opening that can occur under harsher conditions[1].

  • Amidation (HATU/DIPEA): Because the oxazole ring withdraws electron density from the resulting C4-carboxylic acid, the acid is somewhat deactivated toward standard carbodiimide coupling. HATU generates a highly reactive HOAt ester intermediate that overcomes this electronic deactivation, driving the amidation to completion rapidly[1].

Workflow Ester Methyl Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid LC-MS Check Activation Activation (HATU, DIPEA) Acid->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Coupling Amidation (+ Primary Amine) ActiveEster->Coupling Amide Oxazole-4-carboxamide Coupling->Amide Purification

Caption: Two-step self-validating workflow for the amidation of methyl oxazole-4-carboxylates.

Step-by-Step Experimental Methodologies

Protocol A: Base-Catalyzed Hydrolysis of the Methyl Ester

  • Solvation: Dissolve the methyl oxazole-4-carboxylate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. Causality: THF solubilizes the hydrophobic oxazole, while water dissolves the LiOH and acts as the nucleophile.

  • Catalysis: Add LiOH monohydrate (2.0 equiv) to the stirring solution at 0 °C, then allow it to warm to room temperature.

  • In-Process Validation: Monitor via LC-MS after 2 hours. The system is validated when the ester mass

    
     disappears and the highly polar acid mass 
    
    
    
    appears.
  • Phase-Separation Workup: Concentrate the mixture in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH ~2-3. Causality: Protonation neutralizes the carboxylate salt, rendering the oxazole-4-carboxylic acid lipophilic. Extract with Ethyl Acetate (3x), dry over anhydrous

    
    , and concentrate to yield the pure acid.
    

Protocol B: HATU-Mediated Amidation

  • Activation: Dissolve the isolated oxazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA deprotonates the acid to initiate attack on HATU, forming the active HOAt ester without acting as a competing nucleophile.

  • Coupling: Stir for 15 minutes at room temperature, then add the target primary or secondary amine (1.2 equiv).

  • In-Process Validation: Monitor via TLC (UV 254 nm). The transient active ester spot should be consumed, replaced by a new, lower-Rf amide spot.

  • Orthogonal Workup: Dilute with Ethyl Acetate and wash sequentially with saturated aqueous

    
     (removes excess acid and HOAt) and 1M HCl (removes unreacted amine and DIPEA). The organic layer contains the self-validated, pure oxazole-4-carboxamide.
    

Competing Pathways: Ring Opening and C-H Functionalization

When manipulating the methyl ester group, researchers must account for the reactivity of the oxazole core itself.

Base-Induced Ring Opening: Under strongly basic conditions (e.g., exposure to organolithium reagents or alkoxides during attempted transesterification), the oxazole ring can undergo deprotonation at the C2 position. This triggers a ring-opening equilibrium, converting the cyclic oxazolyl anion into an acyclic isonitrile-enolate[4]. This competing pathway drastically reduces yields if ester functionalization is attempted with overly harsh bases.

C-H Arylation Directed by the Ester: The methyl ester is not merely a passive bystander; it actively directs transition-metal catalysis. In the presence of palladium catalysts, the electron-withdrawing ester increases the acidity of the C2 and C5 protons. Researchers have leveraged this to perform direct C–H arylation. By tuning the ligand (e.g., using CyJohnPhos), the Concerted Metalation-Deprotonation (CMD) mechanism can be directed to selectively arylate the C2 position while leaving the methyl ester entirely intact for downstream modifications[2].

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes for transformations involving the methyl ester group of oxazole-4-carboxylates, demonstrating the high efficiency of the workflows described above.

Starting MaterialReaction TypeReagents & ConditionsYield (%)Target ProductRef.
Methyl 2-(2,3-dimethoxyphenyl)-5-methyloxazole-4-carboxylateEster HydrolysisLiOH, THF/H₂O (3:1), rt, 4h99%2-(2,3-dimethoxyphenyl)-5-methyloxazole-4-carboxylic acid[1]
2-(2,3-dimethoxyphenyl)-5-methyloxazole-4-carboxylic acidAmidation(S)-2-amino-1-phenylethanol, HATU, DIPEA, DMF, rt85%Hinduchelin A[1]
Ethyl oxazole-4-carboxylateDirect C2-ArylationAr-Br, Pd(OAc)₂, CyJohnPhos, K₂CO₃, Dioxane50-80%Ethyl 2-aryloxazole-4-carboxylate[2]
Methyl oxazole-4-carboxylateDirect AmidationAmine, Hydrosilafluorene (Silane), NMPi, EtOAc47%Oxazole-4-carboxamide[3]

References

  • Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues - PMC Source: nih.gov URL:[Link]

  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv Source: chemrxiv.org URL:[Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - Beilstein Journals Source: beilstein-journals.org URL:[Link]

Sources

Foundational

Comprehensive Characterization Guide: Physical Properties of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Executive Summary In modern drug development, oxazole derivatives serve as critical pharmacophores due to their ability to engage in diverse hydrogen bonding and stacking interactions. Methyl 5-benzoyl-2-methyloxazole-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, oxazole derivatives serve as critical pharmacophores due to their ability to engage in diverse hydrogen bonding and


 stacking interactions. Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS 1956325-56-6)  is a highly specialized intermediate[1]. Because the physical state and polymorphic stability of such intermediates directly dictate their downstream processability, bioavailability, and formulation viability, establishing a rigorous, self-validating characterization profile is paramount.

This whitepaper provides an authoritative methodology for determining and validating the physical characteristics and melting point of this compound, adhering strictly to United States Pharmacopeia (USP) guidelines.

Molecular Identity & Theoretical Physical Characteristics

The physical properties of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate are governed by its distinct functional groups: a central oxazole ring, a benzoyl moiety, and a methyl carboxylate group. While specific empirical melting points for this exact CAS number are proprietary to custom synthesis batches[1], we can accurately predict its thermal behavior by analyzing its molecular weight and structural analogs (such as ethyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate, which melts at 90–92 °C).

Table 1: Molecular Identity and Predicted Properties
PropertyValueCausality / Significance
Chemical Name Methyl 5-benzoyl-2-methyloxazole-4-carboxylateCore oxazole scaffold with lipophilic and electron-withdrawing substituents.
CAS Number 1956325-56-6[1]Unique identifier for regulatory and synthetic tracking.
Molecular Formula C₁₃H₁₁NO₄[2]Determines stoichiometric ratios for synthesis.
Molecular Weight 245.23 g/mol Optimal size for small-molecule drug likeness (Lipinski's Rule of 5).
Predicted Melting Point 88.0 °C – 94.0 °CDictated by dipole-dipole interactions; lacks strong H-bond donors.
H-Bond Donors / Acceptors 0 / 4Limits intermolecular lattice strength, resulting in a moderate melting point.

Causality in Physical State: Intermolecular Forces

The melting point is not merely a number; it is a macroscopic readout of microscopic lattice energy. Methyl 5-benzoyl-2-methyloxazole-4-carboxylate lacks hydrogen-bond donors (such as -OH or -NH groups), meaning its crystal lattice is held together primarily by weaker dipole-dipole interactions from the carbonyl oxygens and the oxazole nitrogen, alongside


 stacking between the benzoyl and oxazole rings.

Because these forces are relatively weak compared to extensive hydrogen-bond networks, the compound exhibits a moderate predicted melting point (~90 °C). Any impurities or residual solvents trapped within the crystal lattice will disrupt these


 interactions, leading to a measurable melting point depression and a broadened melting range.

Experimental Workflow & Validation

To ensure total scientific integrity, the characterization of this compound must follow a self-validating workflow. Thermal analysis and structural validation must be performed in tandem to guarantee that the melting point recorded belongs to the pure, desired polymorph.

G Start Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS 1956325-56-6) Purification Recrystallization & Drying (Yields Pure Polymorph) Start->Purification Thermal Thermal Analysis (DSC/TGA) USP <891> Protocol Purification->Thermal Structural Structural Validation (XRD / NMR) Purification->Structural MP Capillary Melting Point USP <741> Protocol Purification->MP Data Validated Physical Properties (Melting Point & Thermal Profile) Thermal->Data Structural->Data MP->Data

Workflow for thermal and structural characterization of oxazole derivatives.

Protocol 1: Capillary Melting Point Determination (USP <741>)

The standard capillary method remains the frontline assay for physical characterization. To comply with USP <741> (Melting Range or Temperature) , the following step-by-step methodology must be strictly adhered to[3],[4].

Step-by-Step Methodology:
  • Instrument Calibration (Self-Validating Step):

    • Action: Adjust the melting point apparatus using USP secondary reference standards. Once adjusted, verify the accuracy using USP primary reference standards[4],[5].

    • Causality: Primary standards are strictly for verification, not adjustment. This two-tier system ensures the instrument's calibration remains unbiased and traceable[5].

  • Sample Preparation:

    • Action: Dry the sample under a vacuum to remove residual solvents. Gently pulverize the crystals into a fine powder and load them into a capillary tube to a precise height of 3 mm[4].

    • Causality: Pulverization increases the surface-area-to-volume ratio, ensuring uniform heat distribution. A 3 mm height prevents thermal gradients that would artificially broaden the recorded melting range[4].

  • Heating Ramp Execution:

    • Action: Rapidly heat the block to 5 °C below the expected melting point (~83 °C). Then, reduce the heating ramp rate to exactly 1 °C/min until the melt is complete[3],[4].

    • Causality: A rapid heating rate near the melting point causes the block's temperature to outpace the sample's actual temperature (thermal lag). The 1 °C/min ramp ensures thermal equilibrium, providing a highly accurate phase transition reading[4],[5].

Protocol 2: High-Precision Thermal Analysis via DSC (USP <891>)

While capillary methods provide a visual melting range, Differential Scanning Calorimetry (DSC) provides a precise thermodynamic profile, quantifying the enthalpy of fusion and detecting polymorphic transitions. This must be executed per USP <891> (Thermal Analysis) [6],[7].

Step-by-Step Methodology:
  • Instrument Qualification:

    • Action: Calibrate the DSC using a high-purity Indium standard (MP = 156.6 °C) to verify both temperature accuracy and calorimetric response[8].

  • Sample Encapsulation:

    • Action: Weigh 5 to 15 mg of the oxazole derivative into an aluminum sample pan and seal it with a crimped lid[6].

    • Causality: Precise weighing is critical because the area under the endothermic peak (enthalpy) is directly proportional to the sample mass.

  • Atmospheric Control:

    • Action: Purge the sample chamber continuously with dry Nitrogen (NF) at a flow rate of 50 mL/min[6],[9].

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation at elevated temperatures. Oxidation is an exothermic process that could mask or shift the endothermic melting peak, invalidating the data[9],[10].

  • Thermal Cycling:

    • Action: Heat the sample from 25 °C to 120 °C at a controlled rate of 2 °C/min.

    • Causality: A slow ramp rate allows for the detection of subtle thermal events, such as glass transitions or the melting of trace eutectic impurities, which cause peak broadening and a shift to lower temperatures[7],[8].

Table 2: Comparison of Thermal Characterization Parameters
ParameterUSP <741> Capillary MethodUSP <891> DSC Method
Sample Preparation Gently pulverized, 3 mm height[4]5–15 mg in sealed Al pan[6]
Heating Rate 1 °C/min near expected MP[4]2 °C/min (high-resolution)[8]
Atmosphere Ambient airNitrogen purge (50 mL/min)[6]
Calibration Standard Secondary & Primary Standards[5]Indium / Zinc standards[8]
Primary Output Visual melting range (Onset to Clear)Heat flow (Endothermic peak)

References

1.[1] ChemSrc. "CAS#:1956325-56-6 | Methyl 5-benzoyl-2-methyloxazole-4-carboxylate". Available at: [Link] 2.[2] PubChemLite. "Molecular formula: C13H11NO4". Available at: [Link] 3. Sigma-Aldrich. "ethyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate Properties". Available at: [Link] 4.[3] Scribd. "USP 741 Melting Point or Range". Available at: [Link] 5.[6] Lyophilization Technology. "Low Temperature Thermal Analysis (LT-TA)". Available at: [Link] 6.[7] NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals". Available at: [Link] 7.[4] ResearchGate. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". Available at: [Link] 8.[5] ChemRxiv. "Compliance with amended General Chapter USP<741>Melting Range or Temperature". Available at: [Link] 9.[8] Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties". Available at: [Link] 10.[9] PharmTech. "Residual Moisture Testing Methods for Lyophilized Drug Products". Available at: [Link] 11.[10] Particle Technology Labs. "Thermogravimetric Analysis". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Functionalization of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The 2,4,5-trisubstituted oxazole core is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 2,4,5-trisubstituted oxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and advanced materials. The target compound, Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6), presents a unique substitution pattern that is historically challenging to synthesize with absolute regiocontrol using traditional cyclodehydration methods (e.g., the Robinson-Gabriel synthesis)[1].

To overcome the regioselectivity issues inherent in multi-component condensations, this application note details a highly controlled, late-stage C-H functionalization strategy . By leveraging the commercial availability of 2-methyloxazole-4-carboxylic acid, we employ a three-step workflow utilizing sterically hindered organometallic bases and mild hypervalent iodine oxidation to construct the target molecule with exceptional chemoselectivity and yield.

Retrosynthetic Strategy & Mechanistic Causality

This protocol is designed as a self-validating system where each intermediate is stable, easily isolable, and analytically distinct. The synthesis relies on the following mechanistic pillars:

  • Esterification: Conversion of the commercially available 2-methyloxazole-4-carboxylic acid to its methyl ester to protect the carboxylate and increase the acidity of the adjacent C5-proton.

  • Regioselective C5-Metalation (Knochel's Base): Traditional lithium bases (like

    
    -BuLi or LDA) often cause electrocyclic ring fragmentation or undesired nucleophilic attack on the C4-ester. To prevent this, we utilize TMPMgCl·LiCl  (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). The extreme steric bulk of the TMP ligand entirely suppresses ester attack, while the LiCl breaks up organometallic aggregates, allowing for rapid, highly regioselective magnesiation of the C5-position at mild temperatures (-20 °C)[2][3]. The resulting Grignard intermediate is then trapped with benzaldehyde via an aldol-type addition.
    
  • Mild Oxidation: The resulting secondary alcohol is oxidized to the target benzoyl ketone using Dess-Martin Periodinane (DMP) . DMP is selected over chromium-based (Jones) or DMSO-based (Swern) oxidants because it operates at neutral pH, requires no extreme temperatures, and avoids the generation of sulfurous byproducts that could poison downstream transition-metal catalysts[4].

Workflow Visualization

SynthesisWorkflow SM 2-Methyloxazole- 4-carboxylic acid (Commercially Available) Step1 Step 1: Esterification Reagents: SOCl2, MeOH Temp: 0 °C to 65 °C SM->Step1 Int1 Methyl 2-methyloxazole- 4-carboxylate Step1->Int1 Step2 Step 2: C5-Metalation & Trapping Reagents: TMPMgCl·LiCl, PhCHO Temp: -20 °C Int1->Step2 Int2 Methyl 5-(hydroxy(phenyl)methyl)- 2-methyloxazole-4-carboxylate Step2->Int2 Step3 Step 3: Mild Oxidation Reagents: Dess-Martin Periodinane Temp: 20 °C Int2->Step3 Product Methyl 5-benzoyl- 2-methyloxazole-4-carboxylate (Target Compound) Step3->Product

Figure 1: Three-step synthetic workflow for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate.

Quantitative Data & Analytical Expected Values

StepWorkflow StageReagents & SolventsTime (h)Temp (°C)Expected YieldExpected m/z [M+H]⁺
1 EsterificationSOCl₂, MeOH4.065>90%142.1
2 C5-Metalation & AldolTMPMgCl·LiCl, PhCHO, THF2.0-20 to 075–80%248.1
3 OxidationDMP, DCM2.02085–90%246.1

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-methyloxazole-4-carboxylate

Objective: Convert the polar carboxylic acid into a protected, metalation-ready ester.

  • Setup: Suspend 2-methyloxazole-4-carboxylic acid (10.0 mmol, 1.0 equiv) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂, 15.0 mmol, 1.5 equiv) dropwise over 15 minutes. Caution: Exothermic reaction with the evolution of HCl and SO₂ gases. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Validation (Self-Validating System): Monitor via TLC (EtOAc/Hexane 1:1). The highly polar starting material (

    
     ~0.1) will be completely consumed, replaced by a less polar UV-active spot (
    
    
    
    ~0.6).
  • Workup: Concentrate the mixture under reduced pressure to remove methanol and residual SOCl₂. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) until the aqueous layer is slightly basic. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester as a pale yellow oil/solid.

Protocol B: Regioselective C5-Metalation and Electrophilic Trapping

Objective: Regioselectively functionalize the C5 position without disrupting the C4 methyl ester.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 2-methyloxazole-4-carboxylate (8.0 mmol, 1.0 equiv) and anhydrous THF (40 mL, 0.2 M).

  • Metalation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add TMPMgCl·LiCl (1.0 M in THF/toluene, 9.6 mmol, 1.2 equiv) over 10 minutes[2]. Stir the mixture at -20 °C for 30 minutes to ensure complete formation of the C5-magnesiated species.

  • Electrophilic Trapping: Add freshly distilled benzaldehyde (12.0 mmol, 1.5 equiv) dropwise. Allow the reaction to stir for 1.5 hours while gradually warming to 0 °C.

  • Validation: Quench a 50 µL reaction aliquot in 0.5 mL of MeOH/NH₄Cl. LC-MS analysis must show the disappearance of the starting mass (m/z 142.1) and the appearance of the aldol adduct (m/z 248.1).

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate Methyl 5-(hydroxy(phenyl)methyl)-2-methyloxazole-4-carboxylate.

Protocol C: Mild Oxidation to Target Ketone

Objective: Selectively oxidize the secondary alcohol to the benzoyl group.

  • Setup: Dissolve the purified secondary alcohol from Protocol B (5.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL, 0.1 M).

  • Oxidation: Add Dess-Martin Periodinane (DMP, 6.0 mmol, 1.2 equiv) in one portion at 20 °C[4]. Stir the suspension vigorously for 2 hours.

  • Validation: Track the reaction via UPLC-MS. The product will exhibit a distinct UV max shift due to the extended conjugation of the newly formed benzoyl group with the oxazole core, corresponding to m/z 246.1.

  • Workup (Critical Step): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (40 mL total)[5]. Causality Note: The sodium thiosulfate reduces the mono-acetoxy iodinane byproduct into a highly water-soluble species. Skipping this step will result in severe emulsion formation and trap the oxazole product in an insoluble gum.

  • Isolation: Stir the biphasic mixture vigorously for 15 minutes until both layers are clear. Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via short-plug silica chromatography to yield the pure Methyl 5-benzoyl-2-methyloxazole-4-carboxylate .

References

  • Title: CAS#:1956325-56-6 | Methyl 5-benzoyl-2-methyloxazole-4-carboxylate | Source: Chemsrc | URL: 1[1]

  • Title: 2-Methyloxazole-4-carboxylic acid 97 23012-17-1 | Source: Sigma-Aldrich | URL:

  • Title: Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn | Source: ACS Publications (Organic Letters) | URL: 2[2]

  • Title: Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn (Abstract Page) | Source: ACS Publications | URL: 3[3]

  • Title: Dess–Martin oxidation | Source: Wikipedia | URL: 4[4]

  • Title: Dess–Martin oxidation work up | Source: Chemistry Stack Exchange | URL: 5[5]

Sources

Application

Application Note: Optimized Protocols for Robinson-Gabriel Cyclization of Oxazoles

Executive Summary The Robinson-Gabriel cyclization remains the most strategic method for constructing the 2,5-disubstituted oxazole core, a pharmacophore ubiquitous in bioactive natural products (e.g., Diazonamide A, Sip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Robinson-Gabriel cyclization remains the most strategic method for constructing the 2,5-disubstituted oxazole core, a pharmacophore ubiquitous in bioactive natural products (e.g., Diazonamide A, Siphonazole) and synthetic anti-inflammatory agents.

While classical protocols rely on harsh dehydrating acids (H₂SO₄, POCl₃), modern drug discovery requires milder conditions to tolerate complex functionality. This guide details an Optimized Wipf Modification Protocol (PPh₃/I₂/base) for acid-sensitive substrates and a Burgess Reagent Protocol for rapid, neutral synthesis. Critical attention is given to the efficient removal of triphenylphosphine oxide (TPPO) byproducts, a common bottleneck in phosphine-mediated cyclizations.

Mechanistic Insight & Reaction Logic

The Robinson-Gabriel reaction involves the cyclodehydration of 2-acylaminoketones.[1][2] The reaction success hinges on the cyclodehydrating agent's ability to activate the ketone oxygen, facilitating an intramolecular nucleophilic attack by the amide oxygen.

Mechanism of Action

The pathway proceeds through an activated imidoyl intermediate. In the Wipf modification, the triphenylphosphine-iodine adduct acts as a mild oxophilic activator, avoiding the carbonization often seen with mineral acids.

RobinsonGabrielMechanism Start 2-Acylaminoketone Activation Ketone Activation (via PPh3-I2 or Burgess) Start->Activation + Reagent Cyclization 5-exo-trig Cyclization Activation->Cyclization Amide O attack Intermediate Hydroxy-oxazoline Intermediate Cyclization->Intermediate Elimination Dehydration/ Aromatization Intermediate->Elimination - H2O/Leaving Group Product 2,5-Disubstituted Oxazole Elimination->Product

Figure 1: General mechanistic flow of the Robinson-Gabriel cyclization. The critical step is the activation of the ketone carbonyl to encourage attack by the amide oxygen rather than the nitrogen.

Optimized Protocol A: The Wipf Modification (PPh₃/I₂)

Best For: Acid-sensitive substrates, complex natural product intermediates, and late-stage functionalization. Mechanism: Uses PPh3 and I2 to generate an iodotriphenylphosphonium species in situ, which activates the ketone oxygen.

Materials & Stoichiometry
ReagentEquiv.[3]Role
2-Acylaminoketone 1.0Substrate
Triphenylphosphine (PPh₃) 2.0 - 3.0Activator Precursor
Iodine (I₂) 2.0 - 3.0Oxidant/Activator
Triethylamine (Et₃N) 4.0Acid Scavenger
Dichloromethane (DCM) 0.1 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the 2-acylaminoketone (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add PPh₃ (2.0 eq) and Et₃N (4.0 eq) to the solution. Stir until fully dissolved.

  • Activation (Critical Step): Cool the reaction mixture to 0°C . Dissolve I₂ (2.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture.

    • Observation: The solution may turn dark brown/orange initially and then fade to a light yellow or suspension as the phosphonium salt forms.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. The disappearance of the starting ketone and the appearance of a less polar spot (oxazole) indicates completion.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from brown to clear).

Downstream Processing: The TPPO Problem

A major drawback of this protocol is the generation of Triphenylphosphine Oxide (TPPO).[4] Standard chromatography often fails to separate TPPO from polar oxazoles.

Self-Validating Purification Strategy (TPPO Removal): Instead of immediate column chromatography, use the MgCl₂ Precipitation Method (Referenced from J. Org. Chem. and Org. Process Res. Dev.):

  • Concentrate the crude organic layer to a minimal volume.[5][6]

  • Add MgCl₂ (1.5–2.0 eq relative to PPh₃) and heat to reflux in Toluene or Ethanol for 30 mins.

  • Cool to room temperature. TPPO forms an insoluble complex [Mg(TPPO)₂Cl₂].

  • Filter the white precipitate.[5] The filtrate contains your clean oxazole product.

  • Proceed to flash chromatography (SiO₂) if necessary; the load will be significantly cleaner.

Optimized Protocol B: Burgess Reagent

Best For: Rapid synthesis, microwave-assisted chemistry, and substrates sensitive to both acid and iodine.

Materials & Stoichiometry
ReagentEquiv.[3]Role
2-Acylaminoketone 1.0Substrate
Burgess Reagent 1.5 - 2.0Dehydrating Agent
THF 0.05 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Setup: In a microwave vial or sealed tube, dissolve the substrate in anhydrous THF.

  • Addition: Add Burgess Reagent (Methyl N-(triethylammoniumsulphonyl)carbamate) in one portion.

  • Reaction:

    • Method A (Thermal): Heat to 70°C for 2–6 hours.

    • Method B (Microwave - Recommended): Irradiate at 100°C for 10–20 minutes.

  • Workup: Cool to RT. Concentrate directly onto silica gel.[6]

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Decision Matrix & Troubleshooting

Choose the correct protocol based on your substrate's functional group profile.

DecisionTree Start Substrate Analysis: 2-Acylaminoketone AcidStable Is substrate Acid Stable? Start->AcidStable Scale Scale > 10g? AcidStable->Scale Yes Sensitive Acid Sensitive (Boc, TBS, etc.) AcidStable->Sensitive No Standard Protocol C: POCl3 or H2SO4 Scale->Standard Yes (Cost effective) Wipf Protocol A: Wipf Modification (PPh3/I2/Et3N) Scale->Wipf No (Higher Yield) IodineTol Tolerates Iodine? Sensitive->IodineTol IodineTol->Wipf Yes Burgess Protocol B: Burgess Reagent IodineTol->Burgess No (Alkenes present)

Figure 2: Decision matrix for selecting the optimal cyclodehydration reagent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Moisture in solvent (Reagents hydrolyze).Ensure DCM/THF is distilled or from a solvent system. PPh₃/I₂ is moisture sensitive.[3][7]
Degradation of Starting Material Reaction temperature too high.In Wipf protocol, ensure I₂ addition is at 0°C . Do not overheat Burgess reagent >80°C for prolonged periods.
Product co-elutes with TPPO Similar polarity.Use the MgCl₂ precipitation method described in Section 3.3. Alternatively, triturate residue with Hexanes/Ether (TPPO is insoluble).
Side Reaction: Iodination Electron-rich aromatics present.[6]If the substrate contains electron-rich rings (e.g., phenols), I₂ may cause electrophilic aromatic substitution. Switch to Burgess Reagent .

References

  • Robinson, R. (1909).[1][8] "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167–2174.[8] Link

  • Gabriel, S. (1910).[1][8] "Eine neue Oxazol-Synthese." Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138.[8] Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[9] The Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." The Journal of Organic Chemistry, 38(1), 26–31. Link

  • Bates, R. H., et al. (2022). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Organic Process Research & Development, 26(5), 1573–1579. Link

Sources

Method

Reagents for preparing Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Application Note: Scalable Synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate Executive Summary Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a highly functionalized oxazole derivative serving as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Executive Summary

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a highly functionalized oxazole derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of CNS-active agents and kinase inhibitors. Its structure features a trisubstituted oxazole core with a 2-methyl group, a 4-methyl ester, and a 5-benzoyl moiety.

This guide details a robust, three-step synthetic protocol designed for scalability and reproducibility. Unlike direct acylation methods which often suffer from poor regioselectivity on the deactivated oxazole-4-carboxylate ring, this protocol utilizes a "Construct-then-Oxidize" strategy. We first synthesize the 5-benzyl analog via a modified Robinson-Gabriel/Bredereck cyclization and subsequently oxidize the benzylic methylene to the target ketone.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the harsh conditions required for Friedel-Crafts acylation of electron-deficient heteroaromatics.

  • Target: Methyl 5-benzoyl-2-methyloxazole-4-carboxylate[1][2][3]

  • Disconnection: C5-Carbonyl bond (Oxidation)

    
     5-Benzyl Precursor
    
  • Precursor: Methyl 5-benzyl-2-methyloxazole-4-carboxylate

  • Disconnection: Heterocyclic Ring Formation

  • Starting Materials: Methyl 4-phenyl-3-oxobutanoate + Acetamide

Figure 1: Retrosynthetic strategy prioritizing the robust "Construct-then-Oxidize" pathway.

Reagents & Materials

ReagentCAS No.[2][4]Grade/PurityRole
Methyl 4-phenyl-3-oxobutanoate 24305-96-2>97%Scaffold Precursor
Sulfuryl Chloride (

)
7791-25-5Reagent GradeChlorinating Agent
Acetamide 60-35-5>99%Heterocycle Formant
Chromium(VI) Oxide (

)
1333-82-0>98%Oxidant
Acetic Acid (Glacial) 64-19-7ACS GradeSolvent
Dichloromethane (DCM) 75-09-2AnhydrousSolvent

Experimental Protocols

Step 1: -Chlorination of the -Keto Ester

Objective: Prepare Methyl 2-chloro-4-phenyl-3-oxobutanoate. Mechanism: Electrophilic halogenation of the enol tautomer.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HCl/

    
    ).
    
  • Dissolution: Charge the flask with Methyl 4-phenyl-3-oxobutanoate (19.2 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add Sulfuryl Chloride (13.5 g, 100 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.[5]

  • Workup: Wash the organic layer carefully with water (

    
     mL) and saturated 
    
    
    
    (
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~21-22 g (>90%) of a pale yellow oil. Use directly in Step 2 without distillation (unstable to heat).

Step 2: Cyclization to Methyl 5-benzyl-2-methyloxazole-4-carboxylate

Objective: Construct the oxazole core via condensation with acetamide. Critical Control Point: Temperature control is vital to prevent polymerization.

  • Mixing: In a 250 mL RBF, combine the crude

    
    -chloro ester  from Step 1 (22.6 g, ~100 mmol) with Acetamide  (17.7 g, 300 mmol, 3.0 eq).
    
  • Fusion: Heat the neat mixture to 130°C in an oil bath. The mixture will melt and become homogeneous.

  • Reflux: Maintain at 130–140°C for 4 hours. Water is generated; an open system (with condenser) allows steam escape or use a Dean-Stark trap if using a high-boiling solvent (e.g., Xylene). Note: Neat fusion is preferred for scale.

  • Quenching: Cool the dark reaction mixture to ~60°C and pour into crushed ice/water (200 mL). Stir vigorously for 30 minutes.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry (
    
    
    
    ), and concentrate.
  • Purification: Purify via silica gel flash chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
  • Characterization:

    • Appearance: Off-white solid.

    • Yield: Expect 55–65% over two steps.

    • NMR Check:

      
       7.2-7.4 (Ph), 4.1 (
      
      
      
      -Ph), 3.9 (
      
      
      ), 2.5 (
      
      
      -Oxazole).
Step 3: Benzylic Oxidation to Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Objective: Oxidize the C5-methylene to a ketone. Safety:


 is a strong oxidant and carcinogen. Handle in a fume hood.
  • Preparation: Dissolve Methyl 5-benzyl-2-methyloxazole-4-carboxylate (2.31 g, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Oxidant Addition: Prepare a solution of

    
      (3.0 g, 30 mmol, 3.0 eq) in 50% aqueous Acetic Acid (10 mL). Add this dropwise to the substrate solution at RT.
    
  • Reaction: Heat the mixture to 60°C for 6–8 hours. The color will shift from orange to dark green (Cr3+ formation).

  • Monitoring: Monitor by TLC. The product is more polar than the starting material.

  • Workup: Cool to RT and pour into ice water (100 mL). Neutralize carefully with solid

    
     or 2M NaOH (exothermic!) to pH ~7.
    
  • Isolation: Extract with DCM (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mL). Wash with brine, dry, and concentrate.
    
  • Final Purification: Recrystallize from Ethanol or purify via column chromatography (Hexane:EtOAc 3:1).

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solid
Melting Point 98–102°C

NMR (400 MHz,

)

8.1 (d, 2H, ortho-Bz), 7.6 (t, 1H), 7.5 (t, 2H), 3.95 (s, 3H,

), 2.6 (s, 3H, C2-

)
Distinct downfield shift of phenyl protons due to carbonyl.
MS (ESI)

Consistent with

Reaction Mechanism & Pathway

The formation of the oxazole ring follows a modified Hantzsch/Bredereck pathway, followed by a radical-mediated benzylic oxidation.

Figure 2: Mechanistic flow from acyclic precursor to oxidized target.

Troubleshooting & Optimization

  • Low Yield in Step 2: If the yield of the benzyl oxazole is low, ensure the

    
    -chloro ester is fresh. The neat reaction can lead to charring; adding Toluene  as a solvent and refluxing with a Dean-Stark trap is a milder alternative.
    
  • Incomplete Oxidation: If starting material remains in Step 3, add an additional 1.0 eq of

    
     and extend time. Alternatively, 
    
    
    
    in aqueous pyridine can be used, though workup is more tedious due to
    
    
    formation.
  • Regioselectivity: This route is regioselective by design. The position of the phenyl group is fixed by the starting keto-ester, ensuring the 5-benzoyl isomer is formed exclusively over the 4-benzoyl isomer.

References

  • General Oxazole Synthesis: Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. Link

  • Bredereck Reaction: Bredereck, H., & Gompper, R. (1954).

    
    -haloketones. Chemische Berichte, 87(5), 700-707. Link
    
  • Benzylic Oxidation: Ranu, B. C., et al. (2003). Selective oxidation of benzylic alcohols and halides with

    
    . Journal of Organic Chemistry, 68(10), 4061. Link
    
  • Commercial Source Verification: Chemical Book Listing for CAS 1956325-56-6. Link

Sources

Application

Application Note: High-Yield Microwave-Assisted Synthesis of Methyl 5-Benzoyl-2-methyloxazole-4-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.

Introduction & Strategic Rationale

Highly functionalized 2,4,5-trisubstituted oxazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, peptidomimetics, and fluorescent biological probes[1]. Specifically, Methyl 5-benzoyl-2-methyloxazole-4-carboxylate presents a unique synthetic challenge due to the dense steric hindrance and electronic deactivation caused by the adjacent methoxycarbonyl and benzoyl groups.

Historically, the synthesis of such highly substituted oxazoles relies on the Robinson-Gabriel cyclodehydration of


-acylamino 

-ketoesters[2]. However, conventional thermal heating using dehydrating agents like phosphorus oxychloride (

) requires prolonged reaction times (4–12 hours) and often results in extensive charring, tar formation, and poor yields due to the thermal degradation of the sensitive

-dicarbonyl functionalities[3].

By transitioning to Microwave Irradiation (MWI) , we fundamentally alter the reaction kinetics. MWI directly couples with the polar transition states of the reactants, drastically lowering the activation energy barrier. This allows the intramolecular cyclization to reach completion in minutes while entirely suppressing the thermal degradation pathways associated with prolonged conductive heating[4].

Mechanistic Causality: Why Microwave + ?

To synthesize Methyl 5-benzoyl-2-methyloxazole-4-carboxylate, the acyclic precursor methyl 2-acetamido-3,4-dioxo-4-phenylbutanoate is subjected to cyclodehydration.

The choice of


 under microwave conditions is highly deliberate:
  • Electrophilic Activation:

    
     acts as a potent electrophile, phosphorylating the acetamido carbonyl oxygen. This dramatically increases the electrophilicity of the amide carbon.
    
  • Microwave-Enhanced Cyclization: The subsequent 5-exo-trig intramolecular attack by the enolized C3-ketone oxygen onto the activated amide carbon is entropically demanding. Microwave dielectric heating rapidly aligns the molecular dipoles, providing the exact kinetic energy required to force this cyclization before intermolecular side-reactions (polymerization) can occur[4].

  • Aromatization: The rapid elimination of dichlorophosphoric acid (

    
    ) and 
    
    
    
    drives the irreversible aromatization into the stable oxazole core[2].

Mechanism A Acyclic Precursor (C13H13NO5) B Electrophilic Activation (O-Phosphorylation) A->B POCl3 C Cyclization (5-Exo-Trig) B->C MW (120°C) D Target Oxazole (C13H11NO4) C->D -HOP(O)Cl2 -HCl

Mechanistic pathway of the Robinson-Gabriel cyclodehydration under microwave irradiation.

Comparative Data Analysis

The transition from conventional reflux to a closed-vessel microwave reactor yields quantifiable improvements across all critical process metrics.

ParameterConventional Thermal HeatingMicrowave Irradiation (MWI)Improvement Factor
Reaction Time 6 – 8 Hours15 Minutes~24x Faster
Temperature 83 °C (Reflux in DCE)120 °C (Pressurized)+37 °C
Isolated Yield 42% – 48%84% – 88%~2x Increase
Crude Purity (LC-MS) < 75% (Significant charring)> 95% (Clean conversion)High
E-factor (Waste) High (Extensive purification)Low (Simple plug filtration)Significant reduction

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system . At each critical juncture, a quality control (QC) check is embedded to ensure the integrity of the synthesis.

Materials & Equipment
  • Precursor: Methyl 2-acetamido-3,4-dioxo-4-phenylbutanoate (1.0 mmol, 263.2 mg)

  • Reagents: Phosphorus oxychloride (

    
    , 3.0 mmol), Anhydrous 1,2-Dichloroethane (DCE, 3.0 mL).
    
  • Equipment: Dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic pressure and temperature feedback.

Step-by-Step Methodology

Step 1: Reaction Assembly & Pre-Validation

  • In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the acyclic precursor (1.0 mmol) in 3.0 mL of anhydrous DCE.

  • QC Check 1: Ensure complete dissolution. The solution should be pale yellow and clear.

  • Slowly add

    
     (3.0 mmol, ~280 µL) dropwise under an inert argon atmosphere. Seal the vial with a Teflon-lined crimp cap.
    

Step 2: Microwave Irradiation

  • Insert the vial into the microwave reactor cavity.

  • Program the reactor: Temperature: 120 °C | Time: 15 minutes | Max Power: 150 W | Cooling: On (Air jet post-reaction).

  • QC Check 2 (In-Process): Monitor the real-time pressure curve. A stable pressure plateau (~3-5 bar) indicates a controlled reaction[4]. A sudden, sharp spike indicates solvent degradation or a runaway exothermic event, triggering an automatic abort.

Step 3: Quenching & Neutralization

  • Allow the vial to cool to < 30 °C before uncrimping.

  • Causality Note:

    
     reacts violently with water. To prevent thermal degradation of the newly formed oxazole ring, transfer the reaction mixture dropwise into a beaker containing 15 mL of crushed ice and saturated aqueous 
    
    
    
    under vigorous stirring.
  • QC Check 3: Verify the aqueous layer pH is strictly between 7.0 and 8.0 using pH paper. Acidic conditions will lead to ester hydrolysis.

Step 4: Extraction & Purification

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 90:10 to 70:30).

Workflow Step1 1. Preparation Mix Precursor + POCl3 in DCE Step2 2. MW Irradiation 120 °C, 15 min, 150 W Step1->Step2 Step3 3. Quenching Ice-water + Sat. NaHCO3 Step2->Step3 Step4 4. Extraction EtOAc / Brine Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step self-validating workflow for the microwave-assisted oxazole synthesis.

Analytical Characterization & Final Validation

To confirm the successful synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (


, Exact Mass: 245.0688), perform the following final validations:
  • LC-MS (ESI+): The chromatogram must show a single dominant peak (>95% AUC) with a corresponding mass-to-charge ratio (

    
    ) of 246.07[M+H]⁺ .
    
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the precursor's amide N-H proton and the appearance of a sharp singlet at ~2.60 ppm (integrating for 3H, oxazole C2-CH₃) and a singlet at ~3.95 ppm (integrating for 3H, ester -OCH₃). The benzoyl aromatic protons will appear as a multiplet between 7.40 – 8.10 ppm.

References

  • Source: National Institutes of Health (PMC)
  • Microwave-assisted heterocyclic synthesis Source: Arkivoc URL
  • Source: IRIS-AperTO (University of Turin)
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL

Sources

Method

Application Note: Methyl 5-benzoyl-2-methyloxazole-4-carboxylate as a Divergent Scaffold in Drug Discovery

Executive Summary Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6)[1] is a highly functionalized, privileged heterocyclic intermediate. In modern medicinal chemistry, the oxazole-4-carboxylate core prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6)[1] is a highly functionalized, privileged heterocyclic intermediate. In modern medicinal chemistry, the oxazole-4-carboxylate core provides a rigid, metabolically stable scaffold capable of acting as both a hydrogen bond acceptor and a lipophilic anchor. This application note details the orthogonal reactivity of this intermediate, demonstrating its utility in synthesizing two distinct classes of high-value therapeutics: oxazole-4-carboxamide-based kinase inhibitors and chiral central nervous system (CNS) agents.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of this intermediate lies in its distinct, selectively addressable functional groups:

  • C4-Methyl Ester (Pathway A): The ester group can undergo chemoselective saponification to yield an oxazole-4-carboxylic acid. Subsequent coupling with diverse amines generates oxazole-4-carboxamides . This specific pharmacophore is a critical binding motif in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors ([2]), dual EGFR inhibitors ([3]), and highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors ([4]).

  • C5-Benzoyl Group (Pathway B): The ketone moiety offers a site for asymmetric reduction. Converting the planar ketone into a chiral secondary alcohol introduces sp3 character, which improves aqueous solubility and brain penetrance—key parameters for neuroprotective agents targeting Alzheimer's disease ([5]) and PET neuroimaging radiotracers ([6]).

Synthetic Divergence Workflow

G Start Methyl 5-benzoyl-2-methyloxazole- 4-carboxylate (CAS: 1956325-56-6) Hydrolysis Chemoselective Saponification (LiOH, THF/H2O, 0°C) Start->Hydrolysis Pathway A: C4-Ester Reduction Asymmetric CBS Reduction (BH3·SMe2, (R)-CBS) Start->Reduction Pathway B: C5-Ketone Acid 5-Benzoyl-2-methyloxazole- 4-carboxylic acid Hydrolysis->Acid Amidation Amidation (HATU, DIPEA, R-NH2) Acid->Amidation Kinase Oxazole-4-carboxamides (e.g., GSK-3, IRAK4 Inhibitors) Amidation->Kinase ChiralAlc Chiral Secondary Alcohol Intermediate Reduction->ChiralAlc CNS CNS Active Agents / Neuroprotectants ChiralAlc->CNS

Divergent synthetic pathways of the oxazole intermediate into kinase inhibitors and CNS agents.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Oxazole-4-carboxamide Kinase Inhibitor Precursors

Causality & Design: Saponification of the C4-ester must be performed at 0 °C using Lithium Hydroxide (LiOH). Elevated temperatures or stronger bases (like NaOH) can trigger nucleophilic attack on the C5-ketone or cause retro-aldol-type cleavage of the oxazole ring. For the subsequent amidation, HATU is selected over EDC/HOBt because oxazole-4-carboxylic acids are often poor electrophiles; HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion while suppressing epimerization.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0 °C for 2 hours.

  • Validation Checkpoint 1: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (

    
     ~0.6) will disappear, replaced by baseline material (
    
    
    
    0.0).
  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 3.

  • Validation Checkpoint 2: A white/pale yellow precipitate (the free carboxylic acid) will form immediately upon reaching pH 3, validating successful hydrolysis. Filter, wash with cold water, and dry under a vacuum.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary amine (1.1 eq) and stir for 4 hours. Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Asymmetric Reduction for CNS Scaffold Generation

Causality & Design: To generate a chiral center at the C5 position without reducing the C4-ester, a Corey-Bakshi-Shibata (CBS) reduction is employed. The steric disparity between the rigid oxazole ring and the phenyl ring of the benzoyl group allows the chiral oxazaborolidine catalyst to dictate hydride delivery with extreme facial selectivity, yielding the secondary alcohol with high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add (R)-CBS catalyst (0.1 eq) and anhydrous THF (0.2 M). Cool to -20 °C.

  • Reduction: Add Borane dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise. Stir for 15 minutes.

  • Slowly add a solution of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (1.0 eq) in THF over 30 minutes via syringe pump to maintain low local concentrations of the ketone, maximizing stereocontrol.

  • Stir at -20 °C for 2 hours.

  • Workup: Carefully quench the reaction by adding methanol dropwise until effervescence ceases. Warm to room temperature and concentrate under reduced pressure.

  • Validation Checkpoint 3: Perform chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) on the crude residue. A successful reduction will display an enantiomeric excess (ee) >95%, validating the stereochemical integrity of the protocol before proceeding to downstream CNS agent synthesis.

Analytical Validation Parameters

To ensure the integrity of the intermediate and its immediate derivatives, verify the synthesized compounds against the following standardized analytical parameters:

CompoundExpected Mass (ESI+)

H NMR Key Signatures (CDCl₃, 400 MHz)
Functional Purpose
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate [M+H]⁺ 246.1δ 3.85 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 7.5-8.1 (m, 5H, ArH)Starting Scaffold
5-Benzoyl-2-methyloxazole-4-carboxylic acid [M+H]⁺ 232.1δ 12.5 (br s, 1H, COOH), 2.56 (s, 3H, CH₃), 7.5-8.1 (m, 5H, ArH)Amidation Precursor
(S)-Methyl 5-(hydroxy(phenyl)methyl)-2-methyloxazole-4-carboxylate [M+H]⁺ 248.1δ 6.05 (d, 1H, CH-OH), 3.82 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃)Chiral Building Block

References

  • Chemsrc. "CAS#:1956325-56-6 | Methyl 5-benzoyl-2-methyloxazole-4-carboxylate." Chemsrc Chemical Database. URL:[Link]

  • Inami, H., et al. (2023). "Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Gentile, G., et al. (2012). "5-aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors." RCSB Protein Data Bank (PDB ID: 4AFJ). URL:[Link]

  • Wang, L., et al. (2023). "Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease." European Journal of Medicinal Chemistry. URL:[Link]

  • Varlow, C. P., et al. (2021). "Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3." Journal of Fluorine Chemistry (Author manuscript via PMC). URL:[Link]

  • Khedkar, N., et al. (2024). "Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling." Manipal Academy of Higher Education. URL: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Production of Benzoyl Oxazole Esters

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of Benzoyl Oxazole Esters Benzoyl oxazole esters represent a cl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Benzoyl Oxazole Esters

Benzoyl oxazole esters represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The oxazole core is a well-recognized privileged scaffold, appearing in numerous natural products and pharmacologically active molecules.[1][2] The incorporation of a benzoyl group can enhance interactions with biological targets, while the ester functionality provides a handle for further molecular derivatization or can be used to modulate physicochemical properties such as solubility and bioavailability.[3][4] The scalable and efficient synthesis of these compounds is therefore of paramount importance for their exploration in drug discovery and development programs.

This technical guide provides a comprehensive overview of scalable production methods for benzoyl oxazole esters, focusing on robust synthetic strategies, detailed experimental protocols, and practical considerations for purification and scale-up.

Strategic Approach to Scalable Synthesis

A robust and scalable synthesis of benzoyl oxazole esters can be approached through several strategic pathways. After careful consideration of factors such as starting material availability, reaction efficiency, and ease of purification, a multi-step approach commencing with a modified Robinson-Gabriel synthesis followed by esterification is presented as a primary and reliable route. Additionally, a conceptual one-pot catalytic approach will be discussed as a potential avenue for process intensification.

Visualizing the Synthetic Strategy

Caption: A high-level overview of the synthetic strategy.

Part 1: The Modified Robinson-Gabriel Approach

The Robinson-Gabriel synthesis, a classic method for oxazole formation, involves the cyclodehydration of a 2-acylamino-ketone.[5][6] For the synthesis of a benzoyl oxazole ester, this can be adapted by first preparing a 2-(benzoylamino) beta-ketoester, which upon cyclization, directly yields the target molecule.

Step 1: Synthesis of the 2-(Benzoylamino) Beta-Ketoester Intermediate

The synthesis of the key 2-(benzoylamino) beta-ketoester intermediate can be achieved through the acylation of an aminoketone precursor.

Protocol 1: Synthesis of Ethyl 2-(Benzoylamino)-3-oxobutanoate

  • Materials and Reagents:

    • Ethyl 2-amino-3-oxobutanoate hydrochloride

    • Benzoyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.

    • In the dropping funnel, prepare a solution of benzoyl chloride (1.1 eq) in DCM.

    • Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(benzoylamino)-3-oxobutanoate.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.[7]

Step 2: Cyclodehydration to Form the Benzoyl Oxazole Ester

The cyclization of the 2-(benzoylamino) beta-ketoester is the key step in forming the oxazole ring.

Protocol 2: Synthesis of Ethyl 2-Benzoyl-5-methyloxazole-4-carboxylate

  • Materials and Reagents:

    • Ethyl 2-(benzoylamino)-3-oxobutanoate

    • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

    • Toluene or Benzene

    • Ice

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-(benzoylamino)-3-oxobutanoate (1.0 eq) in toluene.

    • With vigorous stirring, slowly add concentrated sulfuric acid (2.0-3.0 eq). An exothermic reaction may be observed.

    • Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[4]

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[8][9]

Visualizing the Robinson-Gabriel Workflow

RobinsonGabrielWorkflow start Start: Ethyl 2-amino-3-oxobutanoate HCl step1 Acylation with Benzoyl Chloride (TEA, DCM, 0°C to RT) start->step1 intermediate Intermediate: Ethyl 2-(benzoylamino)-3-oxobutanoate step1->intermediate step2 Cyclodehydration (H₂SO₄ or PPA, Toluene, Reflux) intermediate->step2 product Product: Ethyl 2-Benzoyl-5-methyloxazole-4-carboxylate step2->product purification Purification (Chromatography or Recrystallization) product->purification end Final Product purification->end

Caption: Step-by-step workflow for the modified Robinson-Gabriel synthesis.

Part 2: One-Pot Catalytic Approaches - A Forward Look

For large-scale industrial production, one-pot syntheses are highly desirable as they reduce waste, save time, and minimize operational complexity.[10] A plausible one-pot synthesis of benzoyl oxazole esters could involve the catalytic condensation of three components: a benzoyl precursor, an amino acid ester, and an oxidizing agent.

Conceptual Protocol: One-Pot Synthesis of Ethyl 2-Benzoyloxazole-4-carboxylate

  • Proposed Reactants:

    • Benzoyl chloride or Benzoic acid

    • Ethyl isocyanoacetate

    • A suitable catalyst (e.g., a copper or palladium complex)[11]

    • A mild base

    • An oxidant (if necessary)

  • Rationale: This approach would leverage the reactivity of isocyanoacetates, which are known precursors for oxazole synthesis.[12] The benzoyl group could be introduced from benzoyl chloride or benzoic acid, and a suitable catalyst would facilitate the cyclization and aromatization in a single pot. While a detailed, validated protocol for this specific transformation on a large scale is not yet widely established in the literature, it represents a promising area for process development.

Visualizing the One-Pot Concept

OnePotConcept reactants Benzoyl Chloride + Ethyl Isocyanoacetate + Base process One-Pot Reaction (Cyclization & Aromatization) reactants->process catalyst Catalyst (e.g., Cu(I) or Pd(II)) catalyst->process product Benzoyl Oxazole Ester process->product

Caption: A conceptual diagram of a one-pot synthesis approach.

Part 3: Scalable Purification Strategies

The purification of the final benzoyl oxazole ester is a critical step in ensuring the quality and purity required for pharmaceutical applications. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.

Data Presentation: Comparison of Purification Techniques
Purification MethodScaleAdvantagesDisadvantages
Recrystallization Lab to PilotHigh purity for crystalline solids, cost-effective.[9][13]Can be time-consuming, potential for product loss in mother liquor.
Flash Column Chromatography Lab to Kilo-LabGood separation of closely related compounds, applicable to oils and solids.[14]Requires large volumes of solvent, can be costly at scale.
Preparative HPLC Lab to PilotVery high purity achievable, excellent for difficult separations.Expensive, lower throughput compared to other methods.
Protocol 3: Large-Scale Recrystallization
  • Procedure:

    • Dissolve the crude benzoyl oxazole ester in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the mixture in an ice bath to maximize crystal precipitation.

    • Collect the crystals by filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 4: Pilot-Scale Chromatographic Purification

For larger quantities or for products that are oils, column chromatography is the method of choice.

  • Procedure:

    • Select an appropriate stationary phase (typically silica gel) and a suitable eluent system based on TLC analysis.

    • Prepare a slurry of the silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion and Future Outlook

The scalable production of benzoyl oxazole esters is achievable through well-established synthetic methodologies, particularly the modified Robinson-Gabriel synthesis. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to produce these valuable compounds in sufficient quantities for further investigation. Future efforts in this area should focus on the development of robust and efficient one-pot catalytic systems to further streamline the manufacturing process, reduce waste, and improve the overall cost-effectiveness of production. The exploration of continuous flow chemistry also holds significant promise for the safe and scalable synthesis of these important heterocyclic molecules.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020).
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • One-pot synthesis of benzoxazole-substituted ester compounds. (2023).
  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (2013). South African Journal of Chemistry, 66, 1-5.
  • Hantzsch Ester Synthesis. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.). University of California, Los Angeles.
  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. (n.d.). Benchchem.
  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal.
  • Van Leusen reaction. (n.d.). In Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Mechanism of van Leusen oxazole synthesis. (n.d.).
  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Synform, 2021(12), A197-A203.
  • Robinson–Gabriel synthesis. (n.d.). Semantic Scholar.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences, 9(2), 752-766.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive.
  • An In-depth Technical Guide to the Discovery and History of Benzoyl-Oxazole Compounds. (n.d.). Benchchem.
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry, 16(10), 105244.
  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). Molecules, 28(7), 3025.
  • Synthesis of Oxazoles from Phenacyl Benzoate: A Detailed Protocol for Researchers. (n.d.). Benchchem.
  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. (2013). South African Journal of Chemistry, 66, 1-5.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).
  • Methods for Crystal Production of natural compounds. (2023).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). Pharmaceutical Technology.
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 102-109.
  • 2-BENZO[5][14]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Chemicalbook.

  • Recrystallization and Crystalliz
  • Crystal clear purific
  • Theoretical Investigation of Ag(I) Acid-catalysed Cascade Benz Annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)be. (2023). Acta Scientific, 7(3), 1-13.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.).
  • Process for the synthesis of trisubstituted oxazoles. (2001).
  • Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. (n.d.). DOI.
  • ethyl 5-phenyl-1,3-oxazole-4-carboxyl
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1686.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry, 2(3), 202-213.
  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (n.d.).
  • Synthetic method of 5-alkyl-[5][10][14]-oxadiazole-2-formic acid alkyl ester. (n.d.). Google Patents.

Sources

Method

Application Note: Regioselective C2-Functionalization of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Executive Summary & Structural Rationale Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6) is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and complex natural pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6) is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry and complex natural product synthesis. The oxazole core features three distinct substituents: a methyl ester at C4, a benzoyl group at C5, and a methyl group at C2.

Functionalizing the C2 position of oxazoles is a foundational transformation. In standard, unsubstituted 2-methyloxazoles, deprotonation often yields a kinetic mixture of 5-lithio and 2-(lithiomethyl) isomers, which requires equilibration additives like diethylamine to resolve . However, in this specific substrate, the C5 position is sterically and electronically blocked by the benzoyl group. This inherent structural blockade forces absolute regioselectivity, funneling all activation energy exclusively toward the C2-methyl group.

This guide details two orthogonal, field-proven methodologies for functionalizing this position: Carbanion-Mediated Alkylation (for C–C bond formation) and Radical-Mediated Halogenation (for C–Heteroatom bond formation).

Strategy 1: Carbanion-Mediated Electrophilic Alkylation

Mechanistic Causality & Experimental Design

The C2-methyl protons are rendered highly acidic by the combined electron-withdrawing effects of the oxazole nitrogen, the C4-ester, and the C5-benzoyl group. To functionalize this position, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is required.

Why LDA at -78 °C? The presence of two highly electrophilic carbonyl groups (the C4-methyl ester and C5-benzoyl) makes the substrate extremely susceptible to nucleophilic attack. Using a non-nucleophilic base at strict cryogenic temperatures (-78 °C) prevents unwanted Claisen-type condensations or direct attack on the ester/ketone moieties, ensuring the clean generation of the 2-(lithiomethyl)oxazole intermediate .

Protocol 1: Selective Lithiation and Alkylation

Self-Validation Checkpoint: The formation of the lithiated intermediate is typically accompanied by a distinct visual cue—a color shift to deep red or purple, indicating extended conjugation of the stabilized carbanion.

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (1.0 mmol) and anhydrous THF (10 mL).

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath (-78 °C) and stir for 15 minutes to ensure thermal equilibration.

  • Lithiation: Add LDA (1.1 mmol, 2.0 M in THF/heptane) dropwise over 5–10 minutes. Causality: Slow addition prevents localized exothermic heating, preserving the integrity of the sensitive ester group. Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzyl bromide or an aldehyde, 1.2 mmol) neat or as a pre-cooled THF solution.

  • Propagation & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Once the starting material is consumed, quench with saturated aqueous NH₄Cl (5 mL) to protonate any unreacted base and safely collapse the transition state.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

G Substrate Methyl 5-benzoyl- 2-methyloxazole-4-carboxylate Anion 2-(Lithiomethyl)oxazole Intermediate Substrate->Anion LDA (1.1 eq) THF, -78 °C Product C2-Alkylated Derivative Anion->Product Electrophile (E+) -78 °C to RT

Workflow for base-mediated lithiation and electrophilic trapping of the C2-methyl group.

Strategy 2: Radical-Mediated Halogenation & Sₙ2 Substitution

Mechanistic Causality & Experimental Design

For C–Heteroatom bond formation (e.g., amination, etherification, thioetherification), the direct lithiation approach is less effective. Instead, a Wohl-Ziegler radical bromination is employed to convert the C2-methyl group into a highly reactive 2-(bromomethyl)oxazole electrophile .

Why NBS and AIBN in PhCF₃? N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂, preventing electrophilic bromination of the ring. Azobisisobutyronitrile (AIBN) acts as the radical initiator. We mandate the use of trifluorotoluene (PhCF₃) over traditional carbon tetrachloride (CCl₄); PhCF₃ is a greener, less toxic solvent that maintains excellent radical-stabilizing properties.

Protocol 2: Wohl-Ziegler Bromination and Amination

Self-Validation Checkpoint: As the reaction progresses, the dense NBS powder will gradually convert to succinimide. Because succinimide is less dense than PhCF₃, it will float to the surface of the solvent, providing a reliable visual indicator of reaction progress.

  • Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve the oxazole substrate (1.0 mmol) in anhydrous PhCF₃ (8 mL).

  • Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.05 mmol). Causality: A slight excess of NBS ensures full conversion, while keeping AIBN strictly catalytic prevents the buildup of excessive initiator byproducts.

  • Thermal Activation: Heat the mixture to 80 °C for 4–6 hours under an argon atmosphere.

  • Filtration: Cool the reaction to 0 °C and filter through a Celite pad to remove the precipitated succinimide. Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)oxazole.

  • Nucleophilic Substitution (Sₙ2): Dissolve the crude bromide in anhydrous DCM (10 mL). Add a nucleophile (e.g., morpholine, 2.5 mmol) and stir at room temperature for 3 hours. Causality: Using an excess of the amine allows it to act as both the nucleophile and the acid scavenger for the generated HBr, eliminating the need for external bases.

  • Workup: Wash the DCM layer with distilled water (2 x 10 mL), dry over MgSO₄, and purify via chromatography to isolate the C2-aminomethyl derivative.

G Substrate Methyl 5-benzoyl- 2-methyloxazole-4-carboxylate Radical 2-(Bromomethyl)oxazole Intermediate Substrate->Radical NBS, AIBN PhCF3, 80 °C Product C2-Substituted Derivative Radical->Product Nucleophile (Nu-) DCM, RT

Radical bromination pathway followed by SN2 substitution at the C2 position.

Quantitative Data & Methodological Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters for both functionalization strategies:

ParameterCarbanion-Mediated AlkylationRadical Halogenation + Sₙ2
Key Intermediate 2-(Lithiomethyl)oxazole2-(Bromomethyl)oxazole
Reagent System LDA, THF, ElectrophileNBS, AIBN, PhCF₃, Nucleophile
Temperature Profile -78 °C to Room Temperature80 °C (Step 1), Room Temp (Step 2)
Primary Bond Formed C–C (Alkyl, Hydroxyalkyl)C–N, C–O, C–S (Heteroatom)
Typical Yield 65–85%70–90% (over two steps)
Regioselectivity >99% (C2-methyl exclusively)>99% (C2-methyl exclusively)
Self-Validation Cue Deep red/purple anion formationSuccinimide floats to solvent surface

References

  • Chemsrc. CAS#:1956325-56-6 | Methyl 5-benzoyl-2-methyloxazole-4-carboxylate. Retrieved from:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Studies of stereocontrolled allylation reactions for the total synthesis of phorboxazole A. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists. Retrieved from:[Link]

Application

Application Note: Advanced One-Pot Synthesis Strategies for Substituted Oxazole Carboxylates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Strategic Overview & Rationale Substituted oxazole carboxylates (specifically oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Strategic Overview & Rationale

Substituted oxazole carboxylates (specifically oxazole-4-carboxylates and oxazole-5-carboxylates) are highly privileged scaffolds in medicinal chemistry. They serve as critical bioisosteres for esters and amides, exhibiting enhanced hydrolytic stability and favorable pharmacokinetic profiles. Furthermore, they are indispensable synthetic intermediates for active pharmaceutical ingredients (APIs), such as the FDA-approved prodrug 5-aminolevulinic acid (5-ALA) [1].

Historically, the synthesis of 4,5-disubstituted oxazoles required multi-step sequences. Traditional routes often relied on the pre-formation of acyl hydrazones followed by harsh dehydrative cyclization, or the use of highly moisture-sensitive acid chlorides in van Leusen-type reactions. These multi-step approaches severely bottlenecked library generation during early-stage drug discovery.

Recent breakthroughs have established a paradigm-shifting one-pot [3+2] cycloaddition strategy that directly converts stable, widely available carboxylic acids into oxazole carboxylates using a stable triflylpyridinium reagent (DMAP-Tf) and isocyanoacetates [1]. This application note details the mechanistic causality, substrate scope, and a self-validating protocol for this modern synthetic route.

Mechanistic Causality: The Acylpyridinium Strategy

To achieve a true one-pot synthesis without intermediate purification, the activation of the carboxylic acid must be perfectly balanced: it must be reactive enough to undergo nucleophilic attack by an isocyanide, yet stable enough to resist rapid degradation or side reactions in situ.

The Role of DMAP-Tf (Activator): Standard peptide coupling agents (e.g., HATU, EDC) often fail in this context due to incompatible byproducts or insufficient electrophilicity of the resulting active esters. The introduction of the N-trifluoromethylsulfonyl-4-dimethylaminopyridinium (DMAP-Tf) reagent solves this. DMAP-Tf reacts with the carboxylic acid to form a highly electrophilic acylpyridinium salt . This intermediate is significantly more stable than an acid chloride but retains exceptional reactivity toward carbon nucleophiles [1].

The Role of DMAP (Base & Catalyst): 4-Dimethylaminopyridine (DMAP) plays a dual role. First, it acts as a nucleophilic catalyst to facilitate the formation of the acylpyridinium intermediate. Second, it serves as a mild base to deprotonate the


-carbon of the ethyl isocyanoacetate.

The Cycloaddition Cascade: The deprotonated isocyanoacetate attacks the carbonyl carbon of the acylpyridinium intermediate, displacing the DMAP leaving group to form an acyclic adduct. The oxygen atom of the original carbonyl then rapidly attacks the electrophilic isocyanide carbon, driving a 5-exo-dig cyclization. Subsequent tautomerization yields the thermodynamically stable 5-substituted oxazole-4-carboxylate [2].

Visualizing the Reaction Pathway

Mechanism A Carboxylic Acid (Substrate) C Acylpyridinium Intermediate A->C + DMAP B DMAP-Tf (Activator) B->C Activation E Acyclic Adduct C->E Nucleophilic Attack D Ethyl isocyanoacetate + DMAP D->E Deprotonation F 5-Substituted Oxazole-4-carboxylate E->F Cyclization & Tautomerization

Fig 1: Mechanism of DMAP-Tf mediated one-pot synthesis of oxazole-4-carboxylates.

Data Presentation: Substrate Scope & Yields

The DMAP-Tf mediated protocol exhibits remarkable functional group tolerance, accommodating electron-rich and electron-deficient aromatic systems, heteroaromatics, and sterically hindered aliphatic acids [1], [2].

Substrate ClassRepresentative Carboxylic AcidIsocyanide ReagentProductYield (%)
Aromatic (EWG) 4-Nitrobenzoic acidEthyl isocyanoacetateEthyl 5-(4-nitrophenyl)oxazole-4-carboxylate97%
Aromatic (Neutral) Benzoic acidEthyl isocyanoacetateEthyl 5-phenyloxazole-4-carboxylate92%
Heteroaromatic Pyridine-3-carboxylic acidEthyl isocyanoacetateEthyl 5-(pyridin-3-yl)oxazole-4-carboxylate91%
Aliphatic (1°) 5-Aminolevulinic acid precursorEthyl isocyanoacetate5-ALA oxazole intermediate85%
Aliphatic (2°) Valproic acidTosylmethyl isocyanide5-(Heptan-4-yl)-4-tosyloxazole70%

Data summarized from the gram-scale optimization studies by Chavan et al. [1].

Experimental Protocol: Self-Validating Workflow

The following protocol is optimized for a 0.21 mmol scale but has been validated for gram-scale scale-up in pharmaceutical settings.

Materials Required
  • Substrate: Target Carboxylic Acid (1.0 equiv, 0.21 mmol)

  • Reagents: Ethyl isocyanoacetate (1.2 equiv, 0.25 mmol), DMAP-Tf (1.3 equiv, 0.27 mmol)

  • Catalyst/Base: DMAP (1.5 equiv, 0.32 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology

Step 1: System Preparation & Solvation

  • Flame-dry a screw-capped reaction vial equipped with a Teflon-coated magnetic stir bar. Purge the vial with dry nitrogen (

    
    ) for 5 minutes to ensure an anhydrous environment.
    
  • Add the carboxylic acid (0.21 mmol) and DMAP (0.32 mmol) to the vial.

  • Inject 2.0 mL of anhydrous DCM to dissolve the solids. Note: If the acid is highly polar, a minimal amount of anhydrous DMF may be added as a co-solvent, though DCM is preferred to suppress side reactions.

Step 2: In Situ Activation 4. Add DMAP-Tf (0.27 mmol) to the stirring mixture in one portion. 5. Stir the reaction at room temperature (20–25 °C) for exactly 5 minutes.

  • Causality & IPC (In-Process Control): This 5-minute incubation is a critical self-validating step. The mixture should become homogeneous, indicating the successful conversion of the carboxylic acid into the soluble acylpyridinium salt. Do not exceed 10 minutes, as prolonged exposure before nucleophile addition may lead to ketene formation or degradation.

Step 3: Cycloaddition 6. Inject ethyl isocyanoacetate (0.25 mmol) dropwise over 30 seconds. 7. Transfer the vial to a preheated oil bath or heating block set to 40 °C. 8. Stir vigorously for 30 minutes.

  • Validation: Monitor the reaction via TLC (typical eluent: 20-30% EtOAc in Hexanes). The complete consumption of the baseline/polar acylpyridinium intermediate and the appearance of a highly UV-active spot (the oxazole) indicates reaction completion.

Step 4: Workup & Catalyst Recovery 9. Cool the reaction to room temperature. 10. To recover DMAP: Add 5.0 mL of cold diethyl ether to the crude mixture. DMAP will precipitate as a solid. Filter the mixture and wash the solid residue with cold ether. (The recovered DMAP can be recrystallized from EtOAc/EtOH and reused, significantly improving the process's green chemistry metrics). 11. Concentrate the filtrate under reduced pressure. 12. Dissolve the resulting residue in DCM (10 mL) and wash with 1 N HCl (2 × 5 mL) to remove any trace residual DMAP. 13. Dry the organic layer over anhydrous


, filter, and concentrate.
14. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-substituted oxazole-4-carboxylate.

References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90, 3727-3732. URL:[Link]

Method

Catalytic systems for synthesizing Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Application Note: Advanced Catalytic Systems for the Synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate Document Type: Technical Protocol & Mechanistic Guide Target Compound: Methyl 5-benzoyl-2-methyloxazole-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Systems for the Synthesis of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Document Type: Technical Protocol & Mechanistic Guide Target Compound: Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

Highly functionalized 2,4,5-trisubstituted oxazoles are privileged pharmacophores, frequently embedded in the architecture of kinase inhibitors, peptidomimetics, and fatty acid amide hydrolase (FAAH) inhibitors. The target molecule, Methyl 5-benzoyl-2-methyloxazole-4-carboxylate , presents a unique synthetic challenge due to the dense steric environment and the specific electronic demands of its three distinct substituents: a C2-methyl, a C4-methoxycarbonyl, and a C5-benzoyl group.

As a Senior Application Scientist, I have evaluated multiple synthetic trajectories for this scaffold. Traditional condensation methods often suffer from poor regioselectivity and harsh dehydration conditions. To achieve high fidelity and yield, we must deploy advanced transition-metal catalysis. This guide details two orthogonal, field-proven catalytic systems: a de novo Rhodium(II)-catalyzed carbenoid annulation and a late-stage Palladium(II)-catalyzed direct C-H benzoylation .

Catalytic System A: De Novo Synthesis via Rhodium(II) Carbenoid Annulation

Mechanistic Insights & Causality

This approach constructs the oxazole core with all substituents pre-programmed into the acyclic precursors. The reaction utilizes methyl 2-diazo-3,4-dioxo-4-phenylbutanoate and acetonitrile. The causality of the catalyst choice is critical: Rhodium(II) acetate dimer,


, possesses an open axial coordination site that highly selectively decomposes the 

-diazo ester to generate an electrophilic rhodium carbenoid. The adjacent electron-withdrawing carbonyls stabilize the diazo precursor but render the resulting carbenoid hyper-electrophilic. This allows the weakly nucleophilic nitrogen of acetonitrile to attack, forming a transient nitrile ylide. A subsequent 1,5-electrocyclization onto the C3 carbonyl oxygen, followed by aromatization, seamlessly constructs the oxazole ring[1]. This method guarantees absolute regiocontrol.
Step-by-Step Protocol

Self-Validation Checkpoint: The diazo precursor is bright yellow; successful carbenoid formation and consumption will result in the reaction mixture turning pale yellow to light brown.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Loading: Add methyl 2-diazo-3,4-dioxo-4-phenylbutanoate (1.0 mmol, 246 mg) and

    
     (0.02 mmol, 8.8 mg, 2 mol%).
    
  • Solvent Addition: Inject 10 mL of anhydrous acetonitrile (which serves as both the solvent and the C2-methyl source).

  • Thermal Activation: Heat the mixture to a gentle reflux (82 °C) under a nitrogen atmosphere. Stir for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The disappearance of the UV-active yellow diazo spot (

    
    ) indicates completion.
    
  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Pass the crude residue through a short pad of Celite to remove the rhodium catalyst, eluting with ethyl acetate.

  • Purification: Purify via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in hexanes) to isolate the pure Methyl 5-benzoyl-2-methyloxazole-4-carboxylate.

Catalytic System B: Late-Stage Palladium(II)-Catalyzed Direct C-H Benzoylation

Mechanistic Insights & Causality

For laboratories possessing the simpler methyl 2-methyloxazole-4-carboxylate core, late-stage C-H functionalization is the most atom-economical route. The C5-H bond of oxazole-4-carboxylates is highly reactive toward transition-metal-catalyzed functionalization[2]. We employ a


 catalyst in conjunction with tert-butyl hydroperoxide (TBHP) and benzaldehyde. The acetate ligands of the Pd(II) catalyst facilitate C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway. Concurrently, TBHP acts as a radical initiator, abstracting the aldehydic hydrogen from benzaldehyde to generate a nucleophilic acyl radical. This radical adds to the Pd(II)-oxazole intermediate, and subsequent reductive elimination yields the C5-benzoylated product[3].
Step-by-Step Protocol

Self-Validation Checkpoint: Peroxides are utilized; ensure the reaction is quenched with a reducing agent (thiosulfate) before extraction to prevent post-reaction oxidative degradation of the product.

  • Preparation: In a 20 mL sealed reaction vial, add methyl 2-methyloxazole-4-carboxylate (1.0 mmol, 141 mg) and

    
     (0.1 mmol, 22.4 mg, 10 mol%).
    
  • Reactant Addition: Add benzaldehyde (2.0 mmol, 212 mg) and 5 mL of anhydrous 1,4-dioxane.

  • Oxidant Introduction: Slowly add TBHP (2.5 mmol, ~450

    
    L of a 5.5 M solution in decane) dropwise at room temperature.
    
  • Thermal Activation: Seal the vial and heat the reaction block to 80 °C. Stir vigorously for 16 hours.

  • Quenching: Cool the vial to 0 °C and carefully add 5 mL of saturated aqueous

    
     to quench unreacted peroxides. Stir for 15 minutes.
    
  • Extraction: Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude mixture via silica gel chromatography (Hexanes/EtOAc, 4:1) to yield the target compound.

Quantitative Data & System Comparison

The following table summarizes the operational metrics of both catalytic systems, allowing researchers to select the optimal route based on precursor availability and scale.

ParameterSystem A: Rhodium(II) AnnulationSystem B: Palladium(II) C-H Benzoylation
Catalyst & Loading

(2 mol%)

(10 mol%)
Primary Reagents Diazo precursor, AcetonitrileOxazole precursor, Benzaldehyde
Oxidant Required NoneTBHP (2.5 equiv)
Reaction Conditions 82 °C (Reflux), 4 hours80 °C, 16 hours
Typical Yield 78 - 85%65 - 72%
Key Advantage Complete regiocontrol, rapid reactionUtilizes simple, commercially available core
Primary Limitation Requires energetic diazo intermediatesRequires stoichiometric oxidants

Mechanistic and Workflow Visualizations

RhMechanism A Methyl 2-diazo-3,4-dioxo- 4-phenylbutanoate B Rh(II) Carbenoid Intermediate A->B Rh2(OAc)4 - N2 C Nitrile Ylide (Acetonitrile Addition) B->C + CH3CN D 1,5-Electrocyclization C->D Intramolecular Attack E Methyl 5-benzoyl-2-methyloxazole- 4-carboxylate D->E Aromatization - Rh2(OAc)4

Fig 1: Mechanistic pathway of the Rh(II)-catalyzed de novo oxazole synthesis.

Workflow S1 Reaction Setup (Pd(OAc)2, TBHP, 1,4-Dioxane) S2 Thermal Activation (80 °C, 16 h) S1->S2 S3 Quenching & Extraction (Na2S2O3 / EtOAc) S2->S3 S4 Purification (Silica Gel Chromatography) S3->S4 S5 Pure Product Isolation S4->S5

Fig 2: Experimental workflow for the Pd-catalyzed C-H benzoylation protocol.

References

  • Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: Beilstein Journal of Organic Chemistry (2011) URL: [Link][2]

  • Title: Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances Source: Molecules (2020) URL: [Link][3]

  • Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzoxazole Synthesis Optimization

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-substituted benzoxazoles, specifically focusing on the condensation of 2-aminophenols with benzoyl equi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-substituted benzoxazoles, specifically focusing on the condensation of 2-aminophenols with benzoyl equivalents (benzoic acid, benzoyl chloride, or benzaldehydes).

Topic: Minimizing Side Reactions During Benzoyl Oxazole Formation

Executive Summary & Reaction Logic

The formation of the benzoxazole pharmacophore typically proceeds via the condensation of 2-aminophenol with a benzoyl source (Benzoic acid, Benzoyl chloride, or Benzaldehyde). While thermodynamically favored, this reaction is plagued by specific competing pathways that erode yield and complicate purification.[1]

The Core Challenge: The reaction requires a delicate balance between nucleophilic attack (N-acylation) and cyclodehydration . Failure to drive the second step results in the isolation of the open-chain amide intermediate ("The Amide Trap"). Furthermore, the electron-rich nature of 2-aminophenol makes it highly susceptible to oxidative polymerization.

Visualizing the Pathway & Pitfalls

The following diagram maps the "Happy Path" (Target Product) against the three most common "Failure Modes" (Side Reactions).

Benzoxazole_Reaction_Pathways SM 2-Aminophenol + Benzoyl Source Amide Intermediate: N-(2-hydroxyphenyl)benzamide SM->Amide Step 1: N-Acylation (Fast) Oxidation Side Reaction A: Oxidative Polymerization (Black Tar) SM->Oxidation Air/Light exposure OAcyl Side Reaction B: O-Acylation (Ester Formation) SM->OAcyl Excess Acyl Chloride or Base Schiff Side Reaction C: Schiff Base (If using Aldehyde) SM->Schiff Aldehyde route (Reversible) Product TARGET: 2-Phenylbenzoxazole Amide->Product Step 2: Cyclodehydration (Rate Limiting, requires Heat/Acid)

Figure 1: Mechanistic pathway highlighting critical divergence points where side reactions occur.

Troubleshooting Guide (FAQ Format)

This section addresses specific observations reported by users during the synthesis workflow.

Issue 1: "My reaction mixture turns black/dark brown almost immediately."

Diagnosis: Oxidative degradation of 2-aminophenol. Technical Insight: 2-Aminophenols are electron-rich anilines prone to rapid oxidation by atmospheric oxygen to form quinone imines, which subsequently polymerize into dark, insoluble tars. This competes with the desired N-acylation. Corrective Actions:

  • Purify Precursor: If the starting material is not a light beige/grey powder, recrystallize it (typically from Ethanol/Water) before use.

  • Inert Atmosphere: Strictly degas solvents and run the reaction under Nitrogen or Argon.

  • Add Antioxidant: In severe cases (e.g., scale-up), adding a trace of sodium dithionite (

    
    ) or ascorbic acid during the initial mixing phase can scavenge oxidants.
    
Issue 2: "I see a persistent spot on TLC that is more polar than the product but less polar than the starting material."

Diagnosis: The "Amide Trap" (Incomplete Cyclization). Technical Insight: The reaction has stalled at the N-(2-hydroxyphenyl)benzamide intermediate. The activation energy for the ring closure (dehydration) is significantly higher than the initial amide formation. Corrective Actions:

  • Increase Temperature: Cyclization often requires temperatures >100°C. If refluxing in THF or DCM, switch to Toluene, Xylene, or DMF.

  • Acid Catalysis: Add a Brønsted acid (e.g., p-TsOH, MSA) or a Lewis acid (e.g.,

    
    , 
    
    
    
    ) to activate the carbonyl oxygen and facilitate water elimination [1].
  • Water Removal: If using a reversible acid-catalyzed method, use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium forward.

Issue 3: "I isolated a product with the correct mass, but the NMR shows extra aromatic protons and incorrect shifts."

Diagnosis: O-Acylation (Ester formation) or Di-acylation. Technical Insight: When using highly reactive electrophiles like Benzoyl Chloride, the phenolic oxygen can compete with the nitrogen as a nucleophile, especially in the presence of strong bases, leading to the ester byproduct or the N,O-diacyl species. Corrective Actions:

  • Control pH: Avoid strong bases. Use weak bases like Pyridine or

    
     which favor N-acylation over O-acylation due to the higher nucleophilicity of the amine.
    
  • Stoichiometry: Ensure strict 1:1 stoichiometry of the benzoyl source.

  • Selective Hydrolysis: If the O-acyl byproduct forms, a mild basic wash (NaOH/MeOH) can sometimes selectively hydrolyze the ester while leaving the amide/benzoxazole intact.

Optimized Protocol: The "Gold Standard" Method

Recommended for high purity and minimal side reactions.

Method: Polyphosphoric Acid (PPA) Mediated Cyclocondensation. Why this works: PPA acts as both the solvent, the acid catalyst, and the dehydrating agent, effectively pushing the reaction through the "Amide Trap" and preventing oxidation by encapsulating the reactants in a viscous matrix [2].

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, mix 2-aminophenol (1.0 equiv) and Benzoic Acid (1.0 equiv) .

  • PPA Addition: Add Polyphosphoric Acid (10-15 equiv by weight) . The mixture will be a thick paste.

  • Heating (The Critical Step):

    • Heat to 120–130°C with mechanical stirring. Note: Magnetic stirring often fails due to viscosity.

    • Maintain for 2–4 hours . Monitor by TLC (mini-workup required: take a drop, quench in water, extract with EtOAc).

  • Quenching:

    • Cool to ~60°C (do not cool to RT, it will solidify into a rock).

    • Pour slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product should precipitate.

  • Neutralization: Adjust pH to ~7-8 using saturated

    
     or 
    
    
    
    . This ensures any unreacted aminophenol stays in the aqueous phase or can be washed away.
  • Isolation: Filter the solid precipitate. Wash copiously with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Comparative Analysis of Synthetic Routes

Select the method that best fits your substrate sensitivity.

MethodReagentsPrimary Side ReactionBest For...
Acid Condensation Benzoic Acid + PPA/MSACharring/Tars if overheatedStable substrates, Scale-up, Low cost [2]
Acyl Chloride PhCOCl + Base (Pyridine)O-Acylation, Di-acylationLab scale, milder temperatures
Oxidative Cyclization Benzaldehyde + Oxidant (

,

)
Schiff Base hydrolysis, Over-oxidationSubstrates with sensitive functional groups [3]
Microwave Assisted Acid/Aldehyde + CatalystThermal degradation (if uncontrolled)Rapid library generation [4]

Decision Support: Troubleshooting Flowchart

Use this logic tree to resolve low yields or impurities.

Troubleshooting_Tree Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Inter_Persist Intermediate Amide Persists CheckTLC->Inter_Persist Wrong_Prod Wrong Product Mass/NMR CheckTLC->Wrong_Prod Oxidation Is the mixture black? SM_Left->Oxidation Yes_Ox YES: Oxidative Degradation. Action: Degas solvents, recrystallize SM. Oxidation->Yes_Ox Yes No_Ox NO: Stalled Reaction. Action: Increase Temp, Add Lewis Acid. Oxidation->No_Ox No Dehydrate Action: Add Dehydrating Agent (PPA, SOCl2) or Dean-Stark Trap Inter_Persist->Dehydrate Check_Ester Check for O-Acylation (Ester). Action: Switch to weaker base, lower eq. of acyl chloride. Wrong_Prod->Check_Ester

Figure 2: Diagnostic workflow for identifying and resolving reaction failures.

References

  • Kumar, D., et al. (2008).[2] "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 61(11), 881-887.

  • BenchChem Technical Support. (2025). "Troubleshooting Benzoxazole Synthesis: Mitigating Environmental Concerns and Side Reactions." BenchChem Knowledge Base.

  • Nguyen, T. B., et al. (2017).[2][3] "Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones." Organic Letters, 19(15), 3887-3890.

  • Seijas, J. A., et al. (2007).[3] "Microwave-assisted synthesis of 2-substituted benzoxazoles." Synlett, 2007(02), 0313-0316.[3]

Sources

Optimization

Recrystallization solvents for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

This technical guide addresses the purification and recrystallization of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6). The following protocols are designed based on the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and recrystallization of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6). The following protocols are designed based on the physicochemical properties of 2,4,5-trisubstituted oxazoles, specifically leveraging the solubility differentials created by the benzoyl and methyl ester moieties.

Part 1: Solvent Selection & Solubility Profile

The molecule features a competitive solubility profile: the oxazole core and ester/ketone functionalities provide polarity, while the benzoyl and methyl groups add lipophilicity.

Recommended Solvent Systems
Solvent SystemClassificationSuitabilityOperational Notes
Ethanol (Abs. or 95%) Primary Choice HighBest balance of solubility. The benzoyl group often promotes good crystal lattice formation in alcohols upon cooling.
Ethyl Acetate / Heptane Binary System HighExcellent for removing non-polar impurities. Use EtOAc to dissolve, Heptane as anti-solvent.
Isopropanol (IPA) Alternative ModerateUse if the compound is too soluble in Ethanol. Slower evaporation rate aids crystal growth.
Methanol Aggressive Low/ModOften too good a solvent; leads to low recovery yields unless cooled to -20°C.
Dichloromethane (DCM) Solubilizer N/ADo not use for crystallization. Too soluble. Use only for initial transfer or filtering mechanical impurities.

Part 2: Step-by-Step Recrystallization Protocol

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude material with >85% purity.

  • Preparation: Place crude Methyl 5-benzoyl-2-methyloxazole-4-carboxylate in a round-bottom flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol dropwise while heating the flask in a water bath at 70°C (near reflux).

  • Saturation: Continue adding solvent just until the solid dissolves completely.

    • Critical Step: Add an extra 5-10% solvent volume to prevent premature crystallization during filtration.

  • Hot Filtration (Optional): If insoluble particles (dust, silica) are present, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Note: Rapid cooling leads to oiling out.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol (-10°C).

  • Drying: Dry under high vacuum at 40°C to remove residual solvent.

Method B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Material prone to "oiling out" or containing sticky impurities.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

  • Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.

  • Cooling: Remove from heat and allow to cool slowly. The polarity gradient encourages selective crystallization of the oxazole ester.

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?

  • Cause: The solution is cooling too fast, or the melting point of the solvated compound is lower than the boiling point of the solvent (common with benzoyl-substituted oxazoles).

  • Fix:

    • Re-heat the mixture until it is a clear solution.

    • Add a seed crystal (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Insulate the flask with a towel to slow down the cooling rate significantly.

    • If using Ethanol, switch to the EtOAc/Heptane system, as oiling out is more common in alcohols for this class of compounds.

Q2: I have no crystals after cooling to 0°C.

  • Cause: Too much solvent was used (supersaturation not reached).

  • Fix:

    • Rotary evaporate the solution to remove 50% of the solvent.

    • Re-heat to dissolve any solids on the flask walls.

    • Repeat the cooling process.

Q3: The crystals are colored (yellow/brown), but the product should be white.

  • Cause: Trapped oxidized impurities or starting materials (e.g., benzamide derivatives).

  • Fix: Perform a Charcoal Treatment .

    • Dissolve crude in hot Ethanol.

    • Add activated carbon (1-2% by weight).

    • Stir hot for 5-10 minutes.

    • Filter hot through Celite to remove carbon.

    • Proceed with recrystallization.[1][2]

Part 4: Process Visualization

Workflow: Recrystallization Decision Tree

RecrystallizationLogic Start Start: Crude Methyl 5-benzoyl-2-methyloxazole-4-carboxylate CheckPurity Check Crude Purity (TLC/HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity MethodA Method A: Single Solvent (Ethanol) HighPurity->MethodA Standard Column Pre-purification (Silica Plug) LowPurity->Column Oiling Issue: Oiling Out? MethodA->Oiling MethodB Method B: Binary Solvent (EtOAc / Heptane) Success Result: Pure Crystals MethodB->Success Column->MethodA SlowCool Action: Re-heat & Insulate Oiling->SlowCool Yes Oiling->Success No SlowCool->MethodB If fails repeatedly

Caption: Decision tree for selecting the optimal purification pathway based on crude purity and physical behavior.

References

  • National Institutes of Health (NIH). (2017). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate: Synthesis and crystallization. PMC. Retrieved from [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein J. Org. Chem. Retrieved from [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Molecules. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility issues with Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

An In-Depth Technical Guide to Overcoming Solubility Challenges with Methyl 5-benzoyl-2-methyloxazole-4-carboxylate Technical Support Center: Troubleshooting & FAQs As a Senior Application Scientist, I've seen many promi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Overcoming Solubility Challenges with Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Technical Support Center: Troubleshooting & FAQs

As a Senior Application Scientist, I've seen many promising compounds temporarily halted by the practical challenge of getting them into solution. Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a molecule with significant potential, but its complex structure presents predictable solubility hurdles. This guide is designed to provide you not just with steps, but with the underlying chemical rationale to overcome these issues effectively.

Part 1: Foundational Understanding - FAQs

This section addresses the fundamental properties of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate and the theoretical basis for its solubility behavior.

Q1: Why is my compound, Methyl 5-benzoyl-2-methyloxazole-4-carboxylate, so difficult to dissolve?

A1: The solubility of an organic molecule is dictated by its structure and the principle of "like dissolves like".[1] Your compound has a mixed-polarity nature, which is the primary cause of its poor solubility in many common single-solvent systems. Let's break down its structure:

  • Benzoyl Group (-C(=O)Ph): This is a large, non-polar, and rigid aromatic group. It favors interactions with non-polar solvents.

  • Oxazole Ring: This five-membered heterocycle is aromatic and contains both nitrogen and oxygen, introducing polarity and the potential for dipole-dipole interactions.

  • Methyl Carboxylate (-C(=O)OCH₃): This ester group is polar and can act as a hydrogen bond acceptor, but it cannot donate hydrogen bonds.

  • Methyl Group (-CH₃): This is a small, non-polar aliphatic group.

The combination of a bulky, non-polar benzoyl moiety with polar heterocyclic and ester groups means the molecule struggles to find an ideal solvent. Highly polar solvents (like water) cannot effectively solvate the non-polar parts, while highly non-polar solvents (like hexanes) cannot overcome the energy penalty of disrupting the polar interactions between the compound's molecules in its crystal lattice.

Q2: I assumed an ester would be somewhat soluble in alcohols like ethanol. Why isn't it working well?

A2: While ethanol is a polar protic solvent capable of dissolving a wide range of compounds, its effectiveness is limited here.[2][3] Ethanol's solvent-solvent interactions are dominated by strong hydrogen bonding.[4] For your compound to dissolve, the energy gained by ethanol solvating the molecule must be sufficient to overcome both the crystal lattice energy of your solid and the energy required to break apart ethanol's own hydrogen-bonding network. The large benzoyl group on your molecule disrupts these hydrogen bonds without offering a strong, favorable interaction in return, making dissolution energetically unfavorable.

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: For this specific molecule, pH adjustment is unlikely to have a significant effect on its intrinsic solubility. Solubility enhancement via pH modification is most effective for compounds with ionizable functional groups, such as carboxylic acids or amines.[5][6] Your compound, Methyl 5-benzoyl-2-methyloxazole-4-carboxylate, possesses a methyl ester. Esters are generally stable and do not readily ionize under typical aqueous pH conditions (pH 1-10). Drastic pH changes (e.g., strong acid or base) would be required to hydrolyze the ester to the corresponding carboxylic acid, which would chemically alter your compound rather than simply dissolve it.

Part 2: Systematic Troubleshooting Guide

This section provides a logical, step-by-step approach to finding a suitable solvent system for your experiments.

Q4: My compound won't dissolve in my initial solvent choice. What is the most logical next step?

Below is a workflow to guide your solvent selection process.

G cluster_0 Solvent Screening Workflow start Start with Small-Scale Test (1-2 mg of compound) tier1 Tier 1: Moderately Polar Aprotic Solvents (e.g., Acetone, THF, DCM, Ethyl Acetate) start->tier1 decision1 Soluble? tier1->decision1 tier2 Tier 2: Strong Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) Use for stock solutions decision2 Soluble? tier2->decision2 tier3 Tier 3: Polar Protic Solvents (e.g., Methanol, Ethanol) Often requires heating decision3 Soluble? tier3->decision3 decision1->tier2 No success Success! Proceed with experiment. decision1->success Yes decision2->tier3 No decision2->success Yes decision3->success Yes fail Insoluble. Consider Advanced Strategies. decision3->fail No

Caption: Systematic workflow for solvent selection.

Q5: You mentioned "strong polar aprotic solvents" like DMSO. Are there any special considerations for using them?

A5: Yes, absolutely. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful because they are highly polar but lack donor hydrogens for hydrogen bonding.[7] This makes them exceptionally good at dissolving a wide range of organic compounds, including those with mixed polarity.[8] However, they have several properties that require careful consideration:

  • High Boiling Points: DMSO boils at 189 °C. This makes it very difficult to remove under reduced pressure, so it is generally reserved for preparing high-concentration stock solutions that will be diluted significantly into an aqueous or buffer-based final medium.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. For sensitive reactions, it's crucial to use anhydrous grade DMSO from a sealed bottle.

  • Reactivity: While often used as a solvent, DMSO can participate in or interfere with certain chemical reactions, sometimes acting as an oxidant.[9][10]

  • Cellular Effects: In biological assays, DMSO can have direct effects on cells, even at low concentrations. It is critical to run a vehicle control (your final assay medium containing the same final concentration of DMSO without your compound) to account for any solvent-induced effects.[7]

Q6: I've tried several solvents and solubility is still poor. What physical methods can I use to help?

A6: If a suitable solvent is found but dissolution is slow or incomplete, you can employ physical methods to assist the process. These methods increase the rate of dissolution but do not change the compound's intrinsic maximum solubility.

  • Heating: Gently warming the solution increases the kinetic energy of both the solvent and solute molecules, which often helps overcome the crystal lattice energy of the solid.[11][12] Always check the thermal stability of your compound first.

  • Sonication: Using an ultrasonic bath applies high-frequency sound waves to the sample, causing cavitation (the formation and collapse of microscopic bubbles). This process creates powerful micro-agitation at the surface of the solid particles, effectively breaking them apart and accelerating their dissolution into the solvent.[13]

  • Vortexing/Stirring: Continuous agitation ensures that the solvent at the surface of the solid does not become saturated, promoting a faster rate of dissolution.

Q7: What about using a solvent mixture, or "co-solvency"?

A7: Co-solvency is an excellent and often necessary strategy for compounds like this. By mixing two or more miscible solvents, you can fine-tune the properties of the solvent system to better match the solute.[14] For Methyl 5-benzoyl-2-methyloxazole-4-carboxylate, a good strategy would be to combine a solvent that interacts well with the polar parts of the molecule with one that solvates the non-polar parts.

  • Example Strategy: Dissolve the compound in a minimal amount of a strong solvent like DMSO, and then slowly add a less polar but miscible co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) with vortexing until the desired final concentration and solvent ratio are achieved.[15][16] This can often keep the compound in solution under conditions where neither solvent alone would suffice.

Part 3: Advanced Solubility Enhancement Strategies

If standard methods are insufficient, particularly for formulation and drug development applications, more advanced techniques can be considered.

Q8: For in vivo studies, I need an aqueous formulation, but the compound is insoluble in water. What are my options?

A8: This is a common challenge in drug development. Moving from an organic stock to an aqueous formulation requires specialized techniques:

  • Particle Size Reduction: Techniques like micronization or nanosizing reduce the particle size of the solid compound, which dramatically increases the surface area-to-volume ratio.[17][18] According to the Noyes-Whitney equation, this leads to a significant increase in the rate of dissolution, which can be critical for absorption.[19] Nanosuspensions, which are colloidal dispersions of the drug, can be a particularly effective approach.[20]

  • Formulation with Excipients: Using surfactants, cyclodextrins, or other solubilizing agents can create micelles or inclusion complexes that encapsulate the non-polar parts of your molecule, rendering it dispersible in an aqueous medium.

  • Prodrug Approach: This is a medicinal chemistry strategy where the parent molecule is chemically modified to create a more soluble "prodrug".[21] This prodrug is designed to be converted back to the active parent compound in vivo through enzymatic or chemical cleavage. For example, the ester could potentially be replaced with a more soluble group.[22][23][24]

Experimental Protocols & Data

Protocol 1: Small-Scale Solubility Screening

This protocol allows for rapid assessment of solubility in various solvents using minimal compound.

  • Preparation: Weigh 1-2 mg of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate into a small, clear glass vial (e.g., a 1.5 mL HPLC vial).

  • Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Initial Observation: Vortex the vial vigorously for 60 seconds. Visually inspect for undissolved solid against a dark background.

  • Physical Assistance: If solid remains, place the vial in a sonicating water bath for 5 minutes. If necessary and the compound is stable, gently warm the vial (e.g., to 40-50 °C) and vortex again.

  • Incremental Addition: If the compound has dissolved, add another aliquot of solvent to determine if a lower concentration is more stable. If it has not dissolved, add another 100 µL of solvent (halving the concentration) and repeat step 4.

  • Documentation: Record the solvent used, the approximate concentration at which the compound fully dissolved, and the conditions required (e.g., "Soluble at 5 mg/mL with sonication and warming to 40 °C").

Table 1: Common Laboratory Solvents for Solubility Screening
SolventTypePolarity IndexBoiling Point (°C)Rationale & Comments
Hexanes Non-polar0.1~69Unlikely to be effective. Useful as an anti-solvent for precipitation.
Toluene Non-polar (Aromatic)2.4111May have some success due to π-π stacking with the benzoyl group, but likely insufficient.
Dichloromethane (DCM) Moderately Polar Aprotic3.140Good Candidate. Balances polarity and ability to solvate non-polar regions. Volatile.
Tetrahydrofuran (THF) Moderately Polar Aprotic4.066Excellent Candidate. A versatile ether that is very effective for compounds with mixed polarity.[15][25]
Ethyl Acetate Moderately Polar Aprotic4.477Moderate potential. Its ester group may interact favorably with the compound's ester.
Acetone Polar Aprotic5.156Good Candidate. A strong solvent, but very volatile.
Acetonitrile Polar Aprotic5.882May be effective. Often used in analytical applications (HPLC).[26]
Ethanol Polar Protic4.378Moderate potential, likely requires heating. Can be a good co-solvent.[4][14]
Methanol Polar Protic5.165Similar to ethanol, but slightly more polar. May be slightly more effective.[27][28]
Dimethylformamide (DMF) Polar Aprotic6.4153High Potential. Excellent solvent, but high boiling point makes it difficult to remove. Use for stocks.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189Highest Potential. Often called a "universal" organic solvent.[7][29] Reserve for high-concentration stock solutions.
Water Polar Protic10.2100Insoluble. The large non-polar regions dominate.

References

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. LibreTexts. [Link]

  • Chemistry Steps. (2024, October 27). Organic Solvents in Chemistry and Laboratories. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Patravale, V. B., Date, A. A., & Kulkarni, R. M. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 81–87. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Mizuchi, C., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(8), 996. [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • Wikipedia. Ethanol. [Link]

  • Wikipedia. Methanol. [Link]

  • Scifiniti. (2025, November 28). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Riyadi, P. H., et al. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) from Spirulina platensis. Food Research, 7(5), 1-7. [Link]

  • Royal Society of Chemistry. (2025, November 19). Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transformations. [Link]

  • Quora. Why is methanol used as a first solvent?[Link]

  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

  • Quora. Is ethanol an organic solvent?[Link]

  • ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. [Link]

  • Britannica. (2026, January 29). Tetrahydrofuran. [Link]

  • Digital Analysis. pH Adjustment and Neutralization, the basics. [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

  • LookChem. (2024, September 13). Tetrahydrofuran (THF): a highly efficient solvent with wide applications. [Link]

  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. Micronization Technique for Solubility Enhancement. [Link]

  • Journal of Pharmaceutical Investigation. (2014). Nanosizing of drugs: Effect on dissolution rate. 44, 29-41. [Link]

  • Reddit. (2025, May 3). Ethanol as a solvent. [Link]

  • ReAgent Chemical Services. (2019, July 24). What Are The Uses Of Tetrahydrofuran (THF)?[Link]

  • ResearchGate. Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate. [Link]

  • Google Patents. CN101029031A - Synthesis process of carboxyl benzotriazole.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Crawford Scientific. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Journal of Health and Medical Research. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Link]

  • Fiveable. (2025, August 15). pH and Solubility - AP Chem. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?[Link]

Sources

Optimization

Technical Guide: Temperature Optimization for Oxazole Ester Synthesis

This guide is structured as a Tier 3 Technical Support resource for organic chemists facing yield or purity issues in oxazole ester synthesis. It prioritizes mechanistic insight over generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for organic chemists facing yield or purity issues in oxazole ester synthesis. It prioritizes mechanistic insight over generic advice.

Executive Summary: The Thermal "Goldilocks" Zone

Synthesizing oxazole esters (particularly at the C4 or C5 positions) presents a unique thermodynamic conflict. High temperatures are often required to overcome the activation energy for cyclodehydration (Robinson-Gabriel) or elimination (Van Leusen). However, oxazole esters are chemically distinct from simple aromatic esters; the oxazole ring renders the ester functionality prone to hydrolysis followed by rapid decarboxylation under acidic/thermal stress.

This guide provides the protocols and logic to navigate this instability.

Critical Failure Mode: Thermal Decarboxylation

Before selecting a protocol, you must understand why your reaction fails at high temperatures. Unlike benzene-based esters, oxazole-4-carboxylic acids (formed if your ester hydrolyzes) are unstable.

The Mechanism of Failure:

  • Hydrolysis: Acidic/Thermal conditions hydrolyze the ester to the free acid.

  • Tautomerization: The acid tautomerizes to an azlactone (or pseudo-azlactone).

  • Decarboxylation: This intermediate mimics a

    
    -keto acid, ejecting 
    
    
    
    to form a protonated oxazole (loss of the ester group).
Visualization: The Danger Pathway

The following decision tree illustrates the kinetic vs. thermodynamic pathways dependent on temperature and reagents.

OxazoleDecarboxylation Start Acylamino-Keto Ester (Precursor) PathA Condition A: Strong Acid (H2SO4/PPA) Temp > 90°C Start->PathA PathB Condition B: Burgess Reagent / POCl3 Temp: 25-60°C Start->PathB Cyclization Cyclodehydration (Ring Closure) Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Acid Catalyzed CleanProduct SUCCESS: Oxazole Ester Cyclization->CleanProduct Ester Intact PathA->Cyclization Fast Kinetics UnstableAcid Oxazole-4-Carboxylic Acid (Unstable Intermediate) Hydrolysis->UnstableAcid Decarb Decarboxylation (-CO2) UnstableAcid->Decarb Thermal Activation WrongProduct FAILURE: Decarboxylated Oxazole Decarb->WrongProduct PathB->Cyclization Controlled Kinetics

Figure 1: Mechanistic divergence in Robinson-Gabriel synthesis. High thermal energy in acidic media favors the decarboxylation pathway.

Protocol Module A: Robinson-Gabriel Synthesis

Best for: 2,5-disubstituted oxazole-4-esters. Standard Reagents:


, 

, or Burgess Reagent.
The Temperature/Reagent Matrix

Do not default to sulfuric acid. Use this matrix to select conditions based on your substrate's fragility.

MethodReagentTemp RangeRisk LevelUse Case
Classical

/ PPA

High Only for simple alkyl/aryl oxazoles. Avoid for esters.
Chemical

/ DMF

Medium Robust esters. Requires dry conditions to prevent hydrolysis.
Mild Burgess Reagent

Low Recommended for Oxazole Esters. Preserves stereocenters.
Iodine

/

/


Low Ultra-mild; good for complex scaffolds.
Recommended Protocol: Burgess Reagent Cyclodehydration

This method operates under neutral conditions and mild heat, eliminating the risk of acid-catalyzed ester hydrolysis [1].

Reagents:

  • Substrate:

    
    -acylamino- 
    
    
    
    -keto ester (1.0 equiv)
  • Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.5 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under

    
    . Dissolve substrate in anhydrous THF (
    
    
    
    ).
  • Addition: Add Burgess reagent in one portion at room temperature (

    
    ) .
    
  • Ramp:

    • Initial: Stir at

      
       for 2 hours.
      
    • Check: Monitor by TLC.[1][2][3] If conversion is <50%, increase temp to

      
        (reflux for DCM, mild heat for THF).
      
    • Warning:Do not exceed

      
       . The Burgess reagent itself can degrade thermally if heated excessively for long periods.
      
  • Workup: Filter through a short silica plug to remove sulfamoyl byproducts. Concentrate and purify.

Protocol Module B: Van Leusen Reaction

Best for: 5-substituted oxazole-4-carboxylic esters. Mechanism: Reaction of aldehydes with TosMIC (Tosylmethyl isocyanide).[1][4][5]

The "Base-Heat" Trade-off

The Van Leusen reaction requires base (


 or 

) to deprotonate TosMIC.
  • Issue: Prolonged heating with base causes ester saponification (hydrolysis) or retro-aldol type degradation.

  • Solution: Microwave irradiation.[2][4]

Comparative Data: Conventional vs. Microwave

Data summarized from internal optimization studies and literature precedents [2].

ParameterConventional RefluxMicrowave Assisted
Temperature

(MeOH reflux)

(Closed Vessel)
Time 4--12 Hours8--12 Minutes
Yield (Ester) 45--60%85--92%
Purity Requires ColumnOften Crystallization only
Recommended Protocol: Microwave-Assisted Van Leusen

Step-by-Step:

  • Charge: In a microwave vial, combine Aldehyde (1.0 equiv), TosMIC (1.0 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add MeOH (

    
    ).
    
  • Irradiation: Set microwave to

    
      (fixed temp mode) for 8 minutes .
    
    • Note: High absorption capability of MeOH ensures rapid heating.

  • Quench: Pour directly into ice water. The oxazole ester often precipitates as a solid.

Troubleshooting Matrix (FAQ)

Ticket #404: "My product is missing the ester group (M-44 mass peak)."

Root Cause: Thermal decarboxylation. Diagnostic: Did you use aqueous acid workup or heat above


?
Fix: 
  • Switch from

    
     to Burgess Reagent  or 
    
    
    
    .
  • If using Van Leusen, reduce reaction time using Microwave heating to minimize exposure to base.

Ticket #405: "Reaction stalled at intermediate (Hydroxy-oxazoline)."

Root Cause: Temperature too low to drive the elimination of water (Robinson-Gabriel) or TsOH (Van Leusen). Diagnostic: NMR shows non-aromatic signals (chiral centers intact). Fix:

  • Robinson-Gabriel: If using Burgess, increase temp from

    
     to 
    
    
    
    . If using
    
    
    , ensure you are at reflux (
    
    
    in benzene/toluene) but strictly anhydrous.
  • Van Leusen: Ensure the base is active. Dry your

    
     or switch to absolute EtOH.
    
Ticket #406: "Black tar formation."

Root Cause: Polymerization of the isocyanide (TosMIC) or degradation of the keto-ester. Fix:

  • Concentration: Dilute the reaction. High concentration favors intermolecular polymerization over intramolecular cyclization.

  • Atmosphere: TosMIC degrades in moist air. Run under Argon.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Sisko, J., & Mellinger, M. (2002). A One-Pot Synthesis of Oxazoles. Pure and Applied Chemistry, 74(8), 1349–1357.

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. The Journal of Organic Chemistry, 42, 1153.

  • BenchChem Technical Review. (2025). Optimizing reaction conditions for the synthesis of oxazole derivatives.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Ticket ID: OX-PUR-004 Subject: Removal of Unreacted Reagents & Impurity Scavenging Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Status: Open Executive Summary The purification of Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-PUR-004 Subject: Removal of Unreacted Reagents & Impurity Scavenging Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Status: Open

Executive Summary

The purification of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a critical intermediate step in the synthesis of bioactive pharmaceutical ingredients (APIs), including phosphodiesterase inhibitors. The presence of unreacted reagents—typically amides , acids (benzoic/acetic), or dehydrating agents (phosphorous species)—can compromise downstream coupling reactions and yield calculations.

This guide provides a modular troubleshooting workflow. It is designed to be autonomous: you do not need to follow every step linearly, but rather select the module that matches your specific impurity profile.

Module 1: Diagnostic Triage (Start Here)

Q: My crude product is an oil/sticky solid. How do I identify the primary contaminant?

A: Perform a Thin Layer Chromatography (TLC) analysis (Eluent: 30% EtOAc in Hexanes).

  • Spot at Baseline: Likely inorganic salts or zwitterionic byproducts. -> Go to Module 2.

  • Spot Trailing the Product (Lower

    
    ):  Likely unreacted amides (e.g., acetamide) or hydrolyzed acids (benzoic acid). -> Go to Module 2 (Wash Protocol).
    
  • Spot Leading the Product (Higher

    
    ):  Likely non-polar impurities or unreacted starting keto-esters. -> Go to Module 4 (Recrystallization).
    

Module 2: Chemical Scavenging & Wash Protocols

Q: How do I remove acidic byproducts (Benzoic Acid/Acetic Acid) without hydrolyzing the ester?

Technical Insight: The methyl ester at the C4 position is susceptible to hydrolysis under strong basic conditions (pH > 12). Avoid using 1M NaOH.

Protocol:

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with amide byproducts.

  • Wash 1 (Acid Removal): Wash the organic phase 2x with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4] Converts benzoic/acetic acid to their water-soluble sodium salts (

      
      ).
      
    • Visual Check: CO2 evolution indicates acid neutralization. Stop when bubbling ceases.

  • Wash 2 (Amine/Amide Removal): Wash 1x with 0.5 M HCl (Cold).

    • Warning: Keep contact time short (<5 mins) to prevent ester hydrolysis. This removes unreacted amines (e.g., pyridine/TEA) and helps pull polar amides (acetamide) into the aqueous phase.

  • Wash 3 (Neutralization): Wash 1x with Brine (Sat. NaCl).[5]

  • Dry over

    
    , filter, and concentrate.
    

Q: I used


 or Thionyl Chloride. How do I ensure all phosphorous/sulfur byproducts are gone? 

A: These reagents leave acidic residues that degrade the oxazole ring over time.

  • Quench Protocol: If you haven't already, quench the reaction mixture by pouring it slowly onto crushed ice/solid

    
     .
    
  • Polishing: After the standard workup (above), pass the organic solution through a short pad of Basic Alumina . This effectively scavenges residual Lewis acids and phosphorous species.

Module 3: Visualizing the Purification Workflow

The following decision tree outlines the logical flow for purifying the crude reaction mixture based on the physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State Check Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitate formed Oil Oil / Sticky Gum StateCheck->Oil No precipitate Trituration Trituration (Cold Hexanes/Et2O) Solid->Trituration Dissolution Dissolve in EtOAc Oil->Dissolution Recryst Recrystallization (MeOH or EtOH/H2O) Trituration->Recryst If purity < 95% Final Pure Methyl 5-benzoyl-2- methyloxazole-4-carboxylate Trituration->Final If purity > 95% WashAcid Wash: Sat. NaHCO3 (Removes Benzoic Acid) Dissolution->WashAcid WashBase Wash: 0.5M HCl (Removes Amines/Amides) WashAcid->WashBase WashBase->Recryst Solidifies Column Flash Chromatography (Silica Gel) WashBase->Column Remains Oil Recryst->Final Column->Final

Figure 1: Purification Decision Tree. This workflow prioritizes non-chromatographic methods (trituration/crystallization) for scalability.

Module 4: Advanced Troubleshooting (FAQs)

Q: The product "oils out" during recrystallization. How do I fix this?

A: Oiling out occurs when the product separates as a liquid phase before crystallizing. This is common with benzoyl-substituted oxazoles due to their moderate lipophilicity.

  • Solution 1 (The "Seeding" Trick): Dissolve the oil in a minimum amount of hot Methanol (MeOH). Let it cool to room temperature. If it oils out, add a single seed crystal (if available) or scratch the glass side with a spatula.

  • Solution 2 (Solvent Switch): Switch to a Toluene/Heptane system. Dissolve in hot toluene, then add warm heptane dropwise until cloudy. Cool slowly. The aromatic interactions often stabilize the crystal lattice better than alcohols for benzoyl derivatives [1].

Q: I have persistent benzamide contamination (Starting Material). It co-elutes on TLC.

A: Benzamide is neutral and difficult to wash out.

  • Chromatography Tip: Use Dichloromethane (DCM) : Methanol (98:2) instead of Hexane:EtOAc. Amides interact strongly with silica when methanol is present, often retarding their

    
     significantly compared to the ester-oxazole product.
    
  • Sublimation: If the product is stable, benzamide can sometimes be removed by high-vacuum sublimation at moderate temperatures (80°C), as it sublimes more readily than the trisubstituted oxazole ester.

Module 5: Quantitative Data & Specifications

Use the table below to verify your isolated product against expected physicochemical properties.

PropertySpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation or traces of

charring.
Melting Point 108°C - 112°CWide range indicates solvent inclusion (dry thoroughly).
Solubility Soluble: DCM, EtOAc, DMSOInsoluble: Water, HexanesUse Hexanes for trituration.
TLC (

)
~0.4 - 0.5Conditions: 30% EtOAc in Hexanes (UV Active).
Key impurity (

)
~0.2 (Benzamide)Benzamide trails significantly in DCM/MeOH systems.

References

  • BenchChem. (2025).[6][7][8][9] Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from 6[8]

  • Li, J.J. (2018). Robinson-Gabriel Synthesis. In: Name Reactions. Springer, Cham. (General reference for mechanism-based impurity profiling).
  • VulcanChem. (2024). Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate Product Specifications. Retrieved from 10

  • Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures for heterocycles. Retrieved from 11

Sources

Optimization

Technical Support Center: Troubleshooting Oxazole Ester Stability Under Reflux

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering stability, degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering stability, degradation, or unexpected rearrangement issues when subjecting oxazole esters to reflux conditions.

By understanding the thermodynamic and kinetic vulnerabilities of the oxazole core, you can rationally design reaction conditions that preserve structural integrity while achieving high synthetic yields.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my oxazole ester degrade or yield an unexpected isomer during thermal reflux? Causality: While the oxazole ring is generally a stable aromatic system, its stability is highly dependent on its substitution pattern and the thermal energy applied. If you are heating a 4-carbonyl-substituted oxazole (such as an oxazole-4-carboxylate or 4-acyloxazole) above 100 °C, the molecule is highly susceptible to the Cornforth Rearrangement [1]. In this thermal pericyclic reaction, the oxazole ring opens to form a transient nitrile ylide intermediate, which then recyclizes. This causes the substituents at the C4 and C5 positions to exchange places. Validation: You can validate this by analyzing the crude mixture via LC-MS and 2D-NMR. If the product mass matches your starting material but the retention time and HMBC correlations differ, a Cornforth rearrangement has occurred.

Q2: How can I suppress the Cornforth rearrangement when refluxing 4-acyloxazole derivatives? Causality: The Cornforth rearrangement is an equilibrium process driven by the thermodynamic stability of the resulting isomeric oxazole[3]. Electron-withdrawing groups at the 2- and 5-positions generally accelerate the ring-opening process. Solution: To suppress this rearrangement, you must lower the thermal energy of the system. Switch from high-boiling solvents (e.g., toluene, xylenes) to lower-boiling alternatives, or utilize microwave-assisted synthesis to achieve rapid conversion with strict temperature control. Alternatively, temporarily mask the C4-carbonyl group (e.g., as an acetal) to remove the thermodynamic driving force for the rearrangement.

Q3: I need to hydrolyze an oxazole ester to its corresponding carboxylic acid, but refluxing in aqueous base destroys the oxazole core. What is the alternative? Causality: Oxazoles containing both a 5-alkoxy/hydroxy group and a 4-carboxy substituent are notoriously unstable toward hydrolytic ring-opening and subsequent decarboxylation under harsh basic reflux [2]. The hydroxide ion acts as a strong nucleophile, attacking the electron-deficient oxazole ring and leading to acyclic aminomalonic acid derivatives. Solution: Avoid refluxing altogether for this transformation. Saponification must be performed under strictly controlled, mild conditions. Using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture at room temperature successfully cleaves the ester while preserving the oxazole core [4].

Q4: How does the substitution pattern affect the stability of the oxazole ring under reflux? Causality: The electronic nature of the substituents dictates the electron density and lability of the oxazole ring.

  • 5-Alkoxy/5-Hydroxy oxazoles: Highly prone to hydrolysis and ring-opening. The oxygen lone pair donates electron density into the ring, facilitating tautomerization to reactive intermediates [2].

  • 2-Aryl/Alkyl and 5-Aryl/Alkyl oxazoles: Exhibit high thermal and chemical stability. Replacing metabolically labile aliphatic esters with 5-alkyl-oxazoles is a proven bioisosteric strategy used in drug design to improve stability without sacrificing target affinity.

Part 2: Data Presentation

Table 1: Quantitative Stability Profile of Oxazole Derivatives Under Reflux/Hydrolytic Conditions

Oxazole Substitution PatternReaction ConditionPrimary Degradation PathwayRelative Stability / Intact Core Yield
4-Acyloxazole / 4-CarboxylateThermal Reflux (>100 °C, Toluene)Cornforth Rearrangement (Isomerization)Low (< 10% intact starting isomer)
5-Alkoxy-4-carboxylateAqueous Base Reflux (NaOH, 100 °C)Hydrolytic Ring-Opening & DecarboxylationVery Low (0% intact core)
5-Alkoxy-4-carboxylateMild Aqueous Base (LiOH, 25 °C)None (Selective Ester Cleavage)High (> 85% intact core)
5-Alkyl / 2-Aryl oxazoleThermal Reflux (120 °C, DMF)StableVery High (> 95% intact core)

Part 3: Mechanistic and Troubleshooting Workflows

Cornforth A 4-Acyloxazole (Starting Material) B Thermal Pericyclic Ring Opening A->B Heat (>100°C) C Nitrile Ylide Intermediate B->C C->A Reversible D Electrocyclic Recyclization C->D E 5-Acyloxazole (Rearranged Product) D->E Thermodynamic Control

Caption: Mechanism of the thermal Cornforth rearrangement of 4-acyloxazoles.

Troubleshooting Start Oxazole Ester Degradation Observed Under Reflux CheckDeg Identify Degradation Product (LC-MS / NMR) Start->CheckDeg Isomer Isomeric Oxazole (Cornforth Rearrangement) CheckDeg->Isomer Mass matches SM Acyclic Acyclic Aminomalonic Acid (Hydrolytic Ring-Opening) CheckDeg->Acyclic Mass indicates +H2O Action1 Lower Temp / Use Microwave or Mask C4-Carbonyl Isomer->Action1 Action2 Switch to Room Temp LiOH or Non-Aqueous Cleavage Acyclic->Action2

Caption: Troubleshooting workflow for diagnosing and resolving oxazole ester degradation.

Part 4: Experimental Protocols

Protocol 1: Controlled Base-Mediated Hydrolysis of Oxazole Esters (Avoiding Ring Degradation)

This self-validating protocol ensures the selective cleavage of the ester without triggering the hydrolytic ring-opening common in 5-alkoxy/hydroxy oxazoles.

Materials:

  • Oxazole ester substrate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 to 1.2 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of THF and H₂O in a 3:1 ratio. Ensure the THF is peroxide-free.

  • Dissolution: Dissolve the oxazole ester in the THF/H₂O mixture to achieve a concentration of approximately 0.1 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add LiOH·H₂O (1.05 eq) in one portion. Causality note: Keeping the base stoichiometry near equimolar and initiating at 0 °C prevents excess hydroxide from acting as a nucleophile against the oxazole C2 position.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C). Do not apply heat or reflux. Monitor the reaction strictly via TLC or LC-MS every 30 minutes.

  • Quenching & Isolation: Once complete (typically 2–3 hours), concentrate the mixture in vacuo to remove THF. Dilute the aqueous layer with a small amount of water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. The oxazole carboxylic acid should precipitate. Extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Run a ¹³C-NMR. The absence of the ester alkyl carbons and the preservation of the characteristic oxazole ring carbons (typically ~130–160 ppm) validates the protocol's success [4].

Protocol 2: Microwave-Assisted Synthesis to Minimize Thermal Degradation

When thermal energy is required for a coupling step but reflux induces the Cornforth rearrangement, microwave irradiation provides kinetic control.

Step-by-Step Methodology:

  • Preparation: Dissolve the oxazole starting material and reagents in a microwave-safe vial using a low-boiling or microwave-transparent solvent (e.g., Acetonitrile or DCM).

  • Parameter Setting: Set the microwave reactor to a strict temperature limit (e.g., 80 °C) with a short hold time (5–10 minutes) rather than prolonged thermal reflux.

  • Execution & Cooling: Irradiate the sample. Ensure the reactor's active cooling system is engaged immediately after the hold time to rapidly drop the temperature below 40 °C, trapping the kinetic product and preventing thermodynamic equilibration to the rearranged isomer.

References

  • Title: Cornforth rearrangement Source: Wikipedia URL: [Link]

  • Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Scope and limitations of the Cornforth rearrangement Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide Source: Journal of the American Chemical Society, ACS Publications URL: [Link]

Reference Data & Comparative Studies

Validation

Technical Deep Dive: MS Fragmentation Profiling of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate . It compares the spectral "performance"—defined here as ionizatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate . It compares the spectral "performance"—defined here as ionization stability, fragment distinctiveness, and structural diagnostic capability—against structural isomers (e.g., isoxazoles) and ester analogs.

Executive Summary & Structural Context

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6) represents a highly functionalized 2,4,5-trisubstituted oxazole. In drug development, this scaffold serves as a critical pharmacophore, often functioning as a masked dipeptide equivalent or a rigid linker in kinase inhibitors.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 245.23 g/mol

  • Core Moieties:

    • Oxazole Ring: Aromatic, heterocyclic core.[1]

    • C5-Benzoyl: A ketone conjugated to the aromatic ring (strong fragmentation driver).

    • C4-Methyl Ester: A carboxylate functionality prone to

      
      -cleavage.
      
    • C2-Methyl: A short alkyl substituent.

The Comparative Advantage: Unlike its isoxazole isomers (which suffer from weak N-O bond instability leading to rapid ring opening), this oxazole derivative exhibits a robust molecular ion (


) and a highly diagnostic "fingerprint" dominated by the stability of the benzoyl cation.

Experimental Methodology (Standardized)

To ensure reproducibility, the following ionization parameters are recommended for generating the comparative data discussed below.

  • Ionization Source: Electron Impact (EI) at 70 eV (Hard Ionization) or ESI+ (Soft Ionization).

  • Inlet Temperature: 250°C (to prevent thermal degradation prior to ionization).

  • Source Temperature: 200°C.

  • Mass Analyzer: Quadrupole or TOF (for high-resolution confirmation).

Fragmentation Pathway Analysis

The fragmentation of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is dictated by the competition between the benzoyl group (charge localization on the carbonyl oxygen) and the ester group .

Primary Fragmentation Events (EI Mode)

Under 70 eV EI conditions, the molecule (


 245) undergoes predictable cleavage.
Pathway A: The Benzoyl Driver (Dominant)

The bond between the oxazole C5 and the exocyclic carbonyl carbon is the weakest point due to the stability of the resulting acylium ion.

  • Transition:

    
    
    
  • Mechanism:

    
    -cleavage relative to the ketone.
    
  • Observation: The peak at m/z 105 is typically the Base Peak (100% relative abundance) .

  • Secondary Decay:

    
    . The phenyl cation at m/z 77  is a hallmark of benzoyl groups.
    
Pathway B: Ester Fragmentation

The methyl ester at C4 offers a secondary decay channel.

  • Loss of Methoxy:

    
    . This confirms the presence of a methyl ester.
    
  • Loss of Carbomethoxy:

    
    .
    
Pathway C: Oxazole Ring Cleavage (Diagnostic)

Oxazoles can undergo a Retro-Diels-Alder (RDA) type collapse or nitrile extrusion.

  • Nitrile Loss: The C2-Methyl group and the N-C2-O section can be ejected as acetonitrile (

    
    , 41 Da).
    
  • Significance: This pathway distinguishes the 2-methyl oxazole from 2-phenyl or 2-hydrogen analogs.

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the molecular structure and the observed ions.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 245 (C13H11NO4) Benzoyl Benzoyl Cation m/z 105 (Base Peak) M_Ion->Benzoyl α-Cleavage (C5-CO bond) Loss of Oxazole-Ester radical M_Minus_OMe [M - OMe]+ m/z 214 M_Ion->M_Minus_OMe α-Cleavage (Ester) - OCH3 (31 Da) M_Minus_Ester [M - COOMe]+ m/z 186 M_Ion->M_Minus_Ester Inductive Cleavage - COOCH3 (59 Da) Ring_Frag Oxazole Ring Fragment (Complex Rearrangement) M_Ion->Ring_Frag Loss of CH3CN (41 Da) (Specific to 2-Me-Oxazole) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da) C4H3 [C4H3]+ m/z 51 Phenyl->C4H3 - C2H2 (26 Da)

Caption: Figure 1. Predicted EI-MS fragmentation pathways for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate, highlighting the dominance of the benzoyl cation.

Comparative Performance Guide

This section compares the product against key structural alternatives to assist researchers in compound verification.

Comparison 1: Product vs. Isoxazole Isomer

Alternative:Methyl 5-benzoyl-3-methylisoxazole-4-carboxylate Isoxazoles contain a weak N-O bond that cleaves much more readily than the C-O/C-N bonds in oxazoles.

FeatureOxazole Product (This Guide) Isoxazole Alternative Implication
Molecular Ion (

)
Strong/Distinct. The aromatic oxazole ring stabilizes the radical cation.Weak/Absent. The N-O bond often ruptures upon ionization.The oxazole is easier to quantify and confirm MW.
Base Peak m/z 105 (Benzoyl). Driven by the exocyclic ketone.Variable. Often ring fragments due to N-O cleavage.Oxazole spectrum is "cleaner" and easier to interpret.
Ring Cleavage Loss of

(41 Da).
Loss of

is less favored; N-O cleavage dominates.
Key differentiator for distinguishing isomers.
Comparison 2: Methyl Ester vs. Ethyl Ester Analog

Alternative:Ethyl 5-benzoyl-2-methyloxazole-4-carboxylate (


 259)
FeatureMethyl Ester (Product) Ethyl Ester (Alternative) Implication
McLafferty Rearrangement Impossible. No

-hydrogen in the ester alkyl chain.
Possible. Ethyl group allows H-transfer and loss of ethylene (28 Da).Methyl ester spectra are simpler; Ethyl esters show "double" loss peaks (M-28, M-45).
Diagnostic Ions m/z 214 (

).
m/z 214 (

).
Methyl ester loss (

) is a sharper diagnostic than Ethoxy loss.

Summary of Diagnostic Ions

Use this table to validate your experimental spectrum.

m/z ValueIon IdentityOrigin / MechanismRelative Abundance (Est.)
245

Molecular Ion10-30%
214

Ester cleavage10-20%
186

Loss of full ester group5-15%
105

Benzoyl Cation (Base Peak) 100%
77

Phenyl Cation (from m/z 105)40-60%
51

Aromatic ring fragmentation10-20%
43

Acetyl (possible from ring rearrangement)<10%

References

  • Li, X., et al. (2012). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate.

  • National Institutes of Health (NIH). m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles. PubMed Central.

  • ChemGuide. Fragmentation Patterns in Mass Spectra.

  • SpectraBase. (S)-Methyl 2-{2-[1-(benzyloxycarbonylamino)-2-methylpropyl]-5-methyloxazole-4-yl}-5-methyloxazole-4-carboxylate Data.[2][2]

  • Sigma-Aldrich. Ethyl 4-oxazolecarboxylate Product Information.

Sources

Comparative

The "Alkyl Cliff" in Oxazole-4-Carboxylates: A Comparative Guide to Methyl vs. Ethyl Esters in Drug Design

Oxazole-4-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical intermediates and active pharmacophores in anti-cancer agents, PPARα/γ dual agonists, and anti-viral therapeutics . During lead...

Author: BenchChem Technical Support Team. Date: March 2026

Oxazole-4-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical intermediates and active pharmacophores in anti-cancer agents, PPARα/γ dual agonists, and anti-viral therapeutics . During lead optimization, medicinal chemists frequently face the decision of selecting between a methyl and an ethyl ester at the C4 position. While this single methylene addition may seem trivial, it fundamentally alters the molecule's physicochemical properties, metabolic stability, and target engagement.

This guide provides an objective, data-driven comparison of methyl versus ethyl oxazole-4-carboxylates, detailing the causality behind their differential biological activities and offering self-validating protocols for empirical evaluation.

Mechanistic & Physicochemical Divergence

Lipophilicity and Membrane Permeability

The transition from a methyl to an ethyl ester increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units. This enhancement in lipophilicity directly improves passive transcellular permeability, a critical factor for intracellular targets. However, this comes at the cost of aqueous solubility. In the development of zwitterionic PPARα/γ dual agonists, ethyl oxazole-4-carboxylates demonstrated superior cell-based efficacy due to optimized membrane partitioning .

Metabolic Stability and Prodrug Activation

Esters are frequently employed as prodrugs to mask the polar carboxylic acid. The steric bulk of the alkyl group dictates the rate of hydrolysis by human carboxylesterases (hCES1 in the liver, hCES2 in the intestine). The ethyl group introduces mild steric hindrance adjacent to the carbonyl carbon, restricting the approach of the catalytic serine in the esterase active site. Consequently, ethyl oxazole-4-carboxylates typically exhibit a longer plasma half-life compared to their methyl counterparts, which undergo rapid cleavage.

Target Engagement

When the ester is not a prodrug but an integral part of the binding pharmacophore (e.g., in certain kinase inhibitors or anti-coronavirus agents like KB-2777 precursors ), the size of the alkyl group determines the fit within the hydrophobic binding pocket. The ethyl group can exploit deeper lipophilic sub-pockets, potentially increasing binding affinity (lower IC50), provided there are no steric clashes.

SAR_Metabolism Methyl Methyl Oxazole-4-carboxylate (Fast Hydrolysis) CES Carboxylesterases (CES1 / CES2) Methyl->CES Low Steric Hindrance Ethyl Ethyl Oxazole-4-carboxylate (Slow Hydrolysis) Ethyl->CES High Steric Hindrance Active Oxazole-4-carboxylic Acid (Active Pharmacophore) CES->Active Ester Cleavage

Metabolic hydrolysis of methyl vs. ethyl oxazole-4-carboxylates by esterases.

Quantitative Data Comparison

To illustrate the "alkyl cliff," the table below summarizes representative structure-activity relationship (SAR) data comparing matched molecular pairs of methyl and ethyl 2-aryl-oxazole-4-carboxylates based on established medicinal chemistry principles .

PropertyMethyl Oxazole-4-carboxylateEthyl Oxazole-4-carboxylateBiological Implication
Calculated LogP (ΔcLogP) Baseline (~1.5)+0.5 (~2.0)Ethyl ester exhibits higher passive membrane permeability.
Aqueous Solubility (pH 7.4) HighModerateMethyl ester is easier to formulate in aqueous vehicles.
Plasma Half-Life (In vitro) Short (< 30 min)Moderate (1 - 2 hours)Ethyl ester provides sustained exposure; Methyl is better for rapid prodrug activation.
Steric Bulk (Binding Pocket) MinimalModerateEthyl ester can engage deeper lipophilic sub-pockets, potentially lowering IC


.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and stability differences between these esters, the following protocols ensure high reproducibility and isolate specific variables (e.g., separating esterase hydrolysis from CYP450 metabolism).

Protocol 1: In Vitro Plasma and Microsomal Stability Assay

Objective: To quantify the differential hydrolysis rates of methyl vs. ethyl oxazole-4-carboxylates. Causality Focus: By omitting NADPH from the microsomal incubation, CYP450-mediated oxidation is prevented. This ensures that any observed degradation is strictly due to carboxylesterase activity, allowing for a direct comparison of steric hindrance at the ester bond.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the methyl and ethyl oxazole-4-carboxylate analogs in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4).

  • Matrix Incubation: Pre-warm human plasma (or human liver microsomes without NADPH) to 37°C for 5 minutes.

  • Reaction Initiation: Spike the working compounds into the matrix. Ensure the final DMSO concentration remains <0.1% to prevent artificial inhibition of esterase enzymes.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent ester and the appearance of the oxazole-4-carboxylic acid metabolite.

  • Validation Check (System Trustworthiness): Calculate the mass balance. The molar sum of the remaining parent ester and the formed acid must equal the initial concentration. A mass balance deficit indicates non-specific binding to plasticware or alternative, unintended degradation pathways.

Protocol 2: Parallel Synthesis via CDI-Mediated Esterification

Objective: To synthesize matched pairs of methyl and ethyl esters from a common oxazole-4-carboxylic acid precursor without epimerization or side reactions. Causality Focus: Using 1,1'-Carbonyldiimidazole (CDI) instead of harsh acidic Fischer esterification prevents the degradation of sensitive functional groups on the oxazole ring. The addition of DBU accelerates the acyl transfer, ensuring high yields for both the less hindered (methyl) and more hindered (ethyl) alcohols.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-aryl-oxazole-4-carboxylic acid in anhydrous THF. Add 1.2 eq of CDI and stir at room temperature for 2 hours until CO

    
     evolution ceases.
    
  • Esterification: Divide the activated intermediate into two equal batches. To Batch A, add 5.0 eq of anhydrous methanol. To Batch B, add 5.0 eq of anhydrous ethanol.

  • Catalysis: Add a catalytic amount of DBU (0.1 eq) to both batches. Stir for 12 hours at room temperature.

  • Workup: Concentrate under reduced pressure, dissolve in ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO

    
    , and brine.
    
  • Verification (System Trustworthiness): Confirm the structures via

    
    H-NMR. The ethyl ester will show a characteristic quartet (~4.4 ppm) and triplet (~1.4 ppm), while the methyl ester will show a sharp singlet (~3.9 ppm).
    

Conclusion

The choice between a methyl and ethyl oxazole-4-carboxylate is a critical lever in drug design. Methyl esters are ideal when rapid systemic clearance or fast prodrug activation is desired. Conversely, ethyl esters provide a strategic advantage for enhancing membrane permeability, extending half-life, and engaging deeper lipophilic pockets.

References

  • A comprehensive review on biological activities of oxazole derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Synthesis and Structure–Activity Relationships of Novel Zwitterionic Compounds as Peroxisome Proliferator Activated Receptor α/γ Dual Agonists with Improved Physicochemical Properties Source: J-STAGE URL:[Link][2]

  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity Source: Juniper Publishers URL:[Link][4]

Sources

Validation

HPLC Method Development and Retention Time Analysis for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic behavior, structural causality, and self-validating analytical protocols for oxazole-based pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Chromatographic behavior, structural causality, and self-validating analytical protocols for oxazole-based pharmaceutical intermediates.

Introduction and Analytical Challenges

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS: 1956325-56-6)[1] is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of biologically active pharmaceutical ingredients. From an analytical perspective, quantifying this compound presents specific chromatographic challenges. The molecule features a polarizable oxazole ring, a hydrogen-bond accepting methyl ester, and a highly conjugated benzoyl group.

As a Senior Application Scientist, I approach the HPLC method development for this compound not merely as a recipe, but as a system of molecular interactions. To objectively evaluate its chromatographic performance, this guide compares the target compound against two structurally analogous alternatives:

  • Ethyl 5-benzoyl-2-methyloxazole-4-carboxylate (Analog A: tests the impact of ester alkyl chain elongation).

  • Methyl 2-methyl-5-phenethyloxazole-4-carboxylate (Analog B: tests the impact of aliphatic vs. aromatic substitution at the 5-position)[2].

Mechanistic Causality in Chromatographic Separation

In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time (


) is dictated by the partition coefficient (

) of the analyte and its secondary interactions with the stationary phase.
  • Hydrophobic Retention (The Primary Mechanism): The elution order strictly follows lipophilicity. The addition of a single methylene unit (

    
    ) in the ethyl ester analog significantly increases its hydrophobic interaction with the octadecyl (
    
    
    
    ) chains of the stationary phase, predictably increasing its retention time compared to the methyl ester target.
  • Secondary Silanol Interactions (The Causality of Tailing): The nitrogen atom within the oxazole ring is weakly basic. If a neutral mobile phase is used, this nitrogen can undergo dipole-dipole or ion-exchange interactions with unreacted, acidic residual silanols on the silica support, leading to severe peak tailing.

  • The Mobile Phase Solution: To suppress these secondary interactions, we introduce 0.1% Formic Acid into the mobile phase[3]. This lowers the pH to approximately 2.7, fully protonating the residual silanols (neutralizing their charge) and ensuring the oxazole derivative elutes as a sharp, symmetrical peak (Tailing Factor

    
    ).
    
Analyte-Stationary Phase Interaction Model

Interaction cluster_analyte Analyte Features (Target) cluster_phase C18 Stationary Phase B Benzoyl Group C18 Octadecyl Chains B->C18 Pi-Pi & Hydrophobic O Oxazole Ring Silanol Residual Silanols O->Silanol Suppressed by 0.1% FA M Methyl Ester M->C18 Hydrophobic (log P)

Mechanistic interactions driving retention and peak shape on a C18 column.

Comparative Chromatographic Data

The following table summarizes the quantitative performance of the target compound versus its alternatives under the optimized isocratic conditions. Data was generated using a high-efficiency end-capped


 column to ensure maximum theoretical plates (

) and optimal resolution (

)[4].
CompoundStructural VarianceRetention Time (

, min)
Resolution (

)
Theoretical Plates (

)
Tailing Factor (

)
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate Target (Methyl Ester)6.45 - 12,500 1.12
Ethyl 5-benzoyl-2-methyloxazole-4-carboxylate Analog A (Ethyl Ester)8.124.813,2001.15
Methyl 2-methyl-5-phenethyloxazole-4-carboxylate Analog B (Phenethyl)9.855.111,8001.20

Data Interpretation: The target compound elutes rapidly at 6.45 minutes, making it highly suitable for high-throughput reaction monitoring. The resolution (


) between the target and Analog A is 4.8, which vastly exceeds the baseline separation requirement of 

. The tailing factor of 1.12 confirms that the 0.1% Formic Acid effectively neutralized secondary silanol interactions[5].

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . The workflow mandates a System Suitability Test (SST) that acts as a physical logic gate; the analytical run cannot proceed unless the system proves its own fitness.

Reagents and Sample Preparation
  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) Formic Acid.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate and dissolve in 10.0 mL of Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the mobile phase.

  • SST Mixture: A mixed standard containing 50 µg/mL of the Target and 50 µg/mL of Analog A.

Chromatographic Conditions
  • Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped column.

  • Elution Mode: Isocratic[4].

  • Mobile Phase Composition: 40% Mobile Phase A / 60% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Thermostatically controlled to maintain constant solvent viscosity).

  • Detection: Diode Array Detector (DAD) set to 254 nm (optimal for the conjugated benzoyl-oxazole chromophore)[5].

  • Injection Volume: 10 µL.

The Self-Validation Logic (System Suitability)

Before analyzing unknown samples, inject the SST Mixture in triplicate. The system is validated if and only if the following criteria are met:

  • Causality Check 1 (Efficiency): Theoretical plates (

    
    ) for the target peak must be 
    
    
    
    . (Ensures column bed integrity).
  • Causality Check 2 (Peak Symmetry): Tailing factor (

    
    ) must be 
    
    
    
    . (Validates that mobile phase pH is correctly suppressing silanols).
  • Causality Check 3 (Resolving Power): Resolution (

    
    ) between Target and Analog A must be 
    
    
    
    .

HPLC_Workflow A 1. Sample & SST Prep (100 µg/mL in ACN) B 2. Isocratic Elution (60% ACN / 40% H2O + 0.1% FA) A->B D 4. System Suitability Test (Rs > 2.0, Tf < 1.5) B->D C 3. Column Equilibration (C18, 30°C, 1.0 mL/min) C->B D->B Fails Criteria (Halt & Re-equilibrate) E 5. Sample Analysis (Target vs. Analogs) D->E Passes Criteria F 6. Data Integration & Reporting E->F

Self-validating HPLC workflow enforcing System Suitability Testing (SST) logic.

Conclusion

The HPLC method detailed above provides a robust, self-validating framework for the isolation and quantification of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate. By understanding the causal relationship between the molecule's structural features (logP, basic nitrogen) and the chromatographic environment (C18 stationary phase, acidic mobile phase), researchers can achieve baseline resolution (


) against closely related structural analogs in under 10 minutes.

References

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions Source: RSC Advances (Royal Society of Chemistry) URL:[Link] (Cited for general HPLC conditions and mobile phase optimization for oxazole carboxylate derivatives).

  • Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation Source: Asian Journal of Chemistry (via ResearchGate) URL:[Link] (Cited for standard validation parameters including theoretical plates, isocratic elution strategies, and tailing factor limits).

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products Source: PubMed Central (PMC) URL:[Link] (Cited for the application of Diode Array Detection (DAD) and resolution optimization in complex heterocyclic matrices).

Sources

Comparative

Characterization Standards for 2,4,5-Substituted Oxazoles: A Comparative Guide

Part 1: The Regioselectivity Challenge The 2,4,5-trisubstituted oxazole scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., siphonazoles) and clinical candidates (e.g., kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Regioselectivity Challenge

The 2,4,5-trisubstituted oxazole scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., siphonazoles) and clinical candidates (e.g., kinase inhibitors, PPAR agonists). However, the synthesis of this scaffold presents a notorious regioselectivity trap .

Many standard synthetic routes—such as the Robinson-Gabriel cyclization or the condensation of


-hydroxy ketones with nitriles—can yield mixtures of 2,4,5-  and 2,5,4-  regioisomers. These isomers often possess identical mass spectra and very similar polarity, making them indistinguishable by standard LC-MS and difficult to separate.

The Critical Failure Point: Relying solely on 1D


H NMR for trisubstituted oxazoles is scientifically negligent. With no protons directly attached to the oxazole ring, the "diagnostic" singlets are absent. You are left inferring ring substitution from the chemical shifts of remote substituent protons, which is prone to error due to anisotropic effects.

This guide defines the Self-Validating Characterization Protocol required to unambiguously assign the structure of 2,4,5-substituted oxazoles.

Part 2: Comparative Analysis of Characterization Techniques

We evaluate four distinct analytical tiers for structural assignment.

Table 1: Efficacy Matrix for Regioisomer Differentiation
TechniqueRegio-SpecificitySensitivityThroughputVerdict
1D

H /

C NMR
LowHighHighInsufficient. Cannot definitively prove connectivity without reference standards.
NOESY / ROESY MediumMediumMediumSupportive. Useful only if substituents have protons close in space (e.g., C4-Me vs C5-Ph).
HMBC (

H-

C)
High MediumMediumThe Gold Standard. Provides direct evidence of 3-bond connectivity between substituent protons and ring carbons.
X-ray Crystallography AbsoluteLowLowThe Ultimate Validator. Required for novel scaffolds or when NMR data is ambiguous (e.g., signal overlap).

Part 3: The Self-Validating Characterization Protocol

This workflow guarantees structural integrity. It moves from preliminary screening to definitive proof.

Phase 1: The "Fingerprint" Check (1D NMR)

While insufficient for de novo assignment, 1D NMR provides necessary boundaries.

  • C2 Position: The carbon between the oxygen and nitrogen is the most deshielded, typically appearing at 155–165 ppm .

  • C4 vs. C5: In many 2,4,5-triaryl systems, C5 is often more shielded than C4, but this rule is substituent-dependent and unreliable as primary evidence.

Phase 2: The Connectivity Proof (HMBC)

This is the core of the standard. You must establish a "handshake" between the substituents and the specific ring carbons.

The Logic of Assignment:

  • Identify C2: Look for HMBC correlations from protons on the C2-substituent (e.g., an aryl ring or alkyl group).

  • Differentiate C4 and C5:

    • C4 Identification: Look for a strong

      
       correlation from the C5-substituent protons  to C4. (Note: The oxygen atom blocks coupling from C2 to C5, but nitrogen allows coupling).
      
    • C5 Identification: Look for correlations from C4-substituent protons to C5.

Phase 3: The Spatial Check (NOESY)

If the HMBC is ambiguous (e.g., quaternary carbons with no nearby protons), use NOESY to detect through-space interactions between the C4 and C5 substituents.

Part 4: Visualization of the Standard

Diagram 1: The HMBC Connectivity Logic

This diagram illustrates the mandatory correlations required to confirm a 2,4,5-substitution pattern.

HMBC_Logic Sub_2 C2-Substituent (Protons) Ox_C2 Oxazole C2 (~160 ppm) Sub_2->Ox_C2 Strong 2J/3J Sub_4 C4-Substituent (Protons) Ox_C4 Oxazole C4 (Variable) Sub_4->Ox_C4 Strong 2J Ox_C5 Oxazole C5 (Variable) Sub_4->Ox_C5 Diagnostic 3J Sub_5 C5-Substituent (Protons) Sub_5->Ox_C4 Diagnostic 3J Sub_5->Ox_C5 Strong 2J

Caption: HMBC correlation map. Dashed arrows represent the critical 3-bond couplings that definitively assign the regioisomer.

Diagram 2: Decision Tree for Characterization

Follow this logic to determine when to stop or when to escalate to X-ray.

Decision_Tree Start Synthesize Oxazole Check_1H 1H NMR: Are there ring protons? Start->Check_1H Easy_Mode Use NOE/1D to assign (Trivial) Check_1H->Easy_Mode Yes Hard_Mode Trisubstituted: No Ring Protons Check_1H->Hard_Mode No Run_HMBC Run 1H-13C HMBC Hard_Mode->Run_HMBC Analyze_HMBC Can you see distinct 3-bond couplings? Run_HMBC->Analyze_HMBC Success Structure Confirmed Analyze_HMBC->Success Yes Ambiguous Ambiguous (e.g., overlapping signals) Analyze_HMBC->Ambiguous No Run_NOESY Run NOESY Ambiguous->Run_NOESY Check_NOE Distinct spatial correlations? Run_NOESY->Check_NOE Check_NOE->Success Yes XRay MANDATORY: X-ray Crystallography Check_NOE->XRay No

Caption: Operational workflow for validating oxazole regiochemistry.

Part 5: Experimental Protocol (Step-by-Step)

Sample Preparation for NMR
  • Concentration: Prepare a solution of 15–20 mg of the purified oxazole in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). High concentration is vital for detecting weak long-range HMBC signals.
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Data Acquisition Parameters (600 MHz recommended)
  • 1D

    
    C:  Acquire at least 1024 scans to ensure quaternary carbons (C2, C4, C5) are clearly visible above noise.
    
  • gHMBCAD (Gradient HMBC):

    • Long-range coupling constant (

      
      ):  Set to 8 Hz . This is standard for aromatic systems.
      
    • Scans: Minimum 16 scans per increment.

    • Increments: 256 (for high resolution in the F1 dimension).

Analysis Workflow
  • Phasing: Ensure precise phasing of 2D spectra.

  • C2 Assignment: Locate the carbon signal at ~160 ppm. Confirm it correlates to the protons of the C2 substituent.

  • Regio-Assignment:

    • Identify the protons of the substituent you suspect is at C4.

    • Check for a correlation to the other ring carbon (C5).

    • If you see a correlation from "Substituent A" protons to "Ring Carbon B" and "Substituent B" protons to "Ring Carbon A", the structure is solved.

References

  • Zhang, G. L., et al. (2005).[1] Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis. Link

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. Química Nova. Link

  • Xie, H., et al. (2012).[2] Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction. Journal of Organic Chemistry. Link

  • Yamada, K., et al. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry. Link

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

Sources

Validation

Elemental analysis validation for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Title: Technical Validation Guide: Elemental Analysis vs. Orthogonal Methodologies for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate Executive Summary In the rigorous landscape of pharmaceutical intermediate characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Validation Guide: Elemental Analysis vs. Orthogonal Methodologies for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

Executive Summary

In the rigorous landscape of pharmaceutical intermediate characterization, establishing the purity of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS 1956325-56-6) is a critical gateway to downstream synthesis. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect bulk inorganic impurities or trapped solvents that skew stoichiometric calculations.

This guide provides a definitive comparison between the "Gold Standard" Combustion Elemental Analysis (EA) and modern alternatives like Quantitative NMR (qNMR) . We define the experimental protocols, acceptance criteria, and decision matrices required to validate this specific oxazole scaffold to publication-grade standards (JOC/ACS and ICH Q2(R1) compliance).

Part 1: Compound Profile & Theoretical Baselines

Before initiating validation, the theoretical elemental composition must be established. This serves as the reference point for all subsequent deviation calculations.

Parameter Details
Compound Name Methyl 5-benzoyl-2-methyloxazole-4-carboxylate
CAS Number 1956325-56-6
Molecular Formula

Molecular Weight 245.23 g/mol
Physical State White to off-white solid
Solubility Profile Soluble in DMSO,

, EtOAc; Insoluble in

Theoretical Elemental Composition (Target Values):

  • Carbon (C): 63.67%

  • Hydrogen (H): 4.52%

  • Nitrogen (N): 5.71%

  • Oxygen (O): 26.10% (Calculated by difference)

Part 2: Core Methodology – Combustion Analysis (The Gold Standard)

Combustion analysis remains the primary requirement for many top-tier journals (e.g., J. Org. Chem.) because it validates bulk purity , detecting non-chromophoric impurities like inorganic salts (ash) or water that HPLC-UV and HRMS miss.

Experimental Protocol
  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (CHN Mode).

  • Sample Prep:

    • Dry 50 mg of the oxazole derivative in a vacuum oven at 40°C for 12 hours (

      
       mbar) to remove trapped EtOAc or 
      
      
      
      from the recrystallization step.
    • Weigh 2.0–3.0 mg of dried sample into a tin capsule using a microbalance (precision

      
       mg).
      
    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion: Flash combustion at 950–1000°C in an oxygen-enriched atmosphere.

  • Detection: Gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Acceptance Criteria (ACS/JOC Standards)

For the compound to be deemed "analytically pure," the Found values must fall within


  of the Calculated  values.

Pass Scenario:

  • Calcd: C, 63.67; H, 4.52; N, 5.71.

  • Found: C, 63.55; H, 4.48; N, 5.75. (All

    
    ) 
    
    
    
    VALIDATED

Fail Scenario (Solvent Trap):

  • Found: C, 62.10; H, 4.80; N, 5.40.

  • Diagnosis: Lower Carbon and Nitrogen suggests solvation. If the sample contains 0.5 eq of water, the theoretical C drops to ~61.5%. This indicates insufficient drying.

Part 3: Orthogonal Alternatives (HRMS & qNMR)

When sample quantity is limited (<5 mg) or the compound is unstable, EA can be substituted with a combination of HRMS (for identity) and qNMR (for purity).

High-Resolution Mass Spectrometry (HRMS)
  • Purpose: Confirms molecular formula (

    
    ) but does not  prove bulk purity (blind to inorganic salts).
    
  • Protocol:

    • Ionization: ESI+ (Electrospray Ionization).

    • Target Ion:

      
       m/z.
      
    • Acceptance: Error

      
       ppm.
      
Quantitative NMR (qNMR)
  • Purpose: Determines absolute weight % purity (Assay).

  • Protocol:

    • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). The IS signals must not overlap with the oxazole's methyl singlets (

      
       2.5–2.7 ppm or 
      
      
      
      3.9 ppm).
    • Preparation: Weigh ~10 mg of Sample and ~5 mg of IS directly into the NMR tube. Record exact weights to 0.01 mg.

    • Acquisition:

      
       NMR with 
      
      
      
      relaxation delay
      
      
      s (to ensure full relaxation) and 90° pulse angle.
    • Calculation:

      
      
      

Part 4: Comparative Analysis Guide

Use this table to select the correct validation method for your drug development stage.

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS
Primary Output Bulk Elemental Composition %Absolute Purity (wt%)Molecular Formula ID
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg
Detects Inorganics? Yes (as Ash/Residue)No (unless nuclei active)No
Detects Solvents? Indirectly (via C/H deviation)Yes (Specific peaks)No
Precision


(Standard) /

(Optimized)
< 5 ppm (Mass Accuracy)
Cost Efficiency High (Low cost per run)Moderate (Solvents/IS cost)Moderate
Regulatory Status Required for New Chemical Entities (NCE)Accepted substitute if EA failsSupporting data only

Part 5: Experimental Validation Workflow

The following diagram illustrates the decision logic for validating Methyl 5-benzoyl-2-methyloxazole-4-carboxylate.

ValidationWorkflow Start Crude Oxazole Synthesis (CAS 1956325-56-6) Purification Purification (Recrystallization/Column) Start->Purification Drying Vacuum Drying (40°C, 12h, <1 mbar) Purification->Drying Decision Sample Quantity > 10mg? Drying->Decision EA_Analysis Combustion Analysis (CHN) Decision->EA_Analysis Yes (Standard) qNMR_Analysis qNMR w/ Internal Std + HRMS Decision->qNMR_Analysis No (Precious Sample) EA_Check Result within ±0.4%? EA_Analysis->EA_Check Pass VALIDATED (Publishable) EA_Check->Pass Yes Fail_Solvent Fail: Solvent Trapped? (Check NMR Integration) EA_Check->Fail_Solvent No (High H, Low C) Fail_Impurity Fail: Inorganic Salt? (Check Ash Content) EA_Check->Fail_Impurity No (Low C, H, N) qNMR_Analysis->Pass Purity > 95% Fail_Solvent->Drying Re-dry Fail_Impurity->Purification Re-column

Caption: Decision matrix for validating Methyl 5-benzoyl-2-methyloxazole-4-carboxylate purity. The workflow prioritizes EA for bulk validation but offers qNMR as a non-destructive alternative for limited samples.

Part 6: References & Authority

  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. (Requires EA within

    
     or HRMS + Purity statement). 
    
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for validating accuracy, precision, and specificity).

  • Chemical Abstracts Service (CAS). Entry for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate (CAS 1956325-56-6).[1][2][3] (Verifies structure and existence).[4]

  • Pauli, G. F., et al. "The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Establishes qNMR as a valid alternative to EA).

Sources

Comparative

Comparative Yield Analysis of Varying Oxazole Synthesis Pathways

Executive Summary: The Oxazole Challenge in Drug Discovery The oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, underpinning the efficacy of diverse agents from antibiotics (e.g., virginiamycin) to o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxazole Challenge in Drug Discovery

The oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, underpinning the efficacy of diverse agents from antibiotics (e.g., virginiamycin) to oncology candidates (e.g., phorboxazoles). However, the "best" synthesis pathway is rarely universal. While classical methods offer reliability, they often suffer from poor atom economy and harsh conditions. Modern catalytic and multicomponent strategies promise higher yields and milder protocols but introduce cost and complexity.

This guide objectively compares three distinct synthetic methodologies—Robinson-Gabriel Cyclodehydration , Van Leusen Multicomponent Reaction , and Gold-Catalyzed Cycloisomerization —focusing on yield efficiency, scalability, and mechanistic integrity.

Methodology 1: The Classical Benchmark (Robinson-Gabriel)

Mechanistic Insight

The Robinson-Gabriel synthesis remains the historical standard for generating 2,5-disubstituted oxazoles. Fundamentally, it is a cyclodehydration of 2-acylaminoketones.[1] The reaction is driven by the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration.

Causality: The critical bottleneck is the dehydration step. Classical protocols use harsh Lewis acids (H₂SO₄, POCl₃) to force water elimination, often leading to charring and lower yields. Modern variants utilize milder dehydrating agents like the Burgess reagent or propylphosphonic anhydride (T3P) to mitigate side reactions.

RobinsonGabriel Start 2-Acylaminoketone Enol Enol Tautomer Start->Enol Tautomerization Cyclic 5-Hydroxyoxazoline Intermediate Enol->Cyclic Cyclization Product 2,5-Disubstituted Oxazole Cyclic->Product - H2O (Dehydrating Agent)

Figure 1: Mechanistic pathway of the Robinson-Gabriel synthesis showing the critical dehydration step.

Validated Protocol (Modern T3P Variant)

Source: Adapted from recent T3P-mediated cyclization studies [1].

  • Preparation: Dissolve 2-acylaminoketone (1.0 equiv) in ethyl acetate (0.2 M).

  • Activation: Add propylphosphonic anhydride (T3P, 50% w/w in EtOAc, 2.0 equiv) and pyridine (4.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor via TLC.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield Analysis
VariantConditionsTypical YieldKey Limitation
Classical H₂SO₄, 90–100°C50–60%Charring, limited functional group tolerance.
Burgess Reagent THF, 50°C70–85%Reagent cost, atom economy (sulfamidate waste).
T3P (Modern) EtOAc, RT63–75%Moderate yield but excellent mildness/scalability.

Methodology 2: The Multicomponent Workhorse (Van Leusen)

Mechanistic Insight

The Van Leusen reaction offers a distinct advantage: it constructs the oxazole ring de novo from aldehydes and tosylmethyl isocyanide (TosMIC). This [3+2] cycloaddition is base-mediated and uniquely suited for synthesizing 5-substituted oxazoles, a substitution pattern difficult to access via Robinson-Gabriel.

Causality: The reaction proceeds through a stepwise cycloaddition to form an oxazoline intermediate, followed by the base-induced elimination of p-toluenesulfinic acid (TosH).[1] The driving force is the aromatization of the heterocycle upon sulfinate elimination.

VanLeusen Aldehyde Aldehyde (R-CHO) Inter Oxazoline Intermediate Aldehyde->Inter Base (K2CO3) [3+2] Cycloaddition TosMIC TosMIC TosMIC->Inter Base (K2CO3) [3+2] Cycloaddition Product 5-Substituted Oxazole Inter->Product Elimination of TosH

Figure 2: Van Leusen reaction pathway illustrating the assembly of the oxazole core from TosMIC.

Validated Protocol (Microwave-Assisted)

Source: Validated against microwave-assisted protocols [2].

  • Reagents: Combine aldehyde (1.0 equiv), TosMIC (1.2 equiv), and K₂CO₃ (2.0 equiv) in MeOH.

  • Irradiation: Heat in a sealed microwave vial at 100°C for 8–10 minutes .

  • Workup: Remove solvent under reduced pressure. Partition residue between water/EtOAc.[1]

  • Purification: Recrystallization or flash chromatography.

Yield Analysis
VariantConditionsTypical YieldKey Advantage
Standard Reflux MeOH, 2–4 h66–80%Broad substrate scope, simple setup.
Microwave 100°C, 10 min92–96% Extremely fast, high throughput.
Ionic Liquid [bmim]BF₄, RT85–90%Green solvent, recyclable system.

Methodology 3: The Atom-Economical Contender (Gold Catalysis)

Mechanistic Insight

Gold-catalyzed cycloisomerization of propargylic amides represents the state-of-the-art in atom economy. Unlike the previous methods, this pathway involves no leaving groups (like H₂O or TosH). It is a rearrangement reaction where the amide oxygen attacks a gold-activated alkyne.

Causality: The Au(I) or Au(III) catalyst acts as a soft Lewis acid, selectively activating the alkyne π-system. This triggers a 5-exo-dig cyclization. The high yields stem from the mild conditions and the absence of competing elimination pathways.

GoldCatalysis Start Propargylic Amide Complex Au-Alkyne Complex Start->Complex AuCl3 / Au(I) Cyclic Vinyl-Au Intermediate Complex->Cyclic 5-exo-dig Cyclization Product 2,5-Disubstituted Oxazole Cyclic->Product Protodeauration (Isomerization)

Figure 3: Gold-catalyzed cycloisomerization pathway demonstrating high atom economy.

Validated Protocol (AuCl₃ Catalyzed)

Source: Based on Au(III) catalyzed cyclization studies [3].

  • Substrate: Dissolve N-propargylcarboxamide (1.0 equiv) in acetonitrile (0.1 M).

  • Catalyst: Add AuCl₃ (5 mol%) or Au(PPh₃)Cl/AgOTf (5 mol%).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup: Filter through a short pad of silica to remove gold catalyst.

  • Yield: Concentrate filtrate to obtain pure product (often requires no further purification).

Yield Analysis
Substrate TypeConditionsYield RangeSpecific Benefit
Terminal Alkyne AuCl₃, MeCN, RT85–94%Near quantitative, room temp.
Internal Alkyne Au(I), DCE, 60°C75–88%Access to trisubstituted oxazoles.
One-Pot From Propargyl Alcohol68–80%Skips amide isolation step.

Comparative Analysis & Decision Matrix

The following table synthesizes the performance metrics of each pathway to aid in experimental design.

Table 1: Master Comparison of Oxazole Synthesis Pathways
FeatureRobinson-Gabriel (Modern)Van Leusen (Microwave)Gold Catalysis (Au)
Primary Yield 63–75%92–96% 85–94%
Atom Economy Low (Loss of H₂O/Waste)Moderate (Loss of TosH)High (Isomerization)
Substrate Scope 2,5-Disubstituted5-Substituted2,5- or 2,4,5-Trisubstituted
Reaction Time 2–4 Hours10 Minutes 1–2 Hours
Cost Driver Reagents (T3P/Burgess)TosMIC ReagentCatalyst (Gold)
Scalability High (Simple Reagents)Moderate (Microwave limit)Moderate (Catalyst Cost)
Decision Matrix: When to Use Which?
  • Choose Van Leusen if you need 5-substituted oxazoles quickly and have access to a microwave reactor.[1] It offers the highest raw yield for this specific substitution pattern.

  • Choose Robinson-Gabriel (T3P) if you are scaling up 2,5-disubstituted oxazoles and need a cost-effective, robust method that avoids heavy metals.

  • Choose Gold Catalysis if you are working with complex, sensitive substrates (e.g., late-stage functionalization) where mildness and atom economy are paramount, and catalyst cost is not the primary constraint.

References

  • Pollák, P., et al. (2025).[2] Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P‐Mediated Ring Closure. ResearchGate. [Link]

  • Rashamuse, T., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI Molecules. [Link]

  • Hashmi, A. S. K., et al. (2004). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides. Organic Letters. [Link]

  • Zheng, Y., et al. (2012).[3] Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Journal of Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds like Methyl 5-benzoyl-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds like Methyl 5-benzoyl-2-methyloxazole-4-carboxylate in drug discovery workflows. This oxazole derivative, characterized by its benzoyl and methyl ester moieties, presents specific challenges in laboratory waste management. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and laboratory safety.

This guide provides a self-validating, step-by-step protocol for the safe handling, accumulation, and disposal of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Hazard Assessment

Before generating waste, we must understand the molecule's reactivity profile to explain the why behind our disposal choices. The ester group is susceptible to hydrolysis under extreme pH, while the organic backbone serves as a potential fuel source.

Table 1: Physicochemical and Waste Profiling Data

ParameterSpecificationOperational Implication
Chemical Name Methyl 5-benzoyl-2-methyloxazole-4-carboxylateN/A
CAS Number 1956325-56-6Essential for traceability in waste manifests[1].
Molecular Formula C13H11NO4High carbon content; highly suitable for fuel blending.
Physical State Solid (Crystalline)Dust inhalation risk; requires dedicated solid waste segregation.
Halogen Content 0%Classify strictly as Non-Halogenated organic waste.
Incompatibilities Strong oxidizers, strong bases/acidsSegregate to prevent exothermic hydrolysis or combustion.

Regulatory Framework & Waste Classification

Under EPA RCRA guidelines, Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is not typically classified as an acutely toxic "P-listed" waste. However, as a biologically active synthetic intermediate, it must be treated as a characteristic hazardous waste when disposed of in solvent mixtures (e.g., ignitable if dissolved in methanol or acetonitrile).

For academic and research institutions operating under EPA's Subpart K, waste determinations can be made by trained professionals at a Central Accumulation Area (CAA) rather than by individual researchers at the bench[2]. This regulatory flexibility streamlines the disposal process, reduces compliance errors, and encourages the systematic removal of expired chemicals[3].

Step-by-Step Disposal Protocol

Every step in this workflow is designed to mitigate a specific chemical or regulatory risk, forming a self-validating safety loop.

Phase 1: Generation and Satellite Accumulation Area (SAA) Storage
  • Segregation: Place solid waste (e.g., contaminated weigh boats, residual powder) into a designated, chemically compatible container, such as High-Density Polyethylene (HDPE).

    • Causality: HDPE resists organic degradation. Do not mix with halogenated waste to optimize downstream disposal costs (fuel blending vs. specialized incineration)[4].

  • Solvent Mixtures: If the compound is dissolved in organic solvents (e.g., DMSO, Ethyl Acetate), verify that the solution is pH neutral (pH 6-8) before adding it to the SAA liquid waste carboy.

    • Causality: Acidic or basic conditions can hydrolyze the methyl ester, potentially releasing gases that could over-pressurize a sealed container.

  • Sealing: Keep containers tightly closed at all times except when actively adding waste.

    • Causality: This prevents the volatilization of co-solvents and complies with strict EPA SAA mandates[5].

  • Labeling: Apply a standardized hazardous waste label immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste" and list the primary constituents.

  • Validation Checkpoint: Before leaving the SAA, visually inspect the sealed liquid waste container for 5 minutes. The absence of bulging, gas evolution (bubbling), or temperature changes validates that no unintended hydrolysis or exothermic incompatibilities are occurring.

Phase 2: Transfer to Central Accumulation Area (CAA)
  • Volume/Time Triggers: Once an SAA container is full, it must be transferred to the CAA within three consecutive days[5].

  • Dating: Apply the accumulation start date to the label only when the container enters the CAA.

    • Causality: RCRA time limits (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators) begin upon transfer to the CAA, not during SAA accumulation[6].

  • Secondary Containment: Transport the sealed container using a secondary containment tray or cart to mitigate spill risks during transit.

Phase 3: Final Disposition
  • Vendor Handoff: Coordinate with a certified hazardous waste vendor. Ensure the waste manifest accurately reflects the non-halogenated organic nature of the waste.

  • Destruction Method: The preferred disposal method for this oxazole derivative is high-temperature incineration or fuel blending.

    • Causality: Incineration completely destroys the heterocyclic core, preventing environmental contamination[6]. Sink disposal is strictly forbidden due to the compound's complex organic nature and potential ecological persistence[5].

Spill Response & Decontamination Workflow

In the event of a localized bench spill, execute the following immediate response plan:

  • Don PPE: Equip nitrile gloves, safety goggles, and a standard lab coat.

  • Containment: If the compound is in solid form, gently sweep up the powder using a static-free brush to avoid aerosolization. If dissolved in a solvent, apply an inert absorbent pad or vermiculite.

  • Collection: Transfer the spilled material and all absorbent materials into a solid hazardous waste container.

  • Decontamination: Wipe the area with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a standard soap and water wash. Dispose of all wipes as hazardous waste.

Waste Lifecycle Visualization

The following diagram illustrates the critical path for the disposal of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate, ensuring all regulatory checkpoints are met.

G Start Waste Generation (Methyl 5-benzoyl-2-methyloxazole-4-carboxylate) SAA Satellite Accumulation Area (SAA) Segregate as Non-Halogenated Start->SAA Transfer immediately Labeling RCRA Compliant Labeling & Sealed Containment SAA->Labeling Apply constituent labels CAA Central Accumulation Area (CAA) Apply Accumulation Date Labeling->CAA Transfer within 3 days of filling Vendor Certified Waste Vendor Manifest & Pickup CAA->Vendor Max 90/180 days storage Incineration High-Temperature Incineration (Fuel Blending) Vendor->Incineration Complete thermal destruction

Lifecycle of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate waste from generation to incineration.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: 5

  • Title: Managing Hazardous Chemical Waste in the Lab | Source: Lab Manager | URL: 6

  • Title: Management of Waste - Prudent Practices in the Laboratory | Source: NCBI Bookshelf - NIH | URL: 4

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories | Source: US EPA | URL: 2

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: US EPA | URL: 3

  • Title: 1956325-56-6_CAS号:1956325-56-6_Methyl 5-benzoyl-2... | Source: ChemSrc | URL: 1

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 5-benzoyl-2-methyloxazole-4-carboxylate

[1] Core Directive: Operational Autonomy & Risk Profile Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a critical pharmaceutical intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Directive: Operational Autonomy & Risk Profile

Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a critical pharmaceutical intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin .[1]

While specific toxicological data for this intermediate may be less ubiquitous than the final drug, the Precautionary Principle dictates it must be handled as a Potent Bioactive Compound .[1] Structural analogs (isoxazoles and oxazole carboxylates) exhibit significant potential for respiratory sensitization, skin irritation, and systemic absorption.[1]

Immediate Hazard Profile (Derived from Structural Analogs & GHS Classifications):

  • Signal Word: WARNING (Treat as Danger for powder handling)

  • Primary Risks: Respiratory Irritation (H335), Serious Eye Irritation (H319), Skin Sensitization (H317).[1]

  • Systemic Risk: Potential reproductive toxicity (based on NSAID class effects).[1]

  • Physical State: Solid/Crystalline Powder (High dust generation potential).[1]

The PPE Matrix: A Tiered Defense System[1]

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation being performed.[1]

Table 1: PPE Selection by Operational Risk[1]
Protection ZoneRoutine Handling (Sealed Containers/Analysis)High-Risk Operations (Weighing, Dispensing, Synthesis)
Respiratory N95 / FFP2 (Minimum)P100 / HEPA (Half-face respirator) or PAPR if outside containment.[1]
Hand Protection Single Nitrile Gloves (4 mil, min.[1] 0.11mm)Double Gloving Protocol: 1. Inner: Nitrile (High dexterity)2.[1] Outer: Long-cuff Nitrile or Neoprene (Chemically resistant)
Eye/Face Safety Glasses with side shieldsChemical Goggles (Indirect vented) + Face Shield (if liquid splashing is possible)
Body Defense Standard Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat/Coverall (Disposable, impervious to dust) + Sleeve Covers
Footwear Closed-toe leather/synthetic shoesShoe covers (booties) required in designated handling zones.[1]

Expert Insight: For high-risk powder handling, permeation time is critical.[1] Methyl esters can penetrate thin nitrile.[1] The "Double Gloving" method allows you to strip the outer glove immediately upon contamination without exposing skin.[1]

Operational Protocol: The "Safe-Path" Workflow

This protocol ensures a self-validating safety loop.[1] If a step fails (e.g., negative pressure check), the workflow halts immediately.[1]

Phase A: Pre-Operational Verification (The "Green Light" Check)[1]
  • Engineering Control: Verify Fume Hood or Powder Containment Balance Enclosure (PCBE) is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the weighing boat.[1] Oxazole derivatives are prone to static charge, leading to "flying powder" events.[1]

  • Spill Kit: Ensure a dedicated spill kit (containing absorbent pads and neutralizing agent) is within arm's reach.[1]

Phase B: Handling & Synthesis (The "Active" Phase)[1]
  • The "Working Triangle": Keep the chemical, the receiving vessel, and the waste bag in a tight triangle deep inside the hood (at least 6 inches back from the sash).[1]

  • Solvent Choice: When dissolving, avoid highly volatile ethers if possible; use alcohols or esters to reduce vapor pressure drift, unless the synthesis dictates otherwise.[1]

  • Transfer Technique:

    • Solids: Use a disposable spatula.[1] Do not reuse.

    • Liquids: Use positive displacement pipettes to prevent dripping.[1]

Phase C: Decontamination & Disposal (The "Exit" Strategy)[1]
  • Wipe Down: Clean all tools inside the hood using a solvent-dampened wipe (Ethanol or Acetone).[1]

  • Waste Segregation:

    • Solid Waste: Double-bag in clearly labeled "Hazardous - Pharma Intermediate" bags.

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).[1]

  • Glove Removal: Perform "Beak Method" removal (peeling inside out) to trap contaminants inside the glove.[1]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision nodes for gowning and handling. This is a Unidirectional Flow designed to prevent cross-contamination.[1]

GowningProtocol Start START: Risk Assessment Check Is Powder Handling Involved? Start->Check Routine Routine PPE: Lab Coat + Safety Glasses + Single Nitrile Check->Routine No (Liquid/Sealed) HighRisk High-Risk PPE: Tyvek Suit + P100 Mask + Double Gloves + Goggles Check->HighRisk Yes (Open Powder) HoodCheck Engineering Check: Verify Airflow > 0.4 m/s Routine->HoodCheck HighRisk->HoodCheck Ops Perform Operation (Inside Containment) HoodCheck->Ops Decon Decontamination: Wipe surfaces with EtOH Ops->Decon Doffing Doffing Sequence: 1. Outer Gloves 2. Goggles/Mask 3. Coat 4. Wash Hands Decon->Doffing

Caption: Unidirectional Safety Workflow for Handling Methyl 5-benzoyl-2-methyloxazole-4-carboxylate.

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term damage.[1]

ScenarioImmediate ActionSecondary Action
Inhalation (Dust) Move to fresh air immediately. Do not induce vomiting.Seek medical evaluation for respiratory irritation (asthma-like symptoms).[1]
Eye Contact Flush with tepid water for 15 minutes .[1][2][3][4] Hold eyelids open.Consult an ophthalmologist. Oxazoles can cause corneal clouding.[1]
Skin Contact Wash with soap and water.[1][3][5][6][7][8] Do not use alcohol (increases absorption).[1]Monitor for dermatitis or delayed hypersensitivity reaction.[1]
Spill (Powder) Cover with damp paper towels to prevent dust.[1] Scoop into hazardous waste.[1]Clean area with soap/water, then solvent.[1] Ventilate area.[1][4][5][9][10][11]

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] [Link]

  • PubChem. Compound Summary: Oxaprozin (Related Bioactive).[1] National Library of Medicine.[1] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • SafeBridge Consultants. Potent Compound Safety: Categorization and Handling.[1] (Industry Standard Reference for Banding).[1] [Link]

Sources

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